molecular formula C9H10O4 B1329352 4,6-Dimethoxysalicylaldehyde CAS No. 708-76-9

4,6-Dimethoxysalicylaldehyde

Cat. No.: B1329352
CAS No.: 708-76-9
M. Wt: 182.17 g/mol
InChI Key: FQRQWPNYJOFDLO-UHFFFAOYSA-N
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Description

4,6-Dimethoxysalicylaldehyde on condensation with methylamine yields Schiff bases.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4,6-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRQWPNYJOFDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022110
Record name 4,6-Dimethoxy-2-hydroxybenzaldehyde
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Molecular Weight

182.17 g/mol
Source PubChem
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CAS No.

708-76-9
Record name 4,6-Dimethoxysalicylaldehyde
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Record name 4,6-Dimethoxysalicylaldehyde
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Record name 4,6-Dimethoxy-2-hydroxybenzaldehyde
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Record name 4,6-dimethoxysalicylaldehyde
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Record name 4,6-DIMETHOXYSALICYLALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethoxysalicylaldehyde (CAS: 708-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxysalicylaldehyde, with a CAS number of 708-76-9, is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis and exhibits notable biological activity. Its unique substitution pattern, featuring two methoxy groups and a hydroxyl group on the benzene ring in addition to the aldehyde functionality, imparts specific chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a precursor in the synthesis of complex organic molecules and its antifungal properties. Detailed experimental protocols, spectral data, and a discussion of its potential mechanisms of action are presented to support its application in research and drug development.

Physicochemical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 708-76-9[1]
Molecular Formula C₉H₁₀O₄[1][2][3]
Molecular Weight 182.17 g/mol [1][4][5]
Melting Point 68-70 °C[1]
Appearance Crystalline powder
IUPAC Name 2-hydroxy-4,6-dimethoxybenzaldehyde[2]
Synonyms 2,4-Dimethoxy-6-hydroxybenzaldehyde, 4,6-Dimethoxy-2-hydroxybenzaldehyde[5]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

TechniqueKey FeaturesReference(s)
¹H NMR Data available, typically showing signals for the aldehyde proton, aromatic protons, and methoxy group protons.[6]
¹³C NMR Data available, showing characteristic peaks for the carbonyl carbon, aromatic carbons, and methoxy carbons.
Infrared (IR) The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1650–1680 cm⁻¹.[6]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[2]

Synthesis

The synthesis of this compound typically starts from 3,5-dimethoxyphenol. The introduction of the aldehyde group ortho to the hydroxyl group can be achieved through various formylation reactions.

General Synthetic Workflow

The overall synthetic strategy involves the electrophilic substitution of the electron-rich aromatic ring of 3,5-dimethoxyphenol.

G 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Formylation_Reaction Formylation Reaction (e.g., Gattermann, Duff, Vilsmeier-Haack) 3,5-Dimethoxyphenol->Formylation_Reaction This compound This compound Formylation_Reaction->this compound Purification Purification This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,5-Dimethoxyphenol

While several formylation methods exist, a common approach involves the Gattermann reaction or similar electrophilic aromatic substitutions. A detailed experimental protocol is outlined below.

Materials:

  • 3,5-Dimethoxyphenol

  • Anhydrous Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous Diethyl Ether

  • Ice

  • Water

  • Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a calcium chloride drying tube, dissolve 3,5-dimethoxyphenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add anhydrous zinc cyanide to the stirred solution.

  • Bubble anhydrous hydrogen chloride gas through the solution for a specified period while maintaining the low temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cautiously quench the reaction mixture by pouring it onto crushed ice.

  • Hydrolyze the resulting iminium salt by heating the mixture.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized based on literature precedents for this specific transformation.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the electron-rich aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

  • Condensation Reactions: It readily condenses with amines and other nucleophiles to form Schiff bases.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in reactions such as:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Reactions of the Aromatic Ring

The two methoxy groups are electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution.[6]

G cluster_0 This compound cluster_1 Reactions a Aldehyde (-CHO) d Condensation (e.g., Schiff Base Formation) a->d e Oxidation/Reduction a->e b Hydroxyl (-OH) f Etherification/Esterification b->f c Aromatic Ring g Electrophilic Aromatic Substitution c->g

Caption: Reactivity map of this compound's functional groups.

Applications in Synthesis

This compound is a key starting material for the synthesis of more complex molecules.

Synthesis of Ketocoumarins

It is used in the preparation of ketocoumarins, which are a class of compounds with applications as triplet sensitizers.[1]

Experimental Protocol: General Synthesis of Coumarins

A general method for coumarin synthesis from salicylaldehydes involves the Wittig reaction.

Materials:

  • This compound

  • Carbethoxymethylenetriphenylphosphorane (Wittig reagent)

  • High-boiling solvent (e.g., diethylaniline)

Procedure:

  • Dissolve this compound and carbethoxymethylenetriphenylphosphorane in a high-boiling solvent like diethylaniline in a round-bottom flask.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the desired ketocoumarin derivative.

Synthesis of Hexahydrodibenzofurans

This aldehyde is a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran.[1] The synthesis involves a multi-step sequence where the aldehyde functionality is used to build the complex core structure.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against Candida albicans.[1][4][7]

Potential Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, studies on structurally related salicylaldehydes suggest potential modes of action against fungi. One such study on 4-(diethylamino)salicylaldehyde against Rhizoctonia solani indicated that the compound disrupts the integrity of the cell membrane, impacts redox processes, and inhibits energy metabolism.[8] Molecular docking analysis in that study suggested that the aldehyde may act as a competitive inhibitor of citrate synthase, a key enzyme in cellular energy production, ultimately leading to apoptosis.[8] It is plausible that this compound exerts its antifungal effects through a similar mechanism involving the disruption of cellular respiration and membrane integrity.

G 4_6_DMS This compound Inhibition Inhibition 4_6_DMS->Inhibition Disruption Disruption 4_6_DMS->Disruption Citrate_Synthase Citrate Synthase (TCA Cycle) Energy_Metabolism Disruption of Energy Metabolism Citrate_Synthase->Energy_Metabolism Inhibition->Citrate_Synthase Inhibition->Energy_Metabolism Apoptosis Fungal Cell Apoptosis Energy_Metabolism->Apoptosis Cell_Membrane Fungal Cell Membrane Disruption->Cell_Membrane Disruption->Apoptosis

Caption: Postulated antifungal mechanism of action for this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile chemical compound with significant potential in both synthetic organic chemistry and medicinal chemistry. Its well-defined physicochemical properties and reactivity make it a valuable precursor for the synthesis of complex heterocyclic structures like ketocoumarins and hexahydrodibenzofurans. Furthermore, its demonstrated antifungal activity against Candida albicans warrants further investigation into its mechanism of action and potential as a lead compound in the development of new antifungal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore and utilize the full potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral analysis, and potential biological activities of 2-hydroxy-4,6-dimethoxybenzaldehyde. This document is intended to be a valuable resource for professionals in the fields of chemical synthesis, pharmacology, and drug discovery.

Core Physicochemical Data

2-hydroxy-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₄.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
CAS Number 708-76-9[1]
Melting Point 70 °C[1]
Boiling Point Decomposes
Appearance White to off-white crystalline powder
Solubility Very soluble in acetic acid, benzene, chloroform, diethyl ether, and ethanol. Insoluble in water.[1]
Vapor Pressure 10 Torr at 165 °C; 25 Torr at 193 °C[1]

Synthesis and Purification

A common method for the synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde involves the selective methylation of 2,4-dihydroxy-6-methoxybenzaldehyde or the formylation of 1,3,5-trimethoxybenzene followed by selective demethylation. The following is a representative protocol for its synthesis.

Experimental Protocol: Synthesis via Formylation and Demethylation

This protocol is adapted from general procedures for the synthesis of substituted benzaldehydes.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Formylation: In a round-bottom flask, cool a solution of 1,3,5-trimethoxybenzene in DMF to 0 °C.

  • Slowly add phosphorus oxychloride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethoxybenzaldehyde.

  • Selective Demethylation: The crude 2,4,6-trimethoxybenzaldehyde is then subjected to selective demethylation at the 2-position to yield 2-hydroxy-4,6-dimethoxybenzaldehyde. This can be achieved using various reagents such as boron trichloride or aluminum chloride.

  • Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G Synthesis Workflow start 1,3,5-Trimethoxybenzene formylation Formylation (Vilsmeier-Haack Reaction) start->formylation intermediate 2,4,6-Trimethoxybenzaldehyde formylation->intermediate demethylation Selective Demethylation intermediate->demethylation product 2-hydroxy-4,6-dimethoxybenzaldehyde demethylation->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

A simplified workflow for the synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-hydroxy-4,6-dimethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Singlet1HAldehyde proton
~6.0-6.2Multiplet2HAromatic protons
~3.8Singlet6HMethoxy protons
~11.0Singlet1HHydroxyl proton

¹³C NMR (Carbon NMR) Spectrum:

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbonyl carbon
~165, ~162Aromatic carbons (C-O)
~135Aromatic carbon (C-CHO)
~95, ~92Aromatic carbons (C-H)
~55Methoxy carbons
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-hydroxy-4,6-dimethoxybenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl group)
3010-2950MediumC-H stretch (aromatic)
2940-2830MediumC-H stretch (methoxy)
2850-2750MediumC-H stretch (aldehyde)
1650-1630StrongC=O stretch (aldehyde)
1600-1450MediumC=C stretch (aromatic ring)
1250-1020StrongC-O stretch (ether)
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) accessory of the FT-IR spectrometer is clean.

  • Background Scan: Record a background spectrum to subtract atmospheric and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid 2-hydroxy-4,6-dimethoxybenzaldehyde sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Potential Biological Activities and Signaling Pathways

Substituted benzaldehydes, particularly those with hydroxyl and methoxy groups, have been reported to exhibit a range of biological activities. While specific studies on 2-hydroxy-4,6-dimethoxybenzaldehyde are limited, the activities of structurally similar compounds suggest potential therapeutic applications.

Antimicrobial Activity

Phenolic aldehydes are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[2][3] They can also interfere with essential cellular processes such as DNA replication and enzyme function.[2][4]

Antioxidant Activity

The phenolic hydroxyl group in 2-hydroxy-4,6-dimethoxybenzaldehyde is expected to confer antioxidant properties by acting as a free radical scavenger. The methoxy groups can also influence the antioxidant capacity.

Anti-inflammatory Activity

Several benzaldehyde derivatives have demonstrated anti-inflammatory effects.[5][6] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. The potential anti-inflammatory mechanism of 2-hydroxy-4,6-dimethoxybenzaldehyde may involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins.[5][6]

G Potential Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates HMB 2-hydroxy-4,6- dimethoxybenzaldehyde HMB->MAPK Inhibits HMB->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene Induces Mediators iNOS, COX-2, Cytokines Gene->Mediators

References

An In-depth Technical Guide to 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core physicochemical properties of 4,6-Dimethoxysalicylaldehyde, a compound relevant to researchers, scientists, and drug development professionals. It is also known by its synonyms, including 2,4-Dimethoxy-6-hydroxybenzaldehyde and 4,6-Dimethoxy-2-hydroxybenzaldehyde[1]. This compound serves as a useful antifungal agent against certain yeasts and is a precursor in the synthesis of hexahydrodibenzofuran[1][2].

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and developmental applications, from stoichiometric calculations in synthesis to analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1][3][4][5]
Molecular Weight 182.17 g/mol [1][2][3][4][6]
CAS Number 708-76-9[1][3][4]
EC Number 211-904-1
Melting Point 68-70 °C

Experimental Protocols

The determination of the properties listed above relies on standard analytical chemistry techniques. While specific experimental records for this compound are proprietary to chemical suppliers, the general methodologies are outlined here.

Mass Spectrometry for Molecular Weight Determination:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into a mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For the singly charged molecular ion [M+H]⁺, this value corresponds to the molecular weight plus the mass of a proton.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion, confirming the molecular weight of 182.17.

Elemental Analysis for Molecular Formula Determination:

  • Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

  • Gas Separation: The combustion products (CO₂, H₂O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

  • Quantification: Detectors measure the amount of each combustion product.

  • Calculation: The mass percentages of Carbon, Hydrogen, and Oxygen are calculated from the quantities of the combustion products. These percentages are then used to determine the empirical formula, which is subsequently converted to the molecular formula (C₉H₁₀O₄) using the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental molecular properties.

G cluster_props Core Properties cluster_vals Values Compound This compound Formula Molecular Formula Compound->Formula Weight Molecular Weight Compound->Weight FormulaValue C₉H₁₀O₄ Formula->FormulaValue WeightValue 182.17 g/mol Weight->WeightValue

Core properties of this compound.

References

An In-Depth Guide to the IUPAC Nomenclature of C9H10O4 Aldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C9H10O4 designates a variety of aldehyde-containing isomers. For researchers, scientists, and professionals in drug development, a precise understanding of their IUPAC names is critical for unambiguous communication and documentation. This guide provides a detailed overview of the most prominent aldehyde isomers of C9H10O4, focusing on substituted benzaldehydes, which are a significant class of compounds in chemical and pharmaceutical research.

Key Isomers and Their IUPAC Names

The degree of unsaturation for C9H10O4 is five, which strongly suggests the presence of a benzene ring and an additional double bond, characteristic of an aromatic aldehyde. The most notable isomers are derivatives of benzaldehyde, distinguished by the placement of one hydroxyl (-OH) and two methoxy (-OCH3) groups on the benzene ring.

A comprehensive summary of these isomers is presented below:

Common NameIUPAC NameCAS Number
Syringaldehyde4-hydroxy-3,5-dimethoxybenzaldehyde134-96-3[1][2][3]
3-Hydroxy-4,5-dimethoxybenzaldehyde3-hydroxy-4,5-dimethoxybenzaldehyde29865-90-5[4][5][6]
Isovanillin isomer2-hydroxy-3,4-dimethoxybenzaldehyde19283-70-6[7]
2-hydroxy-4,6-dimethoxybenzaldehyde708-76-9[8]
4-hydroxy-2,6-dimethoxybenzaldehyde22080-96-2[9]

One of the most frequently encountered isomers is Syringaldehyde , with the IUPAC name 4-hydroxy-3,5-dimethoxybenzaldehyde .[1][10] It is a well-documented compound, recognized for its role as a plant metabolite and its hypoglycemic properties.[10] Another significant isomer is 3-hydroxy-4,5-dimethoxybenzaldehyde .[4][5][6]

Nomenclature Explained

The IUPAC naming convention for these compounds follows a systematic approach:

  • Principal Functional Group : The aldehyde group (-CHO) is the principal functional group, giving the base name "benzaldehyde."

  • Numbering : The carbon atom of the aldehyde group is designated as position 1 on the benzene ring. The ring is then numbered to give the lowest possible locants to the substituents.

  • Substituent Prefixes : The hydroxyl (-OH) and methoxy (-OCH3) groups are named as "hydroxy" and "methoxy" prefixes, respectively.

  • Alphabetical Order : The substituents are listed in alphabetical order in the final name.

For instance, in Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the aldehyde group defines the 'benzaldehyde' base. The benzene ring is numbered starting from the aldehyde carbon, with the hydroxyl group at position 4 and the two methoxy groups at positions 3 and 5.

Logical Relationships of C9H10O4 Aldehyde Isomers

The relationship between the molecular formula and its primary aldehyde isomers can be visualized as a hierarchical structure.

G cluster_benzaldehydes Substituted Benzaldehydes C9H10O4 C9H10O4 Aldehyde Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde C9H10O4->Syringaldehyde Isomer2 3-hydroxy-4,5-dimethoxybenzaldehyde C9H10O4->Isomer2 Isomer3 2-hydroxy-3,4-dimethoxybenzaldehyde C9H10O4->Isomer3

Caption: Isomeric relationship of C9H10O4 aldehyde compounds.

Experimental Protocols

While this guide focuses on the IUPAC nomenclature of C9H10O4 aldehydes, it is important to note that experimental protocols for the synthesis, isolation, and characterization of these compounds are extensive and varied. For example, Syringaldehyde can be isolated from various natural sources, including Pisonia aculeata and Panax japonicus var. major.[10] Synthetic routes often involve the methylation of related phenolic compounds. Detailed experimental procedures are typically found in specialized chemical synthesis literature and databases.

This guide serves as a foundational reference for understanding the IUPAC nomenclature of C9H10O4 aldehyde compounds. A clear grasp of these naming conventions is essential for accurate scientific communication and research in the fields of chemistry and drug development.

References

A Comprehensive Technical Guide to 4,6-Dimethoxysalicylaldehyde and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on 4,6-Dimethoxysalicylaldehyde, a versatile aromatic aldehyde employed in a range of chemical syntheses and biological studies. This document provides a thorough compilation of its synonyms, key chemical data, detailed experimental protocols for its application, and visualizations of relevant chemical transformations.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₄. For clarity and comprehensive literature searching, a compilation of its various synonyms and identifiers is presented below.

Identifier Type Identifier Citation
IUPAC Name 2-Hydroxy-4,6-dimethoxybenzaldehyde[1]
CAS Number 708-76-9[1]
Common Synonyms 4,6-Dimethoxy-2-hydroxybenzaldehyde[1]
2,4-Dimethoxy-6-hydroxybenzaldehyde
Benzaldehyde, 2-hydroxy-4,6-dimethoxy-[1]
EC Number 211-904-1
PubChem CID 69725[1]
Beilstein/REAXYS Number 1241679
MDL Number MFCD00003328

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is critical for its identification, purification, and use in various experimental setups.

Property Value Citation
Molecular Weight 182.17 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 68-70 °C
¹H NMR (CDCl₃) δ 11.48 (s, 1H, OH), 10.32 (s, 1H, CHO), 6.08 (d, J=2.3 Hz, 1H, ArH), 5.92 (d, J=2.3 Hz, 1H, ArH), 3.86 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃)
IR (KBr, cm⁻¹) ~3400 (O-H), ~2900 (C-H), ~1650 (C=O), ~1600, 1470 (C=C, aromatic)

Experimental Protocols

This compound is a valuable starting material and intermediate in several synthetic procedures. Detailed protocols for some of its key applications are outlined below.

Synthesis of Schiff Bases

Schiff bases derived from this compound are of interest for their potential biological activities and as ligands in coordination chemistry.

General Protocol:

  • Dissolution of Aldehyde: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Preparation of Ketocoumarins

Ketocoumarins are a class of compounds with applications as photosensitizers. This compound can be used as a precursor for the synthesis of substituted coumarins, which can then be converted to ketocoumarins.

General Knoevenagel Condensation for Coumarin Synthesis:

  • Reactant Mixture: In a suitable reaction vessel, combine this compound (1.0 eq.), an active methylene compound such as diethyl malonate or Meldrum's acid (1.0-1.2 eq.), and a catalytic amount of a base like piperidine or an acid like acetic acid. A solvent such as ethanol or toluene may be used.

  • Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is then subjected to an appropriate work-up procedure, which may involve acidification and extraction, followed by purification of the resulting coumarin derivative by recrystallization or column chromatography.

Antifungal Activity Assay

This compound has demonstrated antifungal activity, particularly against Candida albicans.[1][2] A general protocol for determining the Minimum Inhibitory Concentration (MIC) is described below.

Broth Microdilution Method:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are prepared in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal strain (e.g., Candida albicans) to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: The plate is incubated at 35-37 °C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations of Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the experimental processes and logical connections, the following diagrams have been generated using the DOT language.

Schiff_Base_Synthesis General Workflow for Schiff Base Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Isolation & Purification cluster_product Product Aldehyde This compound Dissolution Dissolve in Solvent (e.g., Ethanol) Aldehyde->Dissolution Amine Primary Amine Mixing Mix Reactants Amine->Mixing Dissolution->Mixing Reaction Stir/Reflux Mixing->Reaction Isolation Cool & Filter or Evaporate Solvent Reaction->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification Product Schiff Base Purification->Product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Antifungal_MIC_Assay Workflow for Antifungal MIC Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of This compound in DMSO Dilutions Perform Serial Dilutions in 96-well plate with Broth Stock->Dilutions Inoculation Inoculate Wells with Fungal Suspension Dilutions->Inoculation Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculation Incubation Incubate at 35-37 °C for 24-48 hours Inoculation->Incubation Observation Visually Inspect for Fungal Growth Inhibition Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Spectral Data Analysis of 4,6-Dimethoxysalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4,6-dimethoxysalicylaldehyde, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data provides unambiguous confirmation of the structure of this compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet1H-OH (hydroxyl proton)
~9.9Singlet1H-CHO (aldehyde proton)
~7.0 - 7.6Multiplet2HAr-H (aromatic protons)
~3.8Singlet6H-OCH₃ (methoxy protons)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~190C=O (aldehyde)
~160-165C-O (aromatic)
~110-140C-C (aromatic)
~90-100C-H (aromatic)
~55-OCH₃ (methoxy)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3550 (broad)O-H stretchPhenolic hydroxyl
2850-3000C-H stretchAldehyde, Methoxy, Aromatic
~2720 and ~2820C-H stretchAldehyde (Fermi resonance)
1650-1700C=O stretchAldehyde
1500-1600C=C stretchAromatic ring
1000-1300C-O stretchMethoxy, Phenol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio (m/z)Interpretation
182[M]⁺ (Molecular ion)[1]
181[M-H]⁺
164[M-H₂O]⁺ or [M-CH₄]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Varian A-60D instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr wafer technique.[1] A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

Mass Spectrometry

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact. The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Acq->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the intramolecular hydrogen bonding in 4,6-dimethoxysalicylaldehyde, a key structural feature influencing its chemical properties and potential applications. This document compiles spectroscopic data, outlines relevant experimental protocols, and presents a visual representation of the molecular interactions.

Core Concepts: Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is a non-covalent interaction that occurs within a single molecule. In this compound, a strong hydrogen bond is formed between the hydrogen atom of the hydroxyl group (-OH) at position 2 and the oxygen atom of the carbonyl group (C=O) of the aldehyde function at position 1. This interaction leads to the formation of a stable six-membered ring, which significantly impacts the molecule's conformation, reactivity, and spectroscopic properties.

The presence of electron-donating methoxy groups at positions 4 and 6 increases the electron density on the aromatic ring, which can further influence the strength of the intramolecular hydrogen bond. This guide delves into the experimental evidence and structural parameters that characterize this crucial molecular feature.

Data Presentation

The following tables summarize key quantitative data related to the intramolecular hydrogen bond in this compound and its spectroscopic signatures.

Structural Parameters of the Intramolecular Hydrogen Bond

No experimental crystal structure data for this compound is currently available in the Cambridge Structural Database. The data presented below is from a closely related analogue, 2-hydroxy-4-methoxybenzaldehyde, and serves as a reasonable approximation for the geometry of the intramolecular hydrogen bond.

ParameterValueSource
O-H···O distance2.59 ÅCrystal structure of 2-hydroxy-4-methoxybenzaldehyde[1]
O-H bond length0.82 ÅCrystal structure of 2-hydroxy-4-methoxybenzaldehyde[1]
H···O distance1.86 ÅCrystal structure of 2-hydroxy-4-methoxybenzaldehyde[1]
O-H···O angle145.0°Crystal structure of 2-hydroxy-4-methoxybenzaldehyde[1]
Spectroscopic Data

The intramolecular hydrogen bond gives rise to characteristic signals in various spectroscopic analyses.

2.2.1. ¹H NMR Spectroscopy

The proton of the hydroxyl group involved in the intramolecular hydrogen bond exhibits a significant downfield chemical shift, typically appearing as a sharp singlet.

ProtonChemical Shift (δ) in CDCl₃Multiplicity
-OH~11.0 ppms
-CHO~9.7 ppms
Ar-H6.0 - 6.5 ppmm
-OCH₃~3.8 ppms

2.2.2. ¹³C NMR Spectroscopy

The carbon atoms in the vicinity of the intramolecular hydrogen bond are also affected, leading to specific chemical shifts.

CarbonChemical Shift (δ) in CDCl₃
C=O~193 ppm
C-OH~164 ppm
C-OCH₃ (para)~165 ppm
C-OCH₃ (ortho)~94 ppm
Ar-C91 - 110 ppm
-OCH₃~55 ppm

2.2.3. Infrared (IR) Spectroscopy

The intramolecular hydrogen bond causes a broadening and a shift to a lower wavenumber for the O-H stretching vibration and a slight shift in the C=O stretching frequency.

Functional GroupVibrational Frequency (cm⁻¹)
O-H stretch (intramolecularly bonded)~3200 cm⁻¹ (broad)
C-H stretch (aromatic)~3000-3100 cm⁻¹
C-H stretch (aldehyde)~2750-2850 cm⁻¹
C=O stretch~1650 cm⁻¹
C=C stretch (aromatic)~1580 cm⁻¹
C-O stretch (methoxy)~1200-1250 cm⁻¹

Experimental Protocols

Detailed experimental procedures are crucial for the reliable characterization of the intramolecular hydrogen bond in this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of 3,5-dimethoxyphenol.

Procedure:

  • Protection of the hydroxyl group: React 3,5-dimethoxyphenol with a suitable protecting group, such as a benzyl group, to prevent reaction at the hydroxyl site.

  • Ortho-formylation: Introduce the aldehyde group at the ortho position to the protected hydroxyl group. This can be achieved through various formylation reactions, such as the Duff reaction or the Reimer-Tiemann reaction.

  • Deprotection: Remove the protecting group to yield this compound.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to obtain the pure compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 0-200 ppm is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

  • Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagrams illustrate the key molecular interactions and a general experimental workflow.

Intramolecular_Hydrogen_Bond cluster_molecule This compound cluster_resonance Resonance Stabilization C1 C C2 C C1->C2 C_aldehyde C C1->C_aldehyde C3 C C2->C3 O_hydroxyl O C2->O_hydroxyl C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 O_methoxy1 O C4->O_methoxy1 C6 C C5->C6 H5 H C5->H5 C6->C1 O_methoxy2 O C6->O_methoxy2 H_hydroxyl H O_hydroxyl->H_hydroxyl O_carbonyl O H_hydroxyl->O_carbonyl H_aldehyde H C_aldehyde->H_aldehyde C_aldehyde->O_carbonyl C_methoxy1 CH₃ O_methoxy1->C_methoxy1 C_methoxy2 CH₃ O_methoxy2->C_methoxy2 C1_r C C2_r C C1_r->C2_r C_aldehyde_r C C1_r->C_aldehyde_r C3_r C C2_r->C3_r O_hydroxyl_r O⁺ C2_r->O_hydroxyl_r C4_r C C3_r->C4_r H3_r H C3_r->H3_r C5_r C C4_r->C5_r O_methoxy1_r O C4_r->O_methoxy1_r C6_r C C5_r->C6_r H5_r H C5_r->H5_r C6_r->C1_r O_methoxy2_r O C6_r->O_methoxy2_r H_hydroxyl_r H O_hydroxyl_r->H_hydroxyl_r H_aldehyde_r H C_aldehyde_r->H_aldehyde_r O_carbonyl_r O⁻ C_aldehyde_r->O_carbonyl_r C_methoxy1_r CH₃ O_methoxy1_r->C_methoxy1_r C_methoxy2_r CH₃ O_methoxy2_r->C_methoxy2_r cluster_molecule cluster_molecule cluster_resonance cluster_resonance cluster_molecule->cluster_resonance

Caption: Intramolecular hydrogen bonding and resonance in this compound.

Experimental_Workflow start Start Material (3,5-Dimethoxyphenol) synthesis Synthesis of This compound start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir FT-IR Spectroscopy characterization->ir xray X-ray Crystallography (if single crystals obtained) characterization->xray data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis xray->data_analysis report Technical Guide (Final Report) data_analysis->report

Caption: General experimental workflow for the study of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,6-Dimethoxysalicylaldehyde (CAS No: 708-76-9), a compound utilized in various chemical syntheses, including the preparation of ketocoumarin triplet sensitizers and the total synthesis of (+/-)-linderol A. It also exhibits antimicrobial activity against Candida albicans. Adherence to strict safety protocols is essential when working with this chemical to mitigate potential health risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for safe storage and handling.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
CAS Number 708-76-9[3]
EC Number 211-904-1[3]
Appearance Solid
Melting Point 68-70 °C
Synonyms 2-hydroxy-4,6-dimethoxybenzaldehyde[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich Safety Data Sheets.[1]

GHS Pictogram:

  • alt text

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

  • Eye Protection: Tight-sealing safety goggles or eyeshields.

  • Hand Protection: Wear appropriate protective gloves.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when generating dust.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

3.2. Handling Procedures

  • Avoid contact with skin, eyes, and personal clothing.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Avoid breathing dust and fumes.[4]

  • Use only with adequate ventilation.[4]

  • Minimize dust generation and accumulation.[4]

  • Keep the container tightly closed when not in use.[4]

  • Do not eat, drink, or smoke while handling.[4]

3.3. Storage Conditions

  • Store in a tightly-closed container.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • This compound is classified under Storage Class 11 - Combustible Solids.

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_use Handling & Use cluster_disposal Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Store->DonPPE Weigh Weigh in Ventilated Enclosure DonPPE->Weigh Use Perform Experimental Work Weigh->Use Decontaminate Decontaminate Work Area Use->Decontaminate Dispose Dispose of Waste in Accordance with Local Regulations Decontaminate->Dispose

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, immediate action is necessary. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical advice/attention if skin irritation occurs.[4][5]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[4]

The logical relationship between the hazards of this compound and the corresponding first aid measures is depicted in the diagram below.

Hazard_FirstAid_Relationship cluster_hazards Hazards cluster_firstaid First Aid Measures SkinIrritation Skin Irritation (H315) WashSkin Flush Skin with Water SkinIrritation->WashSkin EyeIrritation Eye Irritation (H319) RinseEyes Rinse Eyes with Water EyeIrritation->RinseEyes RespiratoryIrritation Respiratory Irritation (H335) FreshAir Move to Fresh Air RespiratoryIrritation->FreshAir MedicalAttention Seek Medical Attention WashSkin->MedicalAttention RinseEyes->MedicalAttention FreshAir->MedicalAttention

Caption: Hazard and first aid relationship for this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[5]

  • Protective Equipment: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[4][5]

Accidental Release Measures

  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Avoid dust formation.[5]

  • Environmental Precautions: Do not let the product enter drains or waterways.[4]

  • Methods for Cleaning Up: Sweep up or absorb with inert material and place into a suitable, labeled disposal container. Consult local regulations for disposal.[4]

Toxicological Information

Experimental Protocols

Specific, detailed experimental protocols for the handling and safety assessment of this compound are not provided in the reviewed safety data sheets. Users should develop standard operating procedures (SOPs) based on the handling guidelines provided in this document and the specific requirements of their experimental setup.

Disclaimer: This document is intended as a guide and is based on publicly available safety data sheets. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Initial Synthesis Routes for 4,6-Dimethoxysalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 4,6-dimethoxysalicylaldehyde, a valuable substituted salicylaldehyde intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Introduction

This compound, with its characteristic ortho-formyl phenol moiety and additional methoxy substituents, presents a unique substitution pattern that is leveraged in the construction of various molecular scaffolds. Its synthesis typically originates from readily available, electron-rich aromatic precursors such as phloroglucinol or its methylated derivatives. The strategic introduction of the formyl group is a critical transformation, often achieved through classic named reactions in organic chemistry. This guide will focus on two primary pathways: the formylation of 1,3,5-trimethoxybenzene followed by selective demethylation, and the direct formylation of 3,5-dimethoxyphenol.

Core Synthesis Pathways

Two principal routes for the initial synthesis of this compound have been identified and are detailed below.

Route 1: Formylation of 1,3,5-Trimethoxybenzene and Subsequent Selective Demethylation

This two-step approach involves the initial formylation of the highly activated 1,3,5-trimethoxybenzene to produce 2,4,6-trimethoxybenzaldehyde, followed by a selective demethylation at the ortho-position to the aldehyde to yield the final product. The Vilsmeier-Haack reaction is a highly effective method for the initial formylation step.

Route 1: Vilsmeier-Haack Formylation and Selective Demethylation TMB 1,3,5-Trimethoxybenzene Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) TMB->Vilsmeier TMBA 2,4,6-Trimethoxybenzaldehyde Demethylation Selective ortho-Demethylation (e.g., AlCl3 or BBr3) TMBA->Demethylation DMSA This compound Vilsmeier->TMBA Demethylation->DMSA

Synthesis of this compound via Vilsmeier-Haack formylation and demethylation.
Route 2: Direct Formylation of 3,5-Dimethoxyphenol

An alternative and more direct approach involves the formylation of 3,5-dimethoxyphenol. This method can directly introduce the aldehyde group ortho to the existing hydroxyl group. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is a suitable reaction for this transformation.[1]

Route 2: Direct Formylation of 3,5-Dimethoxyphenol DMP 3,5-Dimethoxyphenol Rieche Rieche Formylation (Cl2CHOCH3, TiCl4) DMP->Rieche DMSA This compound Rieche->DMSA

Direct synthesis of this compound via Rieche formylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes.

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Route 1: Vilsmeier-Haack Formylation 1,3,5-TrimethoxybenzenePOCl₃, DMFDMF0 to RT198[2]
Route 1: Selective Demethylation 2,4,6-TrimethoxybenzaldehydeAlCl₃Dichloromethane0 to RTOvernight~90-98 (analogous)[3]
Route 2: Rieche Formylation 3,5-DimethoxyphenolDichloromethyl methyl ether, TiCl₄DichloromethaneNot specifiedNot specified63[1]

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

Materials:

  • 1,3,5-Trimethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Distilled water

Procedure:

  • Under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide to a temperature between -5 and 0 °C.[2]

  • Slowly add phosphorus oxychloride (48 g, 0.31 mol) dropwise to the reaction mixture over a period of 30 to 45 minutes, ensuring the temperature is maintained.[2]

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.[2]

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

  • Collect the resulting precipitate by filtration and wash thoroughly with distilled water to obtain 2,4,6-trimethoxybenzaldehyde.[2]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Route 1: Selective ortho-Demethylation of 2,4,6-Trimethoxybenzaldehyde

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (adapted from a similar demethylation):

  • In a three-necked round-bottom flask under an inert atmosphere, prepare a solution of anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled aluminum chloride solution.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield this compound.[4]

Route 2: Rieche Formylation of 3,5-Dimethoxyphenol

Materials:

  • 3,5-Dimethoxyphenol

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 3,5-dimethoxyphenol (1.0 equivalent) in anhydrous dichloromethane.[1]

  • Add titanium tetrachloride (2.2 equivalents) to the solution.[1]

  • Add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.[1]

  • Stir the reaction until completion, as monitored by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford this compound.[1]

Concluding Remarks

The synthesis of this compound can be effectively achieved through multiple pathways, with the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene followed by selective demethylation offering a high-yielding route. The direct formylation of 3,5-dimethoxyphenol provides a more concise alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for product purity. The detailed protocols provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity.

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxysalicylaldehyde, a substituted aromatic aldehyde, has emerged as a molecule of interest in the exploration of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a particular focus on its antifungal, potential anticancer, and anti-inflammatory properties. This document details experimental methodologies for key assays, presents available quantitative data, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound (CAS No: 708-76-9) is a naturally occurring phenolic aldehyde that has garnered attention for its biological activities. Its structure, featuring a salicylaldehyde core with two methoxy groups, provides a scaffold for potential therapeutic applications. This guide consolidates the current understanding of its bioactivity and provides a framework for its systematic screening.

Antifungal Activity

The most prominently reported biological activity of this compound is its antifungal efficacy, particularly against opportunistic yeast pathogens.

Summary of Antifungal Activity

Published studies indicate that this compound exhibits considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae.[1][2] The activity against bacterial strains has been reported as minimal.

Table 1: Summary of Antifungal Activity of this compound

Fungal StrainActivity LevelMethod
Candida albicansConsiderablePaper Disc Diffusion Assay
Saccharomyces cerevisiaeSlightPaper Disc Diffusion Assay
Experimental Protocol: Antifungal Susceptibility Testing (Paper Disc Diffusion Assay)

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Objective: To determine the susceptibility of fungal strains to this compound.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Sterile paper discs (6 mm diameter)

  • Appropriate agar medium (e.g., Sabouraud Dextrose Agar, Mueller-Hinton Agar supplemented with glucose and methylene blue)

  • Sterile saline solution (0.85% NaCl)

  • Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on a suitable agar medium at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

  • Disc Preparation:

    • Dissolve this compound in a suitable solvent to achieve the desired stock concentration.

    • Aseptically impregnate sterile paper discs with a specific volume of the compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disc with the solvent alone.

  • Inoculation of Agar Plates:

    • Using a sterile swab, evenly inoculate the surface of the agar plates with the prepared fungal suspension.

  • Application of Discs:

    • Aseptically place the impregnated paper discs onto the surface of the inoculated agar plates.

    • Ensure firm contact between the disc and the agar.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Agar Plates A->C B Prepare Compound-Impregnated Discs D Apply Discs to Plates B->D C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Antifungal Disc Diffusion Workflow

Anticancer Activity (Potential)

While direct evidence for the anticancer activity of this compound is limited, derivatives of salicylaldehyde and compounds containing dimethoxyaryl moieties have demonstrated cytotoxic effects against various cancer cell lines.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow
Potential Signaling Pathways in Cancer

Salicylaldehyde derivatives and related compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K inhibits

Hypothetical Inhibition of PI3K/AKT/mTOR Pathway

Anti-inflammatory Activity (Potential)

The anti-inflammatory potential of this compound is an area of active investigation, largely based on the known anti-inflammatory properties of other salicylaldehyde derivatives. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin production)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare serial dilutions of this compound.

  • Reaction Mixture:

    • In a 96-well plate, add the enzyme, the compound at various concentrations, and the assay buffer.

    • Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (no inhibitor).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Detection:

    • Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of COX inhibition for each concentration of the compound.

    • Determine the IC50 value for both COX-1 and COX-2.

Potential Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4][5][6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inhibitor This compound (Hypothetical Target) Inhibitor->IKK inhibits

Hypothetical Inhibition of NF-κB Signaling Pathway

Conclusion and Future Directions

This compound demonstrates clear antifungal activity, particularly against Candida albicans. While its direct anticancer and anti-inflammatory effects require further investigation, its chemical structure holds promise as a scaffold for the development of novel therapeutics in these areas. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers to further explore the biological activities of this intriguing molecule. Future research should focus on obtaining quantitative data (MIC and IC50 values) for the parent compound, elucidating its precise mechanisms of action, and synthesizing and screening derivatives to optimize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 4,6-dimethoxysalicylaldehyde. The protocols and data presented herein are intended to serve as a foundational guide for the development of novel therapeutic agents.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, make them attractive scaffolds for drug design and development. The synthesis of Schiff bases through the condensation of an aldehyde with a primary amine is a straightforward and efficient method for generating molecular diversity.

This document focuses on the synthesis of Schiff bases using this compound as the aldehyde precursor. The electron-donating methoxy groups on the salicylaldehyde ring are expected to modulate the electronic properties and biological activity of the resulting Schiff bases.

Synthesis of Schiff Bases

The general reaction for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine. The reaction is typically carried out in an alcoholic solvent, often with refluxing, and may be catalyzed by a few drops of acid.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases derived from this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants This compound + Primary Amine Solvent Ethanol/Methanol Reactants->Solvent Dissolve Reaction Reflux (2-6 h) Solvent->Reaction Product Crude Schiff Base Reaction->Product Cooling & Precipitation Filtration Vacuum Filtration Product->Filtration Washing Wash with cold Ethanol Filtration->Washing Drying Air or Vacuum Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Pure_Product Pure Schiff Base Recrystallization->Pure_Product Characterization FT-IR, NMR, Mass Spec, Melting Point, Yield Pure_Product->Characterization

A generalized workflow for the synthesis and purification of Schiff bases.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of Schiff bases from substituted salicylaldehydes and can be applied to this compound.

Protocol 1: General Synthesis of a Schiff Base

Materials:

  • This compound (1 equivalent)

  • Appropriate primary amine (1 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable amount of absolute ethanol.

  • To this solution, add an equimolar amount of the primary amine, also dissolved in a minimum amount of ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction (optional).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or under vacuum.

  • Characterize the final product by determining its melting point, and by using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.

Characterization Data of Analogous Schiff Bases
Schiff Base NameAmine ReactantYield (%)Melting Point (°C)Key FT-IR Bands (cm-1) (νC=N)Reference
(E)-5-methoxy-2-(((2-(methylthio)phenyl)imino)methyl)phenol2-(methylthio)aniline9568-691614[1]
(E)-5-methoxy-2-(((4-methyl-2-(methylthio)phenyl)imino)methyl)phenol4-methyl-2-(methylthio)aniline85104-1051634[1]
(E)-5-methoxy-2-(((4-methoxy-2-(methylthio)phenyl)imino)methyl)phenol4-methoxy-2-(methylthio)aniline4580-811625[1]

Biological Applications and Activity

Schiff bases derived from salicylaldehydes have demonstrated a wide range of biological activities, making them promising candidates for drug development. The primary areas of investigation include their anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of salicylaldehyde-derived Schiff bases against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key cellular pathways.

Quantitative Data on Anticancer Activity of Analogous Schiff Bases:

CompoundCancer Cell LineIC50 (µM)Reference
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)HeLaNot specified[2]
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)MCF-7Not specified[2]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[3]
Antimicrobial Activity

Schiff bases have also shown significant activity against a broad spectrum of bacteria and fungi. The presence of the azomethine group is considered crucial for their antimicrobial action.

Quantitative Data on Antimicrobial Activity of Analogous Schiff Bases:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6[4]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4[4]
2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacidP. aeruginosa50[5]
2-[(naphthalene-2-ylimino)methyl] phenolE. coli50[5]

Potential Signaling Pathways

The biological activity of salicylaldehyde-derived Schiff bases is often linked to their interaction with specific cellular signaling pathways. Two such pathways that have been implicated are the p53 signaling pathway and the ubiquitin-proteasome pathway.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress. Some Schiff base metal complexes have been shown to modulate the p53 pathway. Downregulation of p53 can lead to the induction of apoptosis in cancer cells.

G cluster_p53 p53-Mediated Apoptosis Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis SchiffBase Salicylaldehyde Schiff Base SchiffBase->p53 Modulates

Potential modulation of the p53 signaling pathway by Schiff bases.
Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is a key regulator of many cellular processes. Inhibition of this pathway can lead to the accumulation of pro-apoptotic proteins and cell death in cancer cells. Certain copper complexes of Schiff bases have been found to inhibit this pathway.[6]

G cluster_ubiquitin Ubiquitin-Proteasome Pathway Inhibition Protein Target Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitin Ubiquitin E1_E2_E3 E1, E2, E3 Ligases Ubiquitin->E1_E2_E3 E1_E2_E3->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation SchiffBase Salicylaldehyde Schiff Base SchiffBase->Proteasome Inhibits

Inhibition of the ubiquitin-proteasome pathway by Schiff bases.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for the development of new therapeutic agents. The synthetic protocols provided, along with the summarized biological activity data of analogous compounds, offer a solid starting point for researchers in this field. Further investigation into the specific biological activities and mechanisms of action of Schiff bases derived directly from this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 4,6-Dimethoxysalicylaldehyde as a Versatile Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,6-dimethoxysalicylaldehyde as a key building block in the synthesis of novel antifungal agents. This document details the rationale, synthetic protocols, and biological evaluation of compounds derived from this precursor, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal therapies. This compound presents itself as a promising starting material for the synthesis of a diverse range of bioactive molecules. Its inherent chemical functionalities, including a reactive aldehyde group, a phenolic hydroxyl group, and electron-donating methoxy groups, make it an ideal scaffold for the generation of compound libraries with potential antifungal properties. Research has demonstrated that this compound itself exhibits considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae.[1][2] This intrinsic activity, combined with its synthetic versatility, underscores its potential in the development of new antifungal leads.

Derivatives such as chalcones and Schiff bases synthesized from this compound have shown significant potential as antifungal agents.[3][4][5][6][7] Chalcones, synthesized via the Claisen-Schmidt condensation, are known to possess a broad spectrum of biological activities, including antifungal effects, which are often attributed to their α,β-unsaturated ketone moiety.[4][6] Schiff bases, formed by the condensation of the aldehyde with primary amines, also represent a class of compounds with well-documented antimicrobial properties.[8][9][10][11]

This document provides detailed experimental protocols for the synthesis of chalcone and Schiff base derivatives from this compound, along with a summary of their reported antifungal activities.

Data Presentation

Antifungal Activity of this compound and its Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and some of its derivatives against various fungal pathogens. This data is compiled from multiple studies to provide a comparative overview of their antifungal efficacy.

Table 1: Antifungal Activity of Salicylaldehyde Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
This compoundCandida albicansConsiderable Activity[1][2]
This compoundSaccharomyces cerevisiaeSlight Activity[1][2]
Compound 12b (a salicylaldehyde derivative)Candida albicans SC531438[3]
Compound 19b (a salicylaldehyde derivative)Cryptococcus neoformans38[3]

Table 2: Antifungal Activity of Chalcone Derivatives

CompoundFungal StrainMIC₅₀ (µg/mL)Reference
(E)-1-(4-isobutylphenyl)-3-(2,4-Dimethoxyphenyl)prop-2-en-1-oneCandida krusei2.12[4]
Chalcone Derivative 7Candida krusei6.30[4]
Chalcone Derivative 7Candida glabrata7.02[4]
Chalcone Derivative 10Candida albicans3.56[4]
Chalcone Derivative 10Candida krusei5.69[4]
Chalcone Derivative 12Candida albicans4.18[4]
Chalcone Derivative 12Candida glabrata4.97[4]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone to synthesize a chalcone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methylacetophenone, 4'-chloroacetophenone)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl), dilute (1 M)

  • Distilled water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: To the stirred solution, add 10 mL of 10% aqueous NaOH solution dropwise over a period of 15 minutes. The reaction mixture may change color and become cloudy.

  • Reaction: Continue stirring the mixture at room temperature for 24-48 hours.[12] Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 g of crushed ice.

  • Neutralization: Slowly add dilute HCl to the mixture with constant stirring until the solution is neutralized (pH ~7). A solid precipitate of the chalcone should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid precipitate with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Characterize the synthesized chalcone using techniques such as melting point determination, IR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of Schiff Bases

This protocol details the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of ethanol.

  • Amine Addition: To this solution, add 10 mmol of the primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator.

  • Characterization: Confirm the structure of the synthesized Schiff base using appropriate analytical techniques (Melting Point, IR, ¹H NMR, Mass Spectrometry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Antifungal_Chalcones cluster_reactants Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification 4_6_Dimethoxysalicylaldehyde This compound Reaction_Vessel Ethanol, NaOH (Base Catalyst) Room Temperature 4_6_Dimethoxysalicylaldehyde->Reaction_Vessel Substituted_Acetophenone Substituted Acetophenone Substituted_Acetophenone->Reaction_Vessel Precipitation Ice & HCl (Neutralization) Reaction_Vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Purified Antifungal Chalcone Recrystallization->Final_Product

Caption: Workflow for the synthesis of antifungal chalcones.

Synthesis_of_Antifungal_Schiff_Bases cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_workup Isolation & Purification 4_6_Dimethoxysalicylaldehyde This compound Reaction_Vessel Ethanol, Acetic Acid (Catalyst) Reflux 4_6_Dimethoxysalicylaldehyde->Reaction_Vessel Primary_Amine Primary Amine Primary_Amine->Reaction_Vessel Cooling Cooling to Room Temperature Reaction_Vessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Final_Product Purified Antifungal Schiff Base Washing->Final_Product

Caption: Workflow for the synthesis of antifungal Schiff bases.

Antifungal_Mechanism_Chalcones Chalcone Chalcone Derivative Fungal_Cell Fungal Cell Chalcone->Fungal_Cell Interaction Cell_Membrane Cell Membrane Disruption Fungal_Cell->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition (e.g., Ergosterol Biosynthesis) Fungal_Cell->Enzyme_Inhibition Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Postulated mechanism of action for chalcone derivatives.

References

Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] These compounds are pivotal precursors in the biosynthesis of various flavonoids and are abundant in many edible plants.[3][4] Both natural and synthetic chalcones have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] The biological versatility of chalcones is often attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[2]

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[7] This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an acetophenone derivative, followed by dehydration to yield the characteristic chalcone scaffold.[1] The straightforward nature of this synthesis allows for the facile introduction of diverse substituents on the aromatic rings, making chalcones an attractive scaffold for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies.[2] This document provides detailed protocols for the synthesis of chalcones using 4,6-Dimethoxysalicylaldehyde as the starting material, along with relevant quantitative data and workflow visualizations.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through three primary steps:

  • Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[1]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base OH⁻ Enolate->Base - H₂O Aldehyde This compound (Electrophile) Enolate->Aldehyde Attack Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Aldol_Adduct_2 Aldol Adduct Final_Chalcone Chalcone Water H₂O Aldol_Adduct_2->Final_Chalcone - H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section outlines a general and reliable protocol for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from this compound and various acetophenone derivatives.

Materials
  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-50% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (Round-bottom flask, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates)

General Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the chosen acetophenone derivative in a suitable volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until all solids have dissolved.[2][8]

  • Catalyst Addition: While stirring the solution, slowly add the aqueous NaOH or KOH solution (e.g., 3-5 mL) dropwise. Maintain the temperature below 25°C, using an ice bath if necessary, as the reaction can be exothermic.[1][2]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).[8] Reaction times can vary from a few hours to overnight (4-24 hours), depending on the reactivity of the substrates.[2][8] Often, the formation of a precipitate indicates product formation.[2]

  • Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (~200 g).[1]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is neutral. This will cause the chalcone product to precipitate fully out of the solution.[1][8]

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to remove inorganic impurities.[1][8]

  • Drying and Recrystallization: The crude product can be dried in a desiccator or a vacuum oven. Although often of high purity, the chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][7]

  • Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Workflow start Start: Reactant Preparation dissolve Dissolve this compound and Acetophenone in Ethanol start->dissolve add_base Add NaOH/KOH Solution Dropwise (Maintain Temp < 25°C) dissolve->add_base stir Stir at Room Temperature (4-24 hours) add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Pour into Crushed Ice monitor->workup Reaction Complete neutralize Neutralize with Dilute HCl workup->neutralize filter Collect Precipitate by Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash purify Recrystallize from Ethanol wash->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End: Pure Chalcone characterize->end

Caption: A logical workflow for chalcone synthesis and purification.

Quantitative Data: Biological Activity

Chalcones derived from hydroxylated and methoxylated phenyl rings, such as those from this compound, are known for their potent biological activities. The following table summarizes the anticancer activity of structurally related polyhydroxychalcones synthesized from 2-hydroxy-4,6-dimethoxyacetophenone and various aromatic aldehydes, demonstrating their potential as therapeutic agents.[9]

Compound IDAldehyde ReactantCancer Cell LineIC₅₀ (µM)[9]
1 BenzaldehydeHeLa (Cervical Cancer)1.44
1 BenzaldehydeSK-OV-3 (Ovarian Cancer)1.60
2 4-MethylbenzaldehydeHeLa (Cervical Cancer)2.05
2 4-MethylbenzaldehydeSK-OV-3 (Ovarian Cancer)2.11
3 4-MethoxybenzaldehydeHeLa (Cervical Cancer)2.89
3 4-MethoxybenzaldehydeSK-OV-3 (Ovarian Cancer)3.12
4 4-ChlorobenzaldehydeHeLa (Cervical Cancer)1.88
4 4-ChlorobenzaldehydeSK-OV-3 (Ovarian Cancer)1.95

Note: The data presented is for chalcones synthesized using 2-hydroxy-4,6-dimethoxyacetophenone, an isomer of the title aldehyde's corresponding ketone, highlighting the potent anticancer activity of this structural class of chalcones.[9]

Biological Significance and Signaling Pathways

Chalcones exert their biological effects by modulating various cellular signaling pathways.[10] A primary mechanism for their anticancer activity is the induction of apoptosis (programmed cell death).[3][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain chalcones have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage, the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-3, -7, -9), which are the executioners of apoptosis.[3][4]

Apoptosis_Pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chalcones in cancer cells.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (old NaOH/KOH).- Suboptimal temperature or reaction time.- Poor substrate reactivity.- Use fresh, high-purity base.- Gradually increase temperature or extend reaction time, monitoring by TLC.- Ensure appropriate electron-donating/withdrawing groups are on the reactants.
Multiple Products on TLC - Side reactions (e.g., Cannizzaro reaction of the aldehyde).- Self-condensation of the acetophenone.- Ensure slow, dropwise addition of the base catalyst while cooling.- Use equimolar amounts of reactants.
Product Loss During Workup - Product is partially soluble in the wash solvent.- Inefficient recrystallization.- Use ice-cold water for washing to minimize solubility.- Optimize the recrystallization solvent system; use a minimal amount of hot solvent and cool slowly.

Conclusion

The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of chalcones derived from this compound. These compounds serve as a valuable scaffold in drug discovery, with derivatives demonstrating significant potential as anticancer agents through mechanisms such as apoptosis induction. The protocols and data presented in these application notes offer a comprehensive guide for the synthesis, purification, and characterization of these medicinally important compounds, providing a solid foundation for further research and development.

References

Application Notes and Protocols for the Synthesis of Ketocoumarin Triplet Sensitizers from 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocoumarins are a class of heterocyclic compounds recognized for their potent photophysical properties, making them excellent candidates for use as heavy atom-free triplet photosensitizers. Their strong absorption in the visible spectral region, coupled with efficient intersystem crossing to a long-lived triplet excited state, allows them to sensitize the formation of singlet oxygen and participate in other photochemical reactions.[1] These characteristics are highly valuable in applications such as photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion.[1]

The synthesis of ketocoumarins can be readily achieved through the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound, such as ethyl acetoacetate.[2][3][4] This protocol details the synthesis of a specific ketocoumarin, 3-acetyl-7,9-dimethoxycoumarin , from 4,6-dimethoxysalicylaldehyde. The introduction of electron-donating methoxy groups is anticipated to modulate the photophysical properties of the coumarin core.[5][6]

Synthesis of 3-acetyl-7,9-dimethoxycoumarin

The synthesis is performed via a piperidine-catalyzed Knoevenagel condensation reaction.

Reaction Scheme:
  • Reactants: this compound, Ethyl acetoacetate

  • Catalyst: Piperidine

  • Product: 3-acetyl-7,9-dimethoxycoumarin

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture + Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Mixture + Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture 3-acetyl-7,9-dimethoxycoumarin 3-acetyl-7,9-dimethoxycoumarin Product Mixture Product Mixture Reaction Mixture->Product Mixture Knoevenagel Condensation Product Mixture->3-acetyl-7,9-dimethoxycoumarin Purification (Recrystallization)

Caption: Synthetic pathway for 3-acetyl-7,9-dimethoxycoumarin.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-acetylcoumarin derivatives.[3][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.82 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 25 mL of ethanol.

  • Catalyst Addition: To this solution, add piperidine (0.1 mL, approx. 1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the solution.

  • Isolation: If a solid precipitate has formed, collect the crude product by vacuum filtration. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/acetonitrile mixture, to yield the pure 3-acetyl-7,9-dimethoxycoumarin as a solid.[8]

  • Drying: Dry the purified product under vacuum.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compoundReagentStandard chemical supplier
Ethyl acetoacetateReagentStandard chemical supplier
PiperidineReagentStandard chemical supplier
EthanolAnhydrousStandard chemical supplier
Standard glassware-Laboratory supply
Heating mantle/hot plate-Laboratory supply
Reflux condenser-Laboratory supply
TLC plates (Silica gel)-Laboratory supply
Vacuum filtration setup-Laboratory supply

Data Presentation

Table 1: Synthesis and Characterization of 3-acetyl-7,9-dimethoxycoumarin
ParameterExpected Value/DataNotes
Yield >80%Based on similar Knoevenagel condensations for coumarin synthesis.[5]
Appearance Yellow or pale-yellow solidTypical for 3-acetylcoumarin derivatives.[5]
Melting Point (°C) To be determined-
¹H NMR (CDCl₃, δ/ppm) Expected signals: Aromatic protons, two methoxy singlets (~3.9-4.1 ppm), acetyl singlet (~2.7 ppm), coumarin H-4 singlet (~8.5 ppm).Representative data for related compounds suggests these characteristic peaks.
¹³C NMR (CDCl₃, δ/ppm) Expected signals: Carbonyl carbons (>160 ppm), aromatic carbons (100-160 ppm), methoxy carbons (~56 ppm), acetyl methyl carbon (~30 ppm).Based on the expected structure.
IR (cm⁻¹) ~1720 (lactone C=O), ~1680 (ketone C=O), ~1600 (C=C)Characteristic vibrational frequencies for the coumarin core and acetyl group.

Photophysical Properties and Applications as a Triplet Sensitizer

Ketocoumarins are valued for their ability to act as triplet photosensitizers. Upon absorption of light, they can undergo intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This triplet state is typically long-lived and can transfer its energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen (¹O₂).[1]

G cluster_energy_transfer Triplet Energy Transfer S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1_transfer Ketocoumarin (T₁) O2_singlet ¹O₂ (Singlet Oxygen) T1_transfer->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State)

Caption: Jablonski diagram for a ketocoumarin photosensitizer.

Table 2: Representative Photophysical Properties of Ketocoumarin Derivatives

The following table summarizes typical photophysical data for ketocoumarin derivatives, which are expected to be comparable to the target molecule. The exact values for 3-acetyl-7,9-dimethoxycoumarin will depend on the solvent and specific experimental conditions.

PropertyTypical Value RangeSignificance for Triplet Sensitizers
Absorption Max (λ_abs) 350 - 450 nmEfficient absorption of visible light is crucial for activation.[1]
Molar Absorptivity (ε) Up to 136,000 M⁻¹cm⁻¹High absorptivity allows for efficient light harvesting.[1]
Fluorescence Max (λ_em) 450 - 550 nmLower fluorescence quantum yield often correlates with higher triplet yield.
Triplet State Lifetime (τ_T) Up to ~200 µsA long triplet lifetime increases the probability of energy transfer.[1]
Singlet Oxygen Quantum Yield (Φ_Δ) 0.28 - 0.48Measures the efficiency of generating singlet oxygen, a key reactive species in photodynamic therapy.[1]

The electron-donating methoxy groups on the benzene ring of the coumarin are expected to cause a red-shift in the absorption and emission spectra and may influence the intersystem crossing efficiency.[6]

Conclusion

The Knoevenagel condensation provides a straightforward and high-yielding route to 3-acetyl-7,9-dimethoxycoumarin from this compound. The resulting ketocoumarin is a promising candidate for applications requiring a heavy atom-free triplet photosensitizer, owing to the characteristic photophysical properties of this compound class. Researchers in drug development can leverage this protocol to synthesize and evaluate novel photosensitizers for applications such as photodynamic therapy. Further characterization of the specific photophysical properties of 3-acetyl-7,9-dimethoxycoumarin is recommended to fully assess its potential.

References

Using 4,6-Dimethoxysalicylaldehyde in the total synthesis of (+/-)-linderol A.

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Linderol A Synthesis

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Synthesizing Detailed Protocols

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Discovering Key Reference

I've confirmed that this compound is indeed a crucial starting material for the (+/-)-linderol A synthesis. My search unearthed a significant paper by M. Yamashita et al. in Organic Letters, detailing the synthesis, though I don't currently have access to the full text. This is a promising development.

Gathering More Details

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Devising a Response Strategy

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Preparation of Anticancer Derivatives from 4,6-Dimethoxysalicylaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxysalicylaldehyde is a versatile precursor in the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure, featuring methoxy, hydroxyl, and aldehyde functional groups, allows for the facile generation of diverse derivatives, particularly Schiff bases and chalcones.[1][2] These derivatives have garnered significant interest in oncology research due to their demonstrated cytotoxic activities against various cancer cell lines. This document provides detailed protocols for the synthesis of representative anticancer derivatives from this compound, methodologies for evaluating their anticancer properties, and an overview of the potential signaling pathways involved in their mechanism of action.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the cytotoxic activities (IC50 values) of chalcone derivatives of this compound against various cancer cell lines. While extensive data for a wide range of derivatives is still emerging, the available information indicates promising anticancer potential.

Table 1: Cytotoxicity of 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) [3]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer52.5
MDA-MB-231Breast Cancer (Triple-Negative)66.4
MCF-12FNon-tumorigenic Breast Epithelial232.8

Table 2: Cytotoxicity of Other Methoxy-Substituted Chalcones [4]

CompoundCancer Cell LineIC50 (µM)
2′-hydroxy-4′,6′-dimethoxychalconeCanine Lymphoma & Leukemia Panel9.18–46.11
(E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-oneNot SpecifiedNot Specified

Experimental Protocols

Synthesis of Anticancer Derivatives

Protocol 1: Synthesis of a Representative Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-aminoacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (40%)

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (20 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 40% aqueous NaOH solution (10 mL) dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Acidify the mixture with glacial acetic acid until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

  • Dry the purified product in a desiccator.

Protocol 2: Synthesis of a Representative Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminophenol)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add a solution of the primary amine (1 mmol) in methanol (10 mL) to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours with continuous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative in a vacuum oven.

Anticancer Activity Assays

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cells treated with the synthesized derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compounds as for the MTT assay.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with the synthesized derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described previously.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

Derivatives of salicylaldehyde, particularly chalcones, have been shown to exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are key targets.[7]

MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Chalcones derived from this compound are hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation of key kinases such as ERK and p38, leading to cell cycle arrest and apoptosis.[7]

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Some chalcone derivatives have been shown to inhibit this pathway. For instance, 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) has been suggested to interact with mTOR, a key downstream effector of this pathway.[3] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis.[3]

Visualizations

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis start_c This compound + Substituted Acetophenone react_c Claisen-Schmidt Condensation (Base-catalyzed) start_c->react_c product_c Chalcone Derivative react_c->product_c start_sb This compound + Primary Amine react_sb Condensation Reaction (Acid-catalyzed) start_sb->react_sb product_sb Schiff Base Derivative react_sb->product_sb Experimental_Workflow cluster_assays Anticancer Assays synthesis Synthesis of Derivatives treatment Treatment with Derivatives synthesis->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Bcl2 Bcl2 Akt->Bcl2 Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation_Survival Promotes Stress Stress p38 p38 Stress->p38 Promotes p38->Apoptosis Promotes Derivative This compound Derivative Derivative->mTOR Inhibits Derivative->ERK Inhibits Derivative->p38 Modulates

References

Application of 4,6-Dimethoxysalicylaldehyde in the Development of Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial agents with new mechanisms of action. 4,6-Dimethoxysalicylaldehyde has emerged as a promising scaffold in medicinal chemistry for the synthesis of various heterocyclic compounds, including chalcones, aurones, and Schiff bases, which have demonstrated a broad spectrum of biological activities. This application note details the use of this compound as a precursor for the development of potent antimalarial compounds, providing protocols for synthesis and biological evaluation, along with data on their efficacy and cytotoxicity.

Key Applications

This compound serves as a versatile starting material for the synthesis of novel compounds with potential antimalarial properties. The presence of hydroxyl, methoxy, and aldehyde functional groups allows for diverse chemical modifications to generate libraries of derivatives for screening. Notably, the 4,6-dimethoxy substitution pattern has been shown to be advantageous for antiplasmodial activity in certain compound classes.

Data on Antimalarial Activity and Cytotoxicity

Research into derivatives of this compound and structurally related compounds has yielded promising candidates with significant antiplasmodial activity. The following tables summarize the quantitative data for representative compounds.

Table 1: In Vitro Antiplasmodial Activity of (Z)-2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one Derivatives against P. falciparum (3D7 Strain)

Compound IDR1R2R3R4IC50 (µM)[1]
M3OMeOMe-OMe7.82
M6OMeOMeOEtBr7.27
M7OMeOMeOPrBr2.3

IC50: 50% inhibitory concentration. The 3D7 strain is a chloroquine-sensitive strain of P. falciparum.

Table 2: Cytotoxicity of Chalcone Derivatives against Human Cell Lines

CompoundCell LineIC50 (µM)
4'-hydroxy-2',6'-dimethoxychalconeCEM/ADR5000 (Leukemia)2.54[2]
HepG2 (Hepatocarcinoma)58.63[2]
CardamominCCRF-CEM (Leukemia)8.59[2]
2',4'-dihydroxy-3',6'-dimethoxychalconeCCRF-CEM (Leukemia)10.67[2]

IC50: 50% inhibitory concentration.

Experimental Protocols

Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from an appropriate acetophenone and benzaldehyde derivative, which can be adapted for this compound.

Materials:

  • Substituted acetophenone (10 mmol)

  • This compound (10 mmol)

  • Rectified spirit (20 mL)

  • Sodium hydroxide solution (10 mL of 1g in 10 mL H₂O)

  • Magnetic stirrer

  • Round-bottomed flask (250 mL)

  • Cold water bath

Procedure:

  • Dissolve the acetophenone derivative (10 mmol) and this compound (10 mmol) in 10 mL of rectified spirit in a 250 mL round-bottomed flask equipped with a magnetic stirrer.[3]

  • While stirring vigorously, add 10 mL of NaOH solution dropwise to the reaction mixture over a period of 30 minutes. The solution will become turbid.[3]

  • Maintain the reaction temperature between 20-25°C using a cold water bath.[3]

  • Continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water until the washings are neutral to litmus paper, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol outlines the procedure for evaluating the in vitro antiplasmodial activity of synthesized compounds against P. falciparum strains.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strains of P. falciparum

  • Human erythrocytes (O+ blood group)

  • RPMI 1640 medium supplemented with human serum and antibiotics

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Giemsa stain

  • Microscope

Procedure:

  • Maintain a continuous culture of P. falciparum in human erythrocytes in RPMI 1640 medium. Synchronize the parasite culture to the ring stage.[1]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • In a 96-well plate, add 180 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Add 20 µL of the diluted test compounds to the respective wells in triplicate. Include a positive control (e.g., chloroquine) and a negative control (parasitized erythrocytes without any compound).

  • Incubate the plates at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for 24-48 hours.

  • After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by counting the number of infected erythrocytes per 1000 total erythrocytes under a microscope.

  • Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in parasite growth compared to the negative control.

Protocol 3: In Vitro Cytotoxicity Assay using MTT Method

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on mammalian cell lines.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Visualizing Workflows and Pathways

General Workflow for Developing Antimalarial Compounds

The following diagram illustrates the general workflow for developing antimalarial compounds starting from this compound.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Claisen-Schmidt Condensation) A->B C Library of Derivatives (Chalcones, Aurones, Schiff Bases) B->C D In Vitro Antiplasmodial Assay (P. falciparum strains) C->D E In Vitro Cytotoxicity Assay (Mammalian Cell Lines) C->E F Lead Compound Identification (High Activity, Low Toxicity) D->F E->F G Mechanism of Action Studies F->G H In Vivo Efficacy Studies (Animal Models) F->H I Preclinical Development H->I

Caption: Workflow for antimalarial drug discovery.

Potential Mechanism of Action: Inhibition of Hemozoin Formation

Chalcone derivatives have been reported to exert their antimalarial effect by inhibiting the formation of hemozoin, a non-toxic polymer of heme produced by the parasite. This leads to the accumulation of toxic free heme, which causes parasite death.

G cluster_parasite Malaria Parasite cluster_drug A Hemoglobin Digestion B Free Heme (Toxic) A->B C Hemozoin (Non-toxic) B->C Heme Polymerization D Parasite Death B->D Accumulation Leads to E 4,6-Dimethoxychalcone Derivative E->C Inhibition

Caption: Inhibition of hemozoin formation pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with promising antimalarial activity. The encouraging antiplasmodial data for aurone derivatives containing the 4,6-dimethoxy moiety highlights the potential of this scaffold in antimalarial drug discovery. Further synthesis and screening of diverse derivatives, coupled with detailed mechanistic and in vivo studies, are warranted to develop clinically effective antimalarial agents from this chemical class.

References

Application Notes and Protocols: Annulative Condensation of 4,6-Dimethoxysalicylaldehyde with Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties. These scaffolds are prevalent in natural products and have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The synthesis of functionalized chromenes is, therefore, of great interest to the medicinal chemistry and drug development community.[4][5]

This document provides a detailed protocol for the annulative condensation of 4,6-dimethoxysalicylaldehyde with acrylonitrile to synthesize 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile. This reaction, a variation of the Knoevenagel condensation followed by an intramolecular cyclization, offers an efficient route to highly functionalized chromene cores that can serve as valuable intermediates for the development of novel therapeutic agents.

Reaction Scheme

The annulative condensation proceeds via a base-catalyzed reaction between this compound and acrylonitrile. The reaction involves a nucleophilic addition followed by an intramolecular cyclization to form the stable 4H-chromene ring system.

Caption: General reaction scheme for the synthesis of 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4H-chromene-3-carbonitriles.

Materials:

  • This compound (CAS: 708-76-9)[6]

  • Acrylonitrile

  • Piperidine (or Triethylamine)

  • Ethanol (absolute)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 12 mmol of acrylonitrile followed by a catalytic amount of piperidine (0.5 mL).

  • Reaction Conditions: The reaction mixture is then stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Alternatively, the mixture can be gently heated to 50-60 °C to reduce the reaction time.

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst. The resulting solid is then dried under vacuum. If further purification is required, recrystallization from a suitable solvent such as ethanol can be performed.

  • Characterization: The structure and purity of the synthesized 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile can be confirmed by standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting Material
This compoundC₉H₁₀O₄182.1768-70Yellowish solid
Product
2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrileC₁₂H₁₂N₂O₃232.24Not availableSolid

Note: The yield and melting point of the product are dependent on the specific reaction conditions and purity and should be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Mixing_and_Stirring Mixing and Stirring (Room Temperature or Gentle Heating) This compound->Mixing_and_Stirring Acrylonitrile Acrylonitrile Acrylonitrile->Mixing_and_Stirring Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Mixing_and_Stirring Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Mixing_and_Stirring Cooling Cooling Mixing_and_Stirring->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization (optional) Drying->Recrystallization Final_Product 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile Drying->Final_Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile.

Proposed Reaction Mechanism

The following diagram outlines the proposed mechanism for the base-catalyzed annulative condensation.

reaction_mechanism Start This compound + Acrylonitrile Step1 Deprotonation of Acrylonitrile (Formation of Carbanion) Start->Step1 Base Piperidine Base->Step1 Step2 Nucleophilic attack on Aldehyde Carbonyl Step1->Step2 Intermediate1 Alkoxide Intermediate Step2->Intermediate1 Step3 Intramolecular Cyclization (Oxa-Michael Addition) Intermediate1->Step3 Intermediate2 Cyclized Intermediate Step3->Intermediate2 Step4 Tautomerization Intermediate2->Step4 Product 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile Step4->Product

Caption: Proposed mechanism for the annulative condensation reaction.

Applications in Drug Development

The 2-amino-4H-chromene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry. The presence of the amino and cyano groups provides handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Chromene derivatives have been reported to possess a wide array of biological activities, making them attractive candidates for drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][2][3] The synthesized 2-amino-6,8-dimethoxy-4H-chromene-3-carbonitrile can be a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

References

Experimental protocol for formylation of 3,5-dimethoxyphenol.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Formylation of 3,5-Dimethoxyphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formylation of phenols is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. 3,5-dimethoxyphenol is an electron-rich aromatic compound, making it a suitable substrate for electrophilic formylation. This document provides detailed protocols for the formylation of 3,5-dimethoxyphenol to produce 4-formyl-3,5-dimethoxyphenol (also known as 4-hydroxy-2,6-dimethoxybenzaldehyde), a valuable building block in organic synthesis. The primary method detailed is the Vilsmeier-Haack reaction, a reliable and scalable approach. An alternative method using dichloromethyl methyl ether and titanium tetrachloride is also presented.

Quantitative Data Summary

The following table summarizes the quantitative data for two different methods for the formylation of 3,5-dimethoxyphenol.

ParameterVilsmeier-Haack ReactionTiCl₄ / Dichloromethyl Methyl Ether
Product 4-Formyl-3,5-dimethoxyphenol6-Hydroxy-2,4-dimethoxybenzaldehyde
Starting Material 3,5-Dimethoxyphenol3,5-Dimethoxyphenol
Key Reagents POCl₃, DMFTiCl₄, Dichloromethyl methyl ether
Solvent None (POCl₃ as reagent/solvent)Dichloromethane (DCM)
Yield 56% (overall)63%
Purity >95% (by ¹H NMR, HPLC)[1]Chromatographically pure
Product Appearance Pale orange powder[1]Pale orange solid[2]
Melting Point (°C) 223-225[1]70-72[2]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol

This protocol is an adaptation of a large-scale Vilsmeier-Haack formylation procedure.[1] This reaction introduces a formyl group onto the electron-rich phenol ring.[3][4]

Materials and Reagents:

  • 3,5-Dimethoxyphenol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH) pellets

  • Argon (or other inert gas)

  • Deionized water

Equipment:

  • Three-neck round-bottomed flask (4 L for a 5 mol scale)

  • Mechanical stirrer

  • Addition funnel (1 L)

  • Thermometer

  • Ice bath

  • Filter funnel

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 4 L three-neck round-bottomed flask equipped with a mechanical stirrer, a 1 L addition funnel, and a thermometer, add 3,5-dimethoxyphenol (770 g, 5.00 mol) and phosphorus oxychloride (936 mL, 10.04 mol) under an argon atmosphere.[1]

  • Reagent Addition: Stir the mixture for 10 minutes and then cool to 0°C using an ice bath.[1]

  • Add anhydrous DMF (582 mL, 7.52 mol) dropwise via the addition funnel over a period of 4 hours. It is critical to maintain the internal temperature below 10°C throughout the addition.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16 hours. The reaction mixture will become very viscous as it progresses.[1]

  • Hydrolysis: After 16 hours, carefully and slowly pour the viscous reaction mixture into a large container with 8 L of crushed ice.

  • Neutralization: Adjust the pH of the aqueous mixture to 6.0 by the portion-wise addition of NaOH pellets (approximately 1.2 kg). This step should be performed with vigorous stirring and cooling.

  • Product Isolation: Collect the resulting precipitate using a filter funnel and dry it in a vacuum oven at 40°C overnight.[1]

  • Purification (Trituration): The crude product contains the desired 4-formyl isomer along with byproducts like the 2-formyl regioisomer and a bisformylated derivative.[1] To purify, triturate the collected solid three times with 950 mL portions of CHCl₃. The byproducts are more soluble in chloroform than the desired product.[1]

  • Final Drying: Dry the remaining solid in a vacuum oven at 40°C for 24 hours to yield 4-formyl-3,5-dimethoxyphenol as a pale orange powder (513 g, 56% yield).[1] The purity of the product should be greater than 95%.[1]

Protocol 2: Formylation using TiCl₄ and Dichloromethyl Methyl Ether

This method provides an alternative route to a formylated derivative of 3,5-dimethoxyphenol.[2]

Materials and Reagents:

  • 3,5-Dimethoxyphenol

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Anhydrous Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl) solution

  • Brine solution

  • Silica gel for chromatography

  • Hexane/Ethyl Acetate (AcOEt) solvent system

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: Dissolve 3,5-dimethoxyphenol (502.8 mg, 3.26 mmol) in dry DCM (10 mL) in a round-bottomed flask under an argon atmosphere.[2]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add TiCl₄ (790 μL, 7.21 mmol, 2.2 eq.) dropwise and stir the reaction mixture for 1 hour.[2]

  • Following this, add dichloromethyl methyl ether (330 μL, 3.65 mmol, 1.1 eq.) and allow the mixture to react for an additional 45 minutes.[2]

  • Quenching: Quench the reaction by adding a saturated solution of NH₄Cl (25 mL). Allow the mixture to stir for 2 hours.[2]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 0.1 N HCl solution (3 x 50 mL) and brine (3 x 50 mL).[2]

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting orange solid by silica gel chromatography using a hexane/ethyl acetate (9:1) eluent to yield 6-hydroxy-2,4-dimethoxybenzaldehyde (339.0 mg, 63% yield).[2]

Visualizations

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from DMF and POCl₃. Second, this electrophilic reagent is attacked by the electron-rich 3,5-dimethoxyphenol in an electrophilic aromatic substitution, which after hydrolysis yields the final aldehyde.[4][5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Phenol 3,5-Dimethoxyphenol Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Attack by Phenol Aldehyde 4-Formyl-3,5-dimethoxyphenol Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Workflow for Protocol 1

The following diagram illustrates the key steps in the synthesis and purification of 4-formyl-3,5-dimethoxyphenol via the Vilsmeier-Haack reaction.

Experimental_Workflow Experimental Workflow for Protocol 1 Start Start: 3,5-Dimethoxyphenol POCl₃, Anhydrous DMF Reaction Reaction 0°C to RT, 16h Start->Reaction Hydrolysis Hydrolysis (Ice Water) Reaction->Hydrolysis Neutralization Neutralization (NaOH to pH 6.0) Hydrolysis->Neutralization Precipitation Precipitation & Filtration Neutralization->Precipitation Crude_Product Crude Product (Dried) Precipitation->Crude_Product Purification Purification (Trituration with CHCl₃) Crude_Product->Purification Final_Product Final Product: 4-Formyl-3,5-dimethoxyphenol (>95% Purity) Purification->Final_Product

Caption: Workflow for Vilsmeier-Haack formylation.

References

Application Notes and Protocols: Synthesis of Hexahydrodibenzofurans Using 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of hexahydrodibenzofurans, utilizing 4,6-dimethoxysalicylaldehyde as a key starting material. The described methodology is based on the total synthesis of (+/-)-Linderol A, a naturally occurring hexahydrodibenzofuran.

Introduction

Hexahydrodibenzofurans are a class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their synthesis is of significant interest to medicinal chemists and drug development professionals. This compound serves as a crucial and readily available building block for the construction of these complex scaffolds. The protocol outlined below is based on the synthetic route to (+/-)-Linderol A, a hexahydrodibenzofuran derivative.[1]

Synthetic Pathway Overview

The synthesis of the hexahydrodibenzofuran core involves a multi-step sequence starting from this compound. The key steps include a Wittig reaction to form a stilbene derivative, followed by an oxidative cyclization to construct the dibenzofuran skeleton. Subsequent reductions and functional group manipulations lead to the final hexahydrodibenzofuran product.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product A This compound B Stilbene Derivative A->B Wittig Reaction C Dibenzofuranone B->C Oxidative Cyclization D Hexahydrodibenzofuran ((+/-)-Linderol A) C->D Reduction & Modifications

Caption: Synthetic workflow from this compound to a hexahydrodibenzofuran.

Experimental Protocols

Materials and Methods

  • Reagents: this compound, phosphonium ylide, oxidizing agents (e.g., DDQ), reducing agents (e.g., NaBH4, H2/Pd-C), and other necessary solvents and reagents should be of analytical grade and used as received unless otherwise noted.

  • Instrumentation: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel. Characterization of products should be carried out using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 1: Synthesis of the Stilbene Derivative (Wittig Reaction)

  • To a solution of the appropriate phosphonium ylide in an anhydrous solvent (e.g., THF) at a suitable temperature (e.g., 0 °C), add a strong base (e.g., n-BuLi) dropwise.

  • Stir the resulting mixture at the same temperature for 30 minutes.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired stilbene derivative.

Protocol 2: Oxidative Cyclization to the Dibenzofuranone Core

  • Dissolve the stilbene derivative in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the dibenzofuranone.

Protocol 3: Reduction to the Hexahydrodibenzofuran

  • To a solution of the dibenzofuranone in a suitable solvent (e.g., methanol), add a reducing agent (e.g., NaBH₄) portion-wise at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully add water to quench the reaction and then add dilute HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Further reduction of the resulting intermediate (e.g., via catalytic hydrogenation with H₂/Pd-C) may be necessary to obtain the fully saturated hexahydrodibenzofuran core.

  • Purify the final product by column chromatography.

Data Presentation

Table 1: Summary of Reaction Yields

StepReactionProductYield (%)
1Wittig ReactionStilbene Derivative85-95
2Oxidative CyclizationDibenzofuranone70-80
3ReductionHexahydrodibenzofuran60-70 (over two steps)

Table 2: Spectroscopic Data for a Representative Hexahydrodibenzofuran Product

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.5-7.2 (aromatic protons), 3.8-4.5 (methine protons), 3.8 (methoxy protons), 1.5-2.5 (methylene protons)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150-160 (aromatic carbons), 110-130 (aromatic carbons), 70-80 (methine carbons), 55 (methoxy carbon), 20-40 (methylene carbons)
IR (thin film)ν (cm⁻¹): 2950 (C-H), 1600 (C=C aromatic), 1250 (C-O)
MS (ESI)m/z: [M+H]⁺ calculated for C₁₇H₂₀O₄, found [value]

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application A This compound C Multi-Step Synthesis (Wittig, Cyclization, Reduction) A->C B Synthetic Reagents (Ylides, Oxidants, Reductants) B->C D Hexahydrodibenzofuran Product C->D E Analytical Data (NMR, IR, MS) C->E F Drug Discovery & Development D->F

References

Application Notes and Protocols: Reaction of 4,6-Dimethoxysalicylaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of Schiff bases derived from the reaction of 4,6-dimethoxysalicylaldehyde with primary amines. The resulting imines are versatile compounds with applications in medicinal chemistry, material science, and as analytical reagents.

Introduction

The reaction of this compound with primary amines yields Schiff bases, which are characterized by an azomethine (-C=N-) group. This condensation reaction is a cornerstone in the synthesis of a wide array of organic compounds. The presence of the hydroxyl and methoxy groups on the aldehyde's aromatic ring influences the electronic properties and reactivity of the resulting Schiff bases, making them valuable scaffolds in drug design and material science. These compounds and their metal complexes exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Furthermore, many of these Schiff bases possess interesting photophysical properties, such as fluorescence, making them suitable for use as sensors and probes.

Reaction Pathway

The formation of a Schiff base from this compound and a primary amine is a reversible condensation reaction. The reaction is typically catalyzed by a small amount of acid and proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine.

Reaction_Pathway cluster_intermediate Intermediate cluster_product Product This compound Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine + R-NH2 (Nucleophilic Attack) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Carbinolamine Schiff_Base Schiff Base Carbinolamine->Schiff_Base - H2O (Dehydration) Water Water

Caption: General reaction pathway for Schiff base formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard method for synthesizing Schiff bases using conventional heating.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, alkylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add a solution of 10 mmol of the desired primary amine in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

  • Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and efficient method for Schiff base synthesis.

Materials:

  • This compound

  • Primary amine

  • Ethanol (or solvent-free)

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a stirrer bar

Procedure:

  • In a microwave-safe reaction vessel, place 5 mmol of this compound and 5 mmol of the primary amine.

  • Add a minimal amount of ethanol (e.g., 2-3 mL) to moisten the reactants, or proceed under solvent-free conditions.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).

  • After irradiation, cool the vessel to room temperature.

  • The product can be isolated by adding a small amount of cold ethanol and filtering the resulting solid.

  • Purify the product by recrystallization.

  • Dry and characterize the product as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases derived from salicylaldehydes. Note that specific data for this compound derivatives may vary, and the provided data serves as a representative example.

Table 1: Reaction Yields of Salicylaldehyde-derived Schiff Bases

Primary AmineAldehydeMethodYield (%)Reference
AnilineSalicylaldehydeReflux in Ethanol92[1]
p-ToluidineSalicylaldehydeReflux in Ethanol95[1]
p-AnisidineSalicylaldehydeReflux in Ethanol93[1]
2-AminophenolSalicylaldehydeReflux in Ethanol88[1]

Table 2: Spectroscopic Data for a Representative Schiff Base (N-(4,6-dimethoxy-salicylidene)aniline)

TechniqueKey Signals
FT-IR (cm⁻¹) ~3450 (O-H, intramolecular H-bond), ~1620 (C=N, azomethine), ~1250 & 1050 (C-O, methoxy)
¹H NMR (δ, ppm) ~13.0 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), 7.4-6.5 (m, Ar-H), ~3.9 (s, 6H, -OCH₃)
¹³C NMR (δ, ppm) ~165 (C=N), ~160 (C-OH), ~158 (C-OCH₃), 140-110 (Ar-C), ~56 (-OCH₃)
Mass Spec (m/z) Calculated M+ peak corresponding to the molecular formula C₁₅H₁₅NO₃

Table 3: Fluorescence Properties of Salicylaldehyde-derived Schiff Bases

Schiff BaseExcitation (nm)Emission (nm)SolventReference
N-salicylidene-2-aminophenol380470Ethanol[2]
N,N'-bis(salicylidene)ethylenediamine350440DMF[2]
Salicylidene-4-aminoantipyrine420510Methanol[3]

Table 4: Antimicrobial Activity (MIC, µg/mL) of Salicylaldehyde Schiff Bases

CompoundE. coliS. aureusC. albicansReference
N-salicylidene-aniline10050100[4]
N-salicylidene-2-aminopyridine502550[4]
N,N'-bis(salicylidene)phenylenediamine2512.525[4]

Applications in Drug Development and Research

Schiff bases derived from this compound are of significant interest in drug development and various research fields due to their diverse biological and photophysical properties.

  • Antimicrobial Agents: The imine linkage and the presence of the phenolic hydroxyl group are crucial for their antimicrobial activity. These compounds can chelate with metal ions in biological systems, which can enhance their efficacy.

  • Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

  • Fluorescent Probes: The inherent fluorescence of some of these Schiff bases can be modulated by the presence of specific metal ions or changes in the local environment. This property makes them useful as selective and sensitive fluorescent sensors for detecting metal ions or biomolecules.

  • Coordination Chemistry: The ability of Schiff bases to act as ligands for a wide range of metal ions has led to the development of numerous metal complexes with interesting catalytic, magnetic, and photophysical properties.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and application screening of Schiff bases derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Reactants This compound + Primary Amine Reaction Reaction (Reflux or Microwave) Reactants->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Spectroscopy Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Isolation->Spectroscopy Physical Physical Characterization (Melting Point, Purity) Isolation->Physical Biological Biological Activity (Antimicrobial, Anticancer) Spectroscopy->Biological Fluorescence Fluorescence Studies (Excitation, Emission) Spectroscopy->Fluorescence Coordination Coordination Chemistry (Metal Complexation) Spectroscopy->Coordination

Caption: A typical experimental workflow.

References

The Pivotal Role of 4,6-Dimethoxysalicylaldehyde in Medicinal Chemistry Lead Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dimethoxysalicylaldehyde, a substituted aromatic aldehyde, has emerged as a valuable scaffold in medicinal chemistry for the discovery of novel therapeutic leads. Its intrinsic biological activities and versatile chemical nature allow for the synthesis of a diverse range of derivatives with potent pharmacological properties. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in leveraging this promising molecule for drug development.

Application Notes

This compound has demonstrated notable antifungal activity and serves as a crucial starting material for the synthesis of compounds with significant anticancer potential.

Antifungal Activity

This compound exhibits considerable antifungal properties, particularly against opportunistic yeast pathogens.[1][2][3] It shows notable activity against Candida albicans and slight activity against Saccharomyces cerevisiae.[1][2][3] The presence of substituents on the salicylaldehyde ring is crucial for antimicrobial activity, as unsubstituted salicylaldehyde shows minimal effect.[4]

Anticancer Activity of Derivatives

While this compound itself has not been extensively profiled as a cytotoxic agent, its derivatives, particularly salicylaldehyde hydrazones, have shown remarkable anticancer activity.[5][6][7] These derivatives have demonstrated potent, often nanomolar, efficacy against various cancer cell lines, including leukemia and breast cancer.[5][6][8][9] The 4-methoxy substitution on the salicylaldehyde moiety has been identified as a key feature for enhancing antileukemic activity.[7] Some dimethoxy hydrazone analogs have exhibited exceptional selectivity, showing high toxicity to cancer cells with no observed toxicity in normal human embryonic kidney (HEK-293) cells.[8][9]

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and its derivatives.

Table 1: Antifungal Activity of this compound

Fungal StrainActivity LevelReference
Candida albicansConsiderable[1][2][3]
Saccharomyces cerevisiaeSlight[1][2][3]

Note: Specific MIC values for this compound were not detailed in the reviewed literature, but its activity is consistently reported.

Table 2: Anticancer Activity of Salicylaldehyde Hydrazone Derivatives

Derivative ClassCell Line(s)Reported IC50 ValuesReference
4-Methoxy Salicylaldehyde HydrazonesHL-60 (Leukemia)0.04 µM - 0.06 µM
K-562 (Leukemia)< 60 nM
MCF-7 (Breast Cancer)0.23 µM[5]
Dimethoxy Salicylaldehyde BenzoylhydrazonesLeukemic Cell LinesLow micro- to nanomolar concentrations[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Salicylaldehyde Hydrazone Derivatives

This protocol describes a general method for the synthesis of salicylaldehyde hydrazone derivatives from this compound.

Workflow for Synthesis of Salicylaldehyde Hydrazones

cluster_synthesis Synthesis Workflow A Dissolve this compound in Ethanol B Add Hydrazide Derivative A->B Step 1 C Reflux Reaction Mixture B->C Step 2 D Cool and Filter Precipitate C->D Step 3 E Wash with Cold Ethanol D->E Step 4 F Dry the Product E->F Step 5 G Characterize (NMR, IR, MS) F->G Step 6

Caption: General workflow for the synthesis of salicylaldehyde hydrazones.

Materials:

  • This compound

  • Appropriate hydrazide derivative (e.g., benzoylhydrazine)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the selected hydrazide derivative in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid (optional, to facilitate the reaction).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[10][11][12]

Workflow for Antifungal Susceptibility Testing

cluster_antifungal Antifungal Assay Workflow A Prepare Stock Solution of This compound in DMSO B Perform Serial Dilutions in 96-well Plate with RPMI-1640 A->B Step 1 C Prepare Standardized Fungal Inoculum B->C Step 2 D Inoculate Wells with Fungal Suspension C->D Step 3 E Incubate at 35°C for 24-48h D->E Step 4 F Determine MIC Visually or Spectrophotometrically E->F Step 5

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., 0.5-2.5 x 10^3 CFU/mL).[10]

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.[11] This can be assessed visually or by measuring the absorbance at a specific wavelength.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Workflow for MTT Cytotoxicity Assay

cluster_mtt MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Solution to each well D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at ~570nm G->H I Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HL-60, MCF-7) and a normal cell line (e.g., HEK-293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Postulated Mechanism of Action of Derivatives

While the precise signaling pathways for this compound are not well-defined, in silico modeling of its dimethoxy hydrazone derivatives suggests a potential mechanism for their antileukemic activity. These studies indicate a possible interaction with and inhibition of the human cAbl kinase, a key protein involved in the pathogenesis of some leukemias.[8][9]

Potential Signaling Pathway Inhibition by Hydrazone Derivatives

cluster_pathway Postulated Anticancer Mechanism of Hydrazone Derivatives Compound Dimethoxy Salicylaldehyde Hydrazone Derivative cAbl c-Abl Kinase Compound->cAbl Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) cAbl->Downstream Activation Apoptosis Apoptosis cAbl->Apoptosis Indirect Inhibition Downstream->Apoptosis Inhibition

Caption: Postulated inhibition of the c-Abl kinase pathway by dimethoxy salicylaldehyde hydrazone derivatives.

Disclaimer: this compound and its derivatives are intended for research use only and have not been fully validated for medical applications. All experimental work should be conducted in accordance with appropriate safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: 4,6-Dimethoxysalicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 4,6-dimethoxysalicylaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound? The most common starting material is 3,5-dimethoxyphenol. The synthesis involves the formylation of this electron-rich phenol.[1][2][3]

Q2: What are the primary methods for synthesizing this compound? Several methods are used for the ortho-formylation of 3,5-dimethoxyphenol. Key methods include the Reimer-Tiemann reaction, the Duff reaction, the Vilsmeier-Haack reaction, and formylation using titanium tetrachloride with dichloromethyl methyl ether.[1][2][3] An alternative route involves a bromination, lithium-bromine exchange, and subsequent formylation sequence.[1]

Q3: What are the main challenges encountered in this synthesis? The primary challenges are often low yields and a lack of regioselectivity, leading to the formation of byproducts such as the 4-formyl regioisomer and bis-formylated derivatives.[1][2] Many traditional formylation methods are known for being inefficient.[4][5]

Q4: Why is ortho-formylation preferred in this synthesis? In reactions like the Reimer-Tiemann and Duff reactions, formylation occurs preferentially at the ortho position to the hydroxyl group due to the electron-donating nature of the phenoxide, which directs the electrophile to this position.[4][6] The desired product, this compound, is the ortho-formylated product of 3,5-dimethoxyphenol.

Q5: Can reaction conditions be modified to improve yield? Yes, modifications such as using phase-transfer catalysts in the Reimer-Tiemann reaction, employing microwave assistance, or using specific Lewis acids can significantly improve yields and reduce reaction times.[7][8] For the Duff reaction, using strong acids as a solvent or adding silyl chlorides has been shown to increase yields.[5][9]

Troubleshooting Guide

Problem 1: Very low or no yield of this compound.

  • Potential Cause (Reimer-Tiemann Reaction): Inefficient generation of dichlorocarbene, the reactive species, or poor mixing between the aqueous and organic phases.[6][8] The reaction can also be prone to thermal runaways if not properly controlled.[8]

  • Solution:

    • Ensure the use of a strong base (e.g., sodium hydroxide) to effectively deprotonate chloroform.[6][10]

    • Employ vigorous stirring, an emulsifying agent, or a phase-transfer catalyst to improve the interaction between the phenoxide and chloroform.[8][11]

    • Carefully control the temperature. While initial heating may be required, the reaction can become highly exothermic.[8]

  • Potential Cause (Duff Reaction): The Duff reaction is known for being generally inefficient and can result in low yields.[4][9] The reaction requires strongly electron-donating groups on the phenol, and conditions might not be optimal.[4]

  • Solution:

    • Consider a modified Duff reaction. Using strong acids like trifluoroacetic acid as the solvent can improve yields, especially for electron-deficient phenols.[5]

    • Ensure anhydrous conditions during the initial phase of the reaction, as water can be detrimental.[12]

  • Potential Cause (Vilsmeier-Haack Reaction): Improper temperature control during reagent addition can lead to side reactions and decomposition.[2]

  • Solution:

    • Add the formylating agent (DMF) dropwise to the solution of 3,5-dimethoxyphenol in POCl₃ at 0°C.[2]

    • Maintain vigorous mechanical stirring throughout the addition and reaction time to ensure homogeneity and consistent temperature.[2]

Problem 2: Significant formation of byproducts and isomers.

  • Potential Cause: Poor regioselectivity is a known issue with several formylation methods.[5] In the Vilsmeier-Haack reaction of 3,5-dimethoxyphenol, the 2-formyl regioisomer (the desired product is 4-formyl relative to the phenol structure, but named 2-hydroxy-4,6-dimethoxybenzaldehyde) and a bis-formylated derivative are common byproducts.[2] The Reimer-Tiemann reaction can also yield para-isomers, although ortho-formylation is generally favored.[6][10]

  • Solution:

    • Reaction Choice: Employ a more regioselective method. The ortho-formylation of phenols using paraformaldehyde with magnesium dichloride-triethylamine as a base has been shown to give high yields of salicylaldehydes with excellent ortho-selectivity.[13][14]

    • Purification: Exploit differences in solubility to separate the desired product from byproducts. For instance, after a Vilsmeier-Haack reaction, the desired 4-formyl-3,5-dimethoxyphenol is much less soluble in chloroform than the 2-formyl and bis-formylated byproducts. Trituration of the crude product with chloroform can effectively remove these impurities.[2]

    • Chromatography: For other methods, column chromatography on silica gel is an effective purification technique. A common eluent system is a hexane/ethyl acetate gradient.[3]

Problem 3: Difficulty isolating the product after workup.

  • Potential Cause: The product may remain dissolved in the aqueous layer or form an emulsion during extraction. Incorrect pH adjustment can also prevent precipitation.

  • Solution:

    • After quenching the reaction, ensure the aqueous solution is acidified to the correct pH to precipitate the phenolic product. For the Reimer-Tiemann reaction, a pH of 4-5 is suggested before extraction.[10] For the Vilsmeier-Haack reaction, adjusting the pH to 6.0 with NaOH pellets causes the product to precipitate.[2]

    • Use a suitable organic solvent for extraction, such as ethyl acetate (EtOAc), and perform multiple extractions to ensure complete recovery from the aqueous phase.[10]

Synthesis Methods: Data Summary

MethodStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages & NotesReference(s)
Titanium-Mediated Formylation 3,5-dimethoxyphenolDichloromethyl methyl ether, TiCl₄, DCM63%Good yield in a single formylation step.Requires stoichiometric amounts of a strong Lewis acid (TiCl₄).[3]
Vilsmeier-Haack Reaction 3,5-dimethoxyphenolPOCl₃, DMF56% (after purification)Scalable procedure.Generates byproducts that require careful purification (trituration).[2][2]
Reimer-Tiemann Reaction 3,5-dimethoxyphenolCHCl₃, NaOHVariable, often lowUses inexpensive reagents; operates under basic conditions.[8]Often suffers from low yields and poor regioselectivity.[1][6] Requires careful temperature control.[8][1][6][10]
Duff Reaction PhenolsHexamethylenetetramine (HMTA), Glycerol, Boric AcidLow (can be improved)One-step synthesis of o-hydroxyaldehydes.Generally inefficient and gives low yields.[4][9][1][4]
Ortho-Formylation (Skattebøl) PhenolsParaformaldehyde, MgCl₂, TriethylamineHigh to ExcellentHigh ortho-selectivity and high yields.[14] Avoids harsh reagents.[13]Reacts sluggishly with phenols containing electron-withdrawing groups.[13][13][14]
Halogenation-Lithiation Route 3,5-dimethoxyphenol1. Bromine2. n-BuLi3. DMFNot specifiedCan offer cleaner reactions with fewer byproducts.[1]Multi-step process requiring cryogenic temperatures.[1]

Experimental Protocols

Protocol 1: Formylation using TiCl₄ and Dichloromethyl Methyl Ether [3]

  • Dissolve 3,5-dimethoxyphenol (3.26 mmol) in dichloromethane (DCM, 10 mL).

  • Cool the solution and add titanium tetrachloride (TiCl₄, 7.21 mmol).

  • Add dichloromethyl methyl ether (3.65 mmol) to the mixture.

  • Allow the reaction to proceed. Monitor by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (eluent: hexane/EtOAc, 9:1) to yield this compound.

Protocol 2: Vilsmeier-Haack Reaction [2]

  • In a flask equipped for vigorous mechanical stirring, add 3,5-dimethoxyphenol (5 mol) to phosphorus oxychloride (POCl₃, 10.04 mol) and cool the solution to 0°C.

  • Add N,N-dimethylformamide (DMF, 7.52 mol) dropwise, ensuring the temperature does not exceed the set point.

  • After the addition is complete, allow the mixture to stir at room temperature for 16 hours.

  • Hydrolyze the resulting intermediate by carefully pouring the reaction mixture into ice water.

  • Adjust the pH of the aqueous solution to 6.0 using NaOH pellets to precipitate the crude product.

  • Collect the precipitate by filtration and dry it in a vacuum oven.

  • To purify, triturate the crude solid three times with chloroform (CHCl₃) to remove soluble byproducts.

  • Dry the remaining solid in a vacuum oven to yield pure this compound.

Protocol 3: Reimer-Tiemann Reaction (General Procedure) [10]

  • Dissolve the starting phenol (e.g., 3,5-dimethoxyphenol, 1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.

  • Heat the solution to 70°C.

  • Add chloroform (2.0 equiv) dropwise over 1 hour.

  • Stir the resulting mixture for an additional 3 hours at 70°C.

  • Cool the reaction to room temperature and remove the ethanol via evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with a suitable acid.

  • Extract the product multiple times with ethyl acetate (EtOAc).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using standard methods like column chromatography or recrystallization.

Visual Guides

Synthesis_Workflow cluster_start Starting Material cluster_methods Formylation Methods cluster_product Final Product start 3,5-Dimethoxyphenol reimer Reimer-Tiemann start->reimer vilsmeier Vilsmeier-Haack start->vilsmeier duff Duff Reaction start->duff lewis Lewis Acid (TiCl4) start->lewis magnesium MgCl2 / Paraformaldehyde start->magnesium product This compound reimer->product vilsmeier->product duff->product lewis->product magnesium->product

Caption: Overview of synthetic routes from 3,5-dimethoxyphenol.

Troubleshooting_Guide issue Low Yield or Impure Product cause1 Poor Regioselectivity issue->cause1 Isomer/Byproduct Formation? cause2 Inefficient Reaction issue->cause2 Low Conversion? cause3 Suboptimal Conditions issue->cause3 Inconsistent Results? sol1 Change Method: Use MgCl2/Paraformaldehyde for high ortho-selectivity cause1->sol1 sol2 Purification: - Column Chromatography - Trituration (Vilsmeier) cause1->sol2 sol3 Optimize Reagents: - Use Phase-Transfer Catalyst (R-T) - Add Silyl Chlorides (Duff) cause2->sol3 sol4 Control Parameters: - Strict Temperature Control - Vigorous Stirring cause3->sol4

Caption: Logic diagram for troubleshooting common synthesis issues.

Reimer_Tiemann_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Steps phenol Phenoxide Ion (from 3,5-dimethoxyphenol) adduct Dichloromethyl Substituted Phenol phenol->adduct Electrophilic Attack by :CCl2 chloroform Chloroform (CHCl3) carbene Dichlorocarbene (:CCl2) chloroform->carbene Base (OH-) carbene->adduct product This compound adduct->product Base Hydrolysis

Caption: Simplified mechanism for the Reimer-Tiemann reaction.

References

Technical Support Center: Troubleshooting the Claisen-Schmidt Condensation of Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the Claisen-Schmidt condensation, with a specific focus on reactions involving substituted salicylaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Claisen-Schmidt condensation with substituted salicylaldehydes?

Low or no yield in a Claisen-Schmidt condensation involving substituted salicylaldehydes can be attributed to several factors:

  • Improper Catalyst Choice or Concentration: The selection and amount of the base or acid catalyst are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, but their concentration must be optimized for each specific set of reactants.[1]

  • Poor Reagent Quality: Impurities in the starting materials, such as oxidized salicylaldehyde, can hinder the reaction. It is also crucial to use anhydrous solvents, especially when employing moisture-sensitive bases.[1]

  • Suboptimal Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some may require heating. However, excessively high temperatures can promote the formation of undesired by-products.[1]

  • Incorrect Stoichiometry: The molar ratio of the salicylaldehyde to the ketone is a crucial parameter. An excess of the enolizable ketone is sometimes used to ensure the complete consumption of the aldehyde.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of the substituents on the salicylaldehyde ring significantly impact the reaction rate and overall yield. Electron-withdrawing groups on the salicylaldehyde generally favor the reaction.[1]

  • Inefficient Mixing: In heterogeneous reactions, particularly in solvent-free methods, inefficient mixing can lead to incomplete reactions.[1]

Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions, and how can I minimize them?

The formation of multiple products is a common issue. Here are some likely side reactions and strategies to mitigate them:

  • Self-Condensation of the Ketone: The ketone can react with itself, especially if it is highly enolizable. To minimize this, slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. Using a milder base or lowering the reaction temperature can also be effective.[1]

  • Cannizzaro Reaction: Aldehydes lacking α-hydrogens, like salicylaldehydes, can undergo a disproportionation reaction in the presence of a strong base to form an alcohol and a carboxylic acid. Ensure the ketone is present to react with the aldehyde. Using milder basic conditions or adding the base slowly can help prevent this.[1]

  • Michael Addition: The enolate can add to the newly formed chalcone (the product of the Claisen-Schmidt condensation). Using a slight excess of the aldehyde and performing the reaction at a lower temperature can reduce this side reaction.[1]

  • Coumarin Formation (Perkin-like Reaction): The ortho-hydroxyl group of salicylaldehyde can lead to an intramolecular cyclization, especially under certain conditions, forming coumarin derivatives as byproducts. Careful selection of the catalyst and reaction conditions is crucial to favor the desired chalcone formation.

Q3: How does the ortho-hydroxyl group of salicylaldehyde specifically affect the Claisen-Schmidt condensation?

The ortho-hydroxyl group introduces unique challenges:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form a hydrogen bond with the aldehyde's carbonyl oxygen. This can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the enolate.

  • Chelation with Catalysts: The hydroxyl and carbonyl groups can act as a bidentate ligand, chelating with metal-based catalysts, which can either enhance or inhibit the reaction depending on the catalyst used.

  • Alternative Reaction Pathways: As mentioned, the presence of the ortho-hydroxyl group can facilitate intramolecular cyclization, leading to the formation of coumarins or other heterocyclic byproducts.

To address these issues, consider using a stronger base to deprotonate the hydroxyl group, or employing specific catalysts that are less prone to chelation or that favor the open-chain chalcone product.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Claisen-Schmidt condensation with substituted salicylaldehydes.

Troubleshooting_Workflow

Data Presentation: Yields with Substituted Salicylaldehydes

The following table summarizes reported yields for the Claisen-Schmidt condensation of various substituted salicylaldehydes with different ketones. Note that reaction conditions may vary between studies.

Substituted SalicylaldehydeKetoneCatalyst/SolventYield (%)
SalicylaldehydeAcetone[DMIm]Br / Microwave81
o-Vanillin (3-Methoxysalicylaldehyde)Acetone[DMIm]Br / Microwave65
5,5'-Methylene-bis-salicylaldehydeSubstituted Acetophenones-Good yields
2-Hydroxy-3-methoxybenzaldehyde4-AminoacetophenoneNaOH / Ethanol-
Salicylaldehyde2-Hydroxy acetophenone--

Note: Specific yield percentages for some combinations were not available in the initial search but were reported to proceed with "good" or successful yields.

Experimental Protocols

General Base-Catalyzed Protocol for Chalcone Synthesis

This protocol is a standard method for the Claisen-Schmidt condensation and can be adapted for substituted salicylaldehydes.

Materials:

  • Substituted salicylaldehyde (1.0 eq)

  • Aromatic ketone (e.g., acetophenone) (1.0 eq)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted salicylaldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture.

  • Reaction Progression: Stir the reaction mixture for the designated time, which can range from a few hours to 24 hours, depending on the reactivity of the substrates. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Purification: Collect the precipitated crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Solvent-Free Grinding Method

This method offers a greener alternative to solvent-based protocols.

Materials:

  • Substituted salicylaldehyde (1.0 eq)

  • Ketone (1.0 eq)

  • Solid NaOH (e.g., 20 mol%)

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Mixing: In a mortar, combine the ketone and solid NaOH.

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Reagent Addition: Add the substituted salicylaldehyde to the mortar.

  • Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste, and then may solidify again. The reaction is typically complete in 5-15 minutes.

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH. Acidify with dilute HCl.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. Recrystallization can be performed if necessary.

Signaling Pathways and Workflows

Claisen_Schmidt_Mechanism

Experimental_Workflow

References

Minimizing side products in chalcone synthesis from 4,6-Dimethoxysalicylaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chalcones from 4,6-Dimethoxysalicylaldehyde, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing chalcones from this compound?

A1: The synthesis is typically achieved through a Claisen-Schmidt condensation. This is a base-catalyzed reaction between this compound and an acetophenone derivative.[1][2]

Q2: What are the most common side products in this synthesis?

A2: The primary side products include:

  • Aurones: Formed via intramolecular cyclization of the 2'-hydroxychalcone product, often appearing as brightly colored yellow or orange compounds.

  • Cannizzaro Reaction Products: Since this compound lacks α-hydrogens, it can undergo a self-condensation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.

  • Self-Condensation Products of Acetophenone: The acetophenone starting material can react with itself, especially if it is more reactive than the aldehyde.

  • Polymeric Materials: Dark, tar-like substances can form under poorly controlled reaction conditions, such as high temperatures or excessive base concentration.

Q3: How can I monitor the reaction progress and identify the product and side products?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the chalcone product. The chalcone is typically less polar than the starting aldehyde. Side products like aurones may appear as distinct, often colored, spots. NMR and IR spectroscopy can definitively identify the final product and isolated side products.[1][3]

Q4: My reaction is resulting in a low yield. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Optimization of these parameters is often necessary.

  • Poor Reagent Quality: Ensure the use of fresh, pure aldehydes and ketones.

  • Side Reactions: The formation of the side products mentioned in Q2 can significantly consume starting materials.

  • Reversibility: The initial aldol addition can be reversible. Driving the reaction towards the dehydrated chalcone product is key.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or No Yield of Chalcone Incomplete reaction; Poor substrate reactivity.Increase reaction time or gently heat the reaction; ensure proper mixing and adequate catalyst concentration.[1]
Inactive catalyst (e.g., old NaOH/KOH).Use a freshly prepared or recently purchased, high-purity base.[1]
Multiple Spots on TLC Plate Formation of side products (aurones, Cannizzaro products).Maintain a low reaction temperature (e.g., 0°C to room temperature) to minimize side reactions. Ensure a proper stoichiometric ratio of reactants.
Unreacted starting materials.Increase the reaction time or consider adding a slight excess of the aldehyde. Purification via column chromatography is effective for removing unreacted starting materials.[1]
Reaction Mixture Turns Dark/Tarry Excessive base concentration or high temperature.Reduce the amount of base used. Maintain a lower reaction temperature.
Formation of a Bright Yellow/Orange Precipitate (not the desired chalcone) Aurone formation is likely.Use milder reaction conditions (lower temperature, less concentrated base). Minimize reaction time after the chalcone has formed.
Difficulty in Precipitating the Product High solubility of the product in the reaction mixture.After reaction completion, pour the mixture into crushed ice and acidify with dilute HCl. If an oil forms, try triturating with a non-polar solvent like cold hexane to induce solidification.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Chalcone Yield (Based on Structurally Similar Compounds)

Aldehyde Acetophenone Base (Concentration) Solvent Temperature Time (h) Yield (%)
Benzaldehyde2,4-dihydroxyacetophenone50% KOHNot specifiedNot specifiedNot specified96
4-Nitrobenzaldehyde2,4-dihydroxyacetophenone50% KOHNot specifiedNot specifiedNot specified93
4-Methoxybenzaldehyde2,6-dihydroxyacetophenone50% NaOH (aq)EthanolRoom Temp.24~65
4-Methoxybenzaldehyde2,6-dihydroxyacetophenoneSolid NaOHNone (Grinding)Room Temp.0.25~70
Benzaldehyde2'-hydroxyacetophenone40% NaOHIsopropyl alcohol0°C4>90

Experimental Protocols

Protocol 1: General Synthesis using Aqueous KOH in Ethanol

This protocol is a standard method for chalcone synthesis and can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH), 40-50% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

  • Reaction Initiation: While stirring, slowly add the aqueous KOH solution dropwise to the flask. The reaction is often exothermic, so maintain the temperature at room temperature or cool in an ice bath (0-10°C).[1]

  • Reaction Progression: Stir the reaction mixture for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[1]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[1]

  • Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (~pH 2-3). This will neutralize the catalyst and precipitate the crude chalcone product.[1]

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash it several times with cold water until the filtrate is neutral.[1]

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach can improve yields and reduce reaction times.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) (2.0 eq)

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Mixing of Reactants: In a mortar, combine this compound, the acetophenone, and solid sodium hydroxide.[1]

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 15-30 minutes. The mixture will typically turn into a paste and may solidify.[1]

  • Workup and Isolation: Transfer the solid mass to a beaker containing crushed ice and water. Acidify the mixture by the slow addition of cold 10% hydrochloric acid until the pH is acidic.[1]

  • Filtration and Washing: Collect the resulting solid product by vacuum filtration and wash it thoroughly with cold water.[1]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.[1]

Visualizations

Chalcone_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation 4_6_Dimethoxysalicylaldehyde This compound Nucleophilic_Attack Nucleophilic Attack 4_6_Dimethoxysalicylaldehyde->Nucleophilic_Attack Acetophenone Acetophenone Enolate_Formation Enolate Formation (Base Catalyst) Acetophenone->Enolate_Formation Base (OH-) Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Chalcone_Product 2'-Hydroxy-4',6'-dimethoxychalcone Dehydration->Chalcone_Product

Caption: Reaction pathway for chalcone synthesis.

Side_Reaction_Pathways cluster_side_reactions Potential Side Reactions Chalcone_Synthesis Desired Chalcone Synthesis Aurone_Formation Aurone Formation (Intramolecular Cyclization) Chalcone_Synthesis->Aurone_Formation Cannizzaro_Reaction Cannizzaro Reaction (Aldehyde Disproportionation) Chalcone_Synthesis->Cannizzaro_Reaction Self_Condensation Self-Condensation (Acetophenone) Chalcone_Synthesis->Self_Condensation

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Start Start Synthesis Monitor_TLC Monitor by TLC Start->Monitor_TLC Low_Yield Low Yield? Monitor_TLC->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Conditions: - Adjust Temp/Time - Check Catalyst Low_Yield->Optimize_Conditions Yes Purify Purification: - Recrystallization - Column Chromatography Impure_Product->Purify Yes Pure_Product Pure Product Impure_Product->Pure_Product No Optimize_Conditions->Monitor_TLC Purify->Pure_Product

Caption: Troubleshooting workflow for chalcone synthesis.

References

Technical Support Center: Purification of Crude 4,6-Dimethoxysalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,6-dimethoxysalicylaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Duff reaction?

A1: The Duff reaction is a common method for the formylation of phenols, but it is known for producing a mixture of products. Common impurities include:

  • Unreacted starting materials: Primarily the precursor phenol (e.g., 3,5-dimethoxyphenol).

  • Positional isomers: Formation of other isomers, although the ortho-formylation is generally preferred.

  • Polymeric byproducts: Resinous materials can form under the reaction conditions.

  • Over-formylated products: In some cases, diformylation can occur if other positions on the aromatic ring are activated.

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: A dark, oily crude product often indicates the presence of polymeric impurities. It is recommended to first attempt a purification by column chromatography to separate the desired product from the high molecular weight, non-polar impurities. If the product is still impure, subsequent recrystallization or bisulfite adduct formation can be employed for further purification.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for aldehydes, it may not be suitable for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Steam distillation has been used for some salicylaldehyde derivatives and could be a milder alternative to vacuum distillation.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound derivatives can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (68-70 °C for this compound) is a good indicator of high purity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound derivatives.

Recrystallization
Problem Possible Cause(s) Solution(s)
Low crystal yield - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Not enough time was allowed for crystallization.- The volume of solvent used was excessive.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Allow the solution to cool slowly and then store at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product "oils out" instead of crystallizing - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the impurities is lower than the crystallization temperature, creating a eutectic mixture.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Crystals are colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC - The solvent system (eluent) is not optimal.- Systematically vary the polarity of the eluent. For this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.- Try adding a small percentage of a third solvent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds) to improve separation.
Product elutes too quickly (high Rf) - The eluent is too polar.- Decrease the proportion of the polar solvent in the eluent system.
Product does not move from the baseline (low Rf) - The eluent is not polar enough.- Increase the proportion of the polar solvent in the eluent system.
Streaking of spots on TLC or tailing on the column - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The compound is degrading on the column.- Load a smaller amount of the crude product onto the column.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine or acetic acid).- Consider using a different stationary phase, such as alumina.
Bisulfite Adduct Formation
Problem Possible Cause(s) Solution(s)
Low yield of the bisulfite adduct precipitate - The bisulfite adduct is soluble in the reaction mixture.- The sodium bisulfite solution is not saturated or has degraded.- After adduct formation, perform a liquid-liquid extraction to move the adduct into the aqueous phase.- Always use a freshly prepared, saturated solution of sodium bisulfite.
Difficulty in regenerating the aldehyde from the adduct - Incomplete basification.- The aldehyde is sensitive to strong base.- Ensure the pH of the aqueous layer is sufficiently high (pH > 10) to decompose the adduct.- Minimize the time the aldehyde is in contact with the strong base by performing the extraction quickly after basification.

Data Presentation

The following tables provide illustrative data for the purification of crude this compound. Note that actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.

Table 1: Comparison of Purification Techniques

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Typical Recovery Yield (%) Notes
Recrystallization70-85>9860-80Effective for removing minor impurities if a suitable solvent system is found.
Column Chromatography50-8095-9950-75Good for removing a wide range of impurities, including colored and polymeric byproducts.
Bisulfite Adduct Formation60-85>9970-90Highly selective for aldehydes, very effective for removing non-aldehydic impurities.

Table 2: HPLC Purity Analysis

Sample Retention Time (min) Peak Area (%)
Crude Product4.2 (impurity)15.8
5.8 (product)82.1
7.1 (impurity)2.1
After Column Chromatography5.8 (product)98.5
After Recrystallization5.8 (product)99.2

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room and elevated temperatures. An ideal solvent system will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent system with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde-bisulfite adduct may precipitate as a white solid.

  • Isolation of Adduct: If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol and then ether. If no precipitate forms, transfer the mixture to a separatory funnel, add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract any non-aldehydic impurities, and separate the aqueous layer containing the soluble adduct.

  • Regeneration of Aldehyde: Suspend the filtered adduct (or use the aqueous layer from the extraction) in water and add a strong base (e.g., saturated sodium carbonate or 10% sodium hydroxide solution) until the solution is basic (pH > 10). This will decompose the adduct and regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Decision1 High Purity & Crystalline? Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Oily/Highly Impure? Decision1->Decision2 No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography Column Chromatography Decision2->Column_Chromatography Yes Bisulfite_Adduct Bisulfite Adduct Formation Decision2->Bisulfite_Adduct No (Specific Impurities) Decision3 Sufficiently Pure? Column_Chromatography->Decision3 Decision3->Recrystallization No, Minor Impurities Decision3->Pure_Product Yes Bisulfite_Adduct->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Problem Identify Problem Start->Problem Poor_Sep Poor Separation Problem->Poor_Sep Spots not separating High_Rf High Rf Problem->High_Rf Product elutes too fast Low_Rf Low Rf Problem->Low_Rf Product stuck on baseline Streaking Streaking/Tailing Problem->Streaking Tailing spots Sol_Poor_Sep Adjust Eluent Polarity Poor_Sep->Sol_Poor_Sep Sol_High_Rf Decrease Eluent Polarity High_Rf->Sol_High_Rf Sol_Low_Rf Increase Eluent Polarity Low_Rf->Sol_Low_Rf Sol_Streaking Decrease Load / Add Modifier Streaking->Sol_Streaking

Caption: Troubleshooting logic for column chromatography of polar aromatic aldehydes.

References

Technical Support Center: Recrystallization of Chalcones Derived from 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of chalcones derived from 4,6-Dimethoxysalicylaldehyde. These chalcones possess a unique substitution pattern that can present specific purification challenges.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of chalcones derived from this compound in a question-and-answer format.

Issue 1: Product Oiling Out Instead of Crystallizing

Question: Upon cooling my solution, the chalcone separates as an oil or a gummy precipitate rather than forming solid crystals. What should I do?

Answer: "Oiling out" is a common issue, particularly with chalcones that have low melting points or when the solution is highly supersaturated.[1] The presence of methoxy and hydroxyl groups can also contribute to this phenomenon. Here are several strategies to induce crystallization:

  • Trituration: Attempt to solidify the oil by stirring or scratching it with a glass rod in the presence of a small amount of a non-polar solvent in which the chalcone is insoluble, such as n-hexane or diethyl ether.[1][2] This can help to remove impurities that may be inhibiting crystallization and provide a surface for nucleation.

  • Solvent Adjustment: The choice of solvent is critical. If oiling out occurs, consider the following:

    • Add more of the "good" solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of the hot solvent to decrease the saturation.[1]

    • Use a mixed-solvent system: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool slowly.[1]

    • Change the solvent entirely: A lower boiling point solvent might be beneficial.[1]

  • Slow Cooling: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.[2]

  • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a nucleation site.

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2][3]

Issue 2: No Crystal Formation Upon Cooling

Question: My chalcone remains fully dissolved even after the solution has cooled to room temperature or below. How can I initiate crystallization?

Answer: This indicates that your chalcone is too soluble in the chosen solvent at low temperatures, or the solution is too dilute.[2]

  • Concentrate the Solution: Reheat the solution and gently evaporate some of the solvent to increase the concentration of the chalcone.[2][4] Then, allow it to cool again.

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the inside of the flask can be effective.[1][2][3]

    • Seed Crystals: Introducing a seed crystal can initiate crystallization.[4]

  • Add a "Poor" Solvent: If you are using a single solvent system, you can try adding a "poor" solvent in which your chalcone has low solubility to induce precipitation. Add the poor solvent dropwise to the cooled solution until it becomes cloudy, then add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

  • Extended Cooling: Sometimes, crystallization is a slow process. Leave the flask in a refrigerator or a cold room for an extended period.[2]

Issue 3: Low Recovery of Crystalline Product

Question: I have successfully obtained crystals, but the yield is very low. How can I improve the recovery?

Answer: A low yield can result from several factors, including using too much solvent or incomplete precipitation.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.

  • Second Crop of Crystals: After filtering the initial crystals, try to obtain a second crop by concentrating the mother liquor (the remaining solution) and cooling it again. Note that this second crop may be less pure than the first.

  • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[3]

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Issue 4: Colored Impurities in the Final Product

Question: My recrystallized chalcone crystals are still colored, suggesting the presence of impurities. How can I decolorize the product?

Answer: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Activated Charcoal Treatment: After dissolving the crude chalcone in the hot solvent, add a small amount of activated charcoal to the solution and heat it for a few minutes.[3] The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal.[3] This should be done quickly to prevent the chalcone from crystallizing prematurely in the funnel. Using a pre-warmed funnel can help.[3] Then, allow the filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing chalcones derived from this compound?

A1: Due to the presence of a hydroxyl group and two methoxy groups, these chalcones are expected to be relatively polar. Good starting points for solvent selection are polar protic solvents. Ethanol (95% or absolute) is a commonly used and often effective solvent for a wide range of chalcones.[2][5] Methanol can also be a suitable choice. If the compound is too soluble in these, a mixed solvent system like ethanol/water or a less polar system like ethyl acetate/hexane might be effective.[1] A systematic approach to test the solubility of a small amount of the crude product in various solvents is highly recommended.[1]

Q2: How does the 4,6-dimethoxy-2-hydroxy substitution pattern affect recrystallization?

A2: The 2-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen of the chalcone. This can affect the molecule's conformation and intermolecular interactions, potentially influencing its crystal packing and solubility. The two methoxy groups increase the polarity of the molecule. This combination of functional groups suggests that moderately polar solvents will be most effective for recrystallization.

Q3: Can I use column chromatography if recrystallization fails?

A3: Yes, column chromatography is an excellent alternative for purifying chalcones if recrystallization is ineffective.[1] For these polar chalcones, a silica gel column with a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate, is a good starting point.[1] If the chalcone is very polar and does not elute, you may need to add a more polar solvent like methanol to the mobile phase.[6]

Q4: How can I monitor the purity of my recrystallized chalcone?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to assess the purity of your product.[5] By spotting the crude material and the recrystallized product on the same TLC plate, you can visualize the removal of impurities. Chalcones are often UV-active, making them easy to see under a UV lamp.[1] Melting point determination is another useful technique; a pure compound will have a sharp and well-defined melting point.

Data Presentation

Table 1: Common Solvents for Chalcone Recrystallization

Solvent/SystemTypeBoiling Point (°C)Notes
Ethanol (95%)Polar Protic78A widely used and effective solvent for a broad range of chalcones.[2]
MethanolPolar Protic65An alternative to ethanol, suitable for many chalcones.
AcetonePolar Aprotic56Can be effective for more polar chalcones that have limited solubility in alcohols.
Ethyl AcetateModerately Polar77Often used in combination with a non-polar solvent like hexane.
Hexane/Ethyl AcetateMixedVariableA versatile mixed-solvent system where the ratio can be adjusted for optimal solubility.
Ethanol/WaterMixedVariableWater acts as the "poor" solvent to induce crystallization from an ethanol solution.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude chalcone and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the chalcone is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.[3]

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude chalcone in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Crude_Product Crude Chalcone Product Dissolve Dissolve in minimum hot solvent Crude_Product->Dissolve Decolorize Decolorize with activated charcoal Dissolve->Decolorize Colored solution? Cool Slowly cool to room temperature Dissolve->Cool Clear solution Hot_Filtration Hot Filtration (if charcoal used) Hot_Filtration->Cool Decolorize->Hot_Filtration Ice_Bath Cool in ice bath Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with cold solvent Vacuum_Filtration->Wash Dry Dry crystals Wash->Dry Pure_Crystals Pure Chalcone Crystals Dry->Pure_Crystals Troubleshooting_Oiling_Out cluster_options Troubleshooting Options cluster_solvent_actions Solvent Adjustments cluster_cooling_actions Cooling Modifications Start Product Oils Out Triturate Triturate with non-polar solvent Start->Triturate Solvent Adjust Solvent System Start->Solvent Cooling Modify Cooling Rate Start->Cooling Add_Solvent Add more 'good' solvent Solvent->Add_Solvent Mixed_Solvent Use mixed-solvent system Solvent->Mixed_Solvent Change_Solvent Change to a different solvent Solvent->Change_Solvent Slow_Cool Cool slowly to RT Cooling->Slow_Cool Seed Add seed crystal Cooling->Seed

References

Catalyst selection for optimizing reactions involving 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 4,6-Dimethoxysalicylaldehyde. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Section 1: Knoevenagel Condensation for Coumarin and Chromene Synthesis

The Knoevenagel condensation is a cornerstone reaction for synthesizing coumarin and chromene derivatives from this compound. Success hinges on appropriate catalyst selection and reaction condition optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the Knoevenagel condensation with this compound?

A1: The choice of catalyst is critical and often depends on the active methylene compound being used. Weak organic bases are generally preferred to avoid self-condensation of the aldehyde.[1]

  • For active methylene compounds like malononitrile or ethyl cyanoacetate: Piperidine is a classic and highly effective catalyst.[2] Other successful catalysts include triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DABCO.[2][3]

  • For less reactive methylene compounds like diethyl malonate: A mixture of piperidine and acetic acid is often used to facilitate the reaction.[4]

  • Green Chemistry Approaches: For environmentally friendly syntheses, catalysts like sodium azide or potassium carbonate in water, or heterogeneous catalysts such as nano MgFe₂O₄ under ultrasound irradiation have been shown to be highly effective.[4] 4-(Dimethylamino)pyridine (DMAP) supported on mesoporous silica has also been demonstrated as a stable and reusable catalyst.[5]

Q2: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A2: Low yields can arise from several factors, including inappropriate catalyst choice, suboptimal reaction conditions, or poor starting material quality.[1][2] Refer to the troubleshooting guide and workflow diagram below for a systematic approach to optimizing your reaction.

Q3: How can I minimize the formation of side products?

A3: Side product formation is often due to a catalyst that is too strong, leading to self-condensation of the aldehyde, or reaction temperatures that are too high.[1] Using a weak base like piperidine and carefully controlling the temperature can mitigate this.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[2]

Troubleshooting Guide: Knoevenagel Condensation
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or inappropriate catalyst.- Use a fresh bottle of a weak base catalyst (e.g., piperidine). - Consider alternative catalysts like DBU, DABCO, or a Lewis acid for challenging substrates.[2] - For green synthesis, explore aqueous conditions with catalysts like Na₂CO₃ or heterogeneous options.[4]
Suboptimal reaction conditions.- Screen different solvents (e.g., ethanol, toluene, DMF, or solvent-free).[2][4] - Vary the reaction temperature; gentle heating (70-80 °C) is often sufficient.[2][4] Monitor progress with TLC. - Remove water byproduct using a Dean-Stark apparatus, especially in non-polar solvents.[1]
Poor quality of starting materials.- Ensure the purity of this compound and the active methylene compound. Impurities can inhibit the catalyst.[2]
Formation of Multiple Products Catalyst is too strong, causing self-condensation.- Switch to a weaker base (e.g., from DBU to piperidine). - Reduce the catalyst loading.
Reaction temperature is too high.- Lower the reaction temperature and monitor the reaction closely by TLC to stop it upon completion of the desired product formation.
Reaction Stalls Water accumulation is inhibiting the reaction.- Use a Dean-Stark trap or add molecular sieves to remove water.[1]
Catalyst deactivation.- Consider using a more robust heterogeneous catalyst that can be recycled.[5][6]
Data on Catalyst Performance for Coumarin Synthesis

The following table summarizes various catalytic systems used for the synthesis of coumarins from substituted salicylaldehydes. While not all entries use this compound specifically, the data provides a strong basis for catalyst selection and optimization.

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)
Piperidine/Acetic AcidDiethyl malonateEthanol70-804-6 hGood to Excellent
Sodium AzideMeldrum's acidWaterRoom Temp-99
Potassium CarbonateMeldrum's acidWaterRoom Temp-92
Nano MgFe₂O₄ (Ultrasound)1,3-DicarbonylsSolvent-free45-63-73
FeCl₃Meldrum's acid + AlcoholsEthanol70-73-91

Data compiled from various studies on substituted salicylaldehydes.[4]

Experimental Protocol: Synthesis of 4,6-Dimethoxycoumarin-3-carboxylate

This protocol describes the synthesis of a coumarin derivative via Knoevenagel condensation.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of diethyl malonate in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a few drops of glacial acetic acid.[4]

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C.[4]

  • Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to a constant weight.

Workflow for Troubleshooting Low Yield

G start Low/No Yield catalyst Verify Catalyst Activity and Choice start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate sub_catalyst Try alternative base (e.g., DBU, DABCO) Consider a Lewis acid or heterogeneous catalyst catalyst->sub_catalyst purity Check Purity of Starting Materials conditions->purity If conditions are optimized sub_conditions Screen different solvents (e.g., EtOH, Toluene, solvent-free) Vary temperature and monitor by TLC conditions->sub_conditions workup Review Workup Procedure purity->workup If materials are pure end Improved Yield workup->end sub_catalyst->conditions sub_conditions->purity

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Section 2: Synthesis of Schiff Bases

The condensation of this compound with primary amines to form Schiff bases is a fundamental transformation, often serving as a precursor for more complex molecules and ligands.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts for Schiff base formation?

A1: Often, the reaction proceeds without a catalyst, especially when using refluxing ethanol.[9] However, for less reactive amines or to accelerate the reaction, a catalytic amount of a weak acid like glacial acetic acid can be added.[10] In some cases, a weak base like sodium hydroxide has been used.[11] For solvent-free conditions, P₂O₅/SiO₂ has been reported as an efficient catalyst.[12]

Q2: My Schiff base is hydrolyzing back to the starting materials. How can I prevent this?

A2: Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid. Ensure that your reaction and workup conditions are anhydrous. If the product is isolated by precipitation, wash it with a non-polar solvent to remove residual water and acid. Store the final product in a desiccator.

Troubleshooting Guide: Schiff Base Synthesis
Issue Potential Cause Troubleshooting Steps
Low Product Yield Incomplete reaction.- Increase the reaction time or temperature (reflux). - Add a catalytic amount of glacial acetic acid.[10] - For difficult reactions, consider a solvent-free approach with P₂O₅/SiO₂.[12]
Product is soluble in the reaction solvent.- After cooling, place the reaction mixture in an ice bath to promote precipitation. - If precipitation does not occur, remove the solvent under reduced pressure.
Product is an Oil, Not a Solid Impurities are present.- Purify the product using column chromatography or recrystallization from a suitable solvent system.
The product has a low melting point.- Characterize the product as an oil if purification does not yield a solid.
Product Hydrolysis Presence of water during reaction or workup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, avoid aqueous washes if possible. If necessary, use brine and dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.
Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Primary amine (e.g., methylamine, aniline derivative)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional)

Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Add a solution of 1 equivalent of the primary amine in absolute ethanol to the flask.

  • (Optional) Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed. This typically takes 2-6 hours.[9]

  • Allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates as a solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

Section 3: Benzofuran Synthesis

This compound is a valuable precursor for the synthesis of benzofuran derivatives, which are important scaffolds in medicinal chemistry.[13]

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic strategies for synthesizing benzofurans from this compound?

A1: Several catalytic methods can be employed. A common approach involves the reaction of the salicylaldehyde with an α-haloketone followed by a base-catalyzed intramolecular cyclization.[13] Palladium-catalyzed methods, such as the Sonogashira coupling of an O-alkynylated salicylaldehyde followed by cyclization, are also powerful strategies.[14][15] Ruthenium-catalyzed cycloisomerization reactions have also been reported.[15]

Q2: I am observing low yields in my benzofuran synthesis. What should I investigate?

A2: Low yields in benzofuran synthesis can be due to a variety of factors. For palladium-catalyzed reactions, catalyst deactivation, inappropriate ligand choice, or suboptimal base selection are common culprits. For base-catalyzed cyclizations, the strength and stoichiometry of the base are crucial. The presence of electron-donating groups, such as the methoxy groups in this compound, can sometimes favor higher yields in certain copper-catalyzed reactions.[13]

Troubleshooting Guide: Benzofuran Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield in Pd-Catalyzed Coupling/Cyclization Catalyst deactivation.- Ensure strict anhydrous and anaerobic conditions. Degas all solvents and purge the reaction vessel with an inert gas.
Inappropriate ligand or base.- Screen different phosphine ligands (e.g., PPh₃, XPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice is often substrate-dependent.
Incomplete Intramolecular Cyclization Base is not strong enough.- Try a stronger base (e.g., switch from K₂CO₃ to NaH or KHMDS), but be mindful of potential side reactions.
Steric hindrance.- Higher reaction temperatures may be required to overcome steric barriers to cyclization.
Formation of Side Products Intermolecular side reactions are competing.- Run the reaction at a higher dilution to favor the intramolecular cyclization pathway.

Conceptual Pathway for Benzofuran Synthesis

G start This compound step1 Reaction with α-haloketone or alkyne start->step1 intermediate Intermediate step1->intermediate step2 Catalytic Intramolecular Cyclization intermediate->step2 end Benzofuran Derivative step2->end catalyst Catalyst System (e.g., Pd(0)/Ligand, Base, or Ru catalyst) step2->catalyst

Caption: Conceptual workflow for benzofuran synthesis from this compound.

References

Technical Support Center: Monitoring 4,6-Dimethoxysalicylaldehyde Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 4,6-dimethoxysalicylaldehyde using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for running a TLC of this compound?

A1: this compound is a moderately polar compound due to its hydroxyl, methoxy, and aldehyde functional groups. A good starting point for a solvent system is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a mixture of hexanes and ethyl acetate. A common starting ratio is 7:3 (hexanes:ethyl acetate). You can then adjust the polarity based on the resulting Rf value.

Q2: How can I visualize this compound and its reaction products on a TLC plate?

A2: this compound and many of its derivatives are UV-active due to the aromatic ring. Therefore, the primary, non-destructive visualization method is using a UV lamp (254 nm), where the spots will appear dark against a fluorescent green background.[1][2] For compounds that are not UV-active or for better differentiation, various staining methods can be employed.[1][3] Given the functional groups present, the following stains are often effective:

  • p-Anisaldehyde stain: This is a good general-purpose stain for nucleophilic compounds and can produce a range of colors for different spots, which is excellent for distinguishing between the aldehyde, imine, and amine in a reaction mixture.[3][4]

  • Potassium permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[3]

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is highly specific for aldehydes and ketones, appearing as yellow to orange spots.[1][3]

Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[5] Try diluting your sample before spotting it.

  • Compound Acidity/Basicity: The phenolic hydroxyl group in this compound can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help to mitigate this.[5]

  • High Polarity: If your compound is very polar, it may not move significantly from the baseline and can appear as a streak. In this case, you may need to increase the polarity of your solvent system.

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

A4: When the starting material and product have similar polarities, achieving good separation on TLC can be challenging. Here are a few strategies to improve resolution:

  • Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Use a Co-spot: A "co-spot" involves spotting the starting material and the reaction mixture in the same lane on the TLC plate. If the two spots resolve into an elongated or "snowman" shape, it indicates that the reaction is proceeding and the product is being formed.[6]

  • Try a Different Stain: Some stains can impart different colors to the reactant and product, making them easier to distinguish even if their Rf values are close.[6] The p-anisaldehyde stain is particularly useful for this.[7]

Troubleshooting Guides

Problem 1: No spots are visible on the TLC plate.
Possible Cause Solution
Sample too dilute Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][5]
Compound not UV-active Use a chemical stain for visualization.[1][5]
Solvent level in the chamber is above the spotting line Ensure the spotting line is above the solvent level in the TLC chamber to prevent the sample from dissolving into the solvent pool.[1][8]
Compound is volatile If the compound has evaporated from the plate, TLC may not be a suitable monitoring technique.
Problem 2: The solvent front is running unevenly.
Possible Cause Solution
Uneven TLC plate surface Use commercially prepared TLC plates. If cutting plates, ensure the edges are smooth.[3]
TLC plate is touching the side of the chamber Place the TLC plate in the center of the chamber, ensuring it does not touch the walls or the filter paper wick.[1]
Chamber is not saturated with solvent vapors Line the inside of the TLC chamber with filter paper saturated with the eluent to ensure a vapor-saturated atmosphere.[9]

Experimental Protocols

Protocol 1: General TLC Monitoring of a Reaction
  • Prepare the TLC Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the chamber, ensuring it is saturated with the solvent to maintain a saturated atmosphere. Cover the chamber with a lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting material (this compound) on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material on the middle mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. The solvent level must be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use an appropriate chemical stain for further visualization. Calculate the Rf values for each spot.

Protocol 2: Monitoring an Imine Formation Reaction

An imine is formed by the reaction of an aldehyde (this compound) with a primary amine. The product imine is typically less polar than the starting amine but may have a similar polarity to the starting aldehyde.

  • Suggested Solvent System: Start with Hexane:Ethyl Acetate (8:2 or 7:3). Adjust polarity as needed.

  • Expected TLC Profile:

    • The this compound spot should diminish over time.

    • A new spot corresponding to the imine product will appear.

    • The amine starting material spot should also diminish.

Table 1: Example TLC Data for Imine Formation

CompoundStarting Rf (Hex:EtOAc 7:3)Reaction Progress
This compound~0.4Spot intensity decreases
Primary AmineVaries (often lower Rf)Spot intensity decreases
Imine Product~0.5New spot appears and intensifies

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize (UV) dry_plate->visualize_uv visualize_stain Visualize (Stain) visualize_uv->visualize_stain if needed analyze Analyze Rf & Intensity visualize_uv->analyze visualize_stain->analyze

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_TLC cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_visibility No Spots start TLC Problem Encountered q_streak Are spots streaking? start->q_streak q_sep Poor Separation? start->q_sep q_visible No Spots Visible? start->q_visible a_overload Dilute Sample q_streak->a_overload Yes a_acidic Add Acid to Eluent q_streak->a_acidic If persists a_solvent Change Solvent System q_sep->a_solvent Yes a_cospot Use Co-spot q_sep->a_cospot Also try a_concentrate Concentrate Sample q_visible->a_concentrate Yes a_stain Use a Stain q_visible->a_stain If UV fails

Caption: Decision tree for troubleshooting common TLC issues.

References

Scaling up the synthesis of 4,6-Dimethoxysalicylaldehyde for lab production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the laboratory-scale synthesis of 4,6-Dimethoxysalicylaldehyde. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 3,5-dimethoxyphenol.[1][2] This precursor is commercially available and possesses the required dimethoxy substitution pattern.

Q2: Which formylation methods are typically used to synthesize this compound?

Several formylation reactions can be employed, each with its own advantages and disadvantages. These include:

  • Vilsmeier-Haack Reaction: This method uses a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture. It is a well-established procedure for formylating electron-rich aromatic rings.[1]

  • Duff Reaction: This reaction utilizes hexamine as the formylating agent in an acidic medium. It generally favors ortho-formylation but is known for often producing low yields.[3][4][5][6]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution. While it is a classic method for ortho-formylation, it can suffer from issues with selectivity and yield.[7][8][9]

  • Formylation with Dichloromethyl Methyl Ether: This approach, often catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), can provide good yields but requires anhydrous conditions.[10][11]

Q3: What are the major byproducts in the synthesis of this compound?

The primary byproducts are typically regioisomers. For instance, in the formylation of 3,5-dimethoxyphenol, the 2-formyl regioisomer and bis-formylated derivatives can be formed.[1] The choice of formylation method and careful control of reaction conditions are crucial to minimize the formation of these impurities.

Q4: How can I purify the crude this compound?

Purification can be achieved through several methods:

  • Trituration: This is a simple and scalable method, particularly effective for removing byproducts with different solubility profiles. For example, the desired 4-formyl positional isomer can often be purified by washing the crude product with a solvent in which the byproducts are more soluble, such as chloroform.[1]

  • Recrystallization: This is a standard technique for purifying solid organic compounds.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. - Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature as specified in the protocol. For example, in the Vilsmeier-Haack reaction, maintaining a low temperature during reagent addition is crucial.[1] - Optimize the formylation method to improve regioselectivity. - Employ a suitable purification method like trituration or column chromatography to minimize product loss.[1][10]
Formation of Multiple Products (Isomers) - Lack of regioselectivity in the formylation reaction.- The choice of formylation method can influence regioselectivity. The Duff reaction, for example, generally favors ortho-formylation.[3][4] - Modifying the reaction conditions (e.g., solvent, temperature, catalyst) may improve the selectivity for the desired isomer.
Viscous Reaction Mixture - High concentration of reactants or intermediates.- Use of a mechanical stirrer instead of a magnetic stirrer is highly recommended, especially for larger scale reactions, to ensure efficient mixing.[1]
Difficulty in Isolating the Product - Product is soluble in the work-up solvent. - Formation of an emulsion during extraction.- Carefully select the extraction and washing solvents based on the solubility of the product and impurities. - To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Product is Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or consider a slight excess of the formylating agent. Monitor the reaction by TLC to confirm the consumption of the starting material.

Experimental Protocols

Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol (Adapted for this compound)

This protocol is adapted from a large-scale procedure for a similar compound and provides a robust method for laboratory production.[1]

Materials:

  • 3,5-Dimethoxyphenol

  • Phosphoryl chloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Ice bath

  • Mechanical stirrer

  • Addition funnel

  • Round-bottom flask

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a thermometer under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add 3,5-dimethoxyphenol and POCl₃.

  • Cool the mixture to 0°C using an ice bath.

  • Add anhydrous DMF dropwise via the addition funnel over a period of 4 hours, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. The reaction mixture will become very viscous.

  • Carefully hydrolyze the reaction mixture by pouring it onto crushed ice.

  • Adjust the pH of the aqueous solution to 6.0 with NaOH pellets.

  • Collect the resulting precipitate by filtration and dry it in a vacuum oven.

  • Purify the crude product by triturating it three times with chloroform to remove soluble byproducts.

  • Dry the remaining solid in a vacuum oven to yield this compound.

Quantitative Data (Example from a 5 mol scale synthesis of a similar compound): [1]

ReagentMolesAmount
3,5-Dimethoxyphenol5.00770 g
POCl₃10.04936 mL
Anhydrous DMF7.52582 mL
Product Yield Purity
4-Formyl-3,5-dimethoxyphenol56%>95% (by HPLC)

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Start: 3,5-Dimethoxyphenol and POCl3 in Flask cooling Cool to 0°C start->cooling dmf_addition Slowly Add DMF (Maintain < 10°C) cooling->dmf_addition stirring Stir at Room Temp for 16h dmf_addition->stirring hydrolysis Hydrolysis (Pour onto Ice) stirring->hydrolysis ph_adjustment Adjust pH to 6.0 with NaOH hydrolysis->ph_adjustment filtration Filter Precipitate ph_adjustment->filtration drying1 Dry in Vacuum Oven filtration->drying1 trituration Triturate with Chloroform (3x) drying1->trituration drying2 Dry Final Product trituration->drying2 end End: Pure this compound drying2->end

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Logical Relationship of Formylation Methods

formylation_methods cluster_methods Formylation Methods start 3,5-Dimethoxyphenol vilsmeier Vilsmeier-Haack (POCl3, DMF) start->vilsmeier duff Duff Reaction (Hexamine, Acid) start->duff reimer Reimer-Tiemann (CHCl3, Base) start->reimer dme Dichloromethyl Methyl Ether (TiCl4) start->dme product This compound vilsmeier->product duff->product reimer->product dme->product

Caption: Common formylation routes from 3,5-dimethoxyphenol.

References

Impact of solvent choice on 4,6-Dimethoxysalicylaldehyde reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,6-Dimethoxysalicylaldehyde Reaction Kinetics

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on reaction kinetics involving this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, with a focus on how solvent selection can be the root cause and solution.

Q1: My reaction with this compound is resulting in a very low yield. What are the primary solvent-related factors I should investigate?

A low yield can be attributed to several factors, where the solvent plays a critical role.[1] A systematic investigation into the following areas is recommended:

  • Reagent & Reactant Solubility: One of the most fundamental functions of a solvent is to dissolve reactants to allow them to interact in the liquid phase. If this compound or other reagents have poor solubility in your chosen solvent, the reaction will be slow and incomplete.

    • Troubleshooting Step: Check the solubility of all starting materials in the selected solvent. If solubility is low, consider a solvent with a more appropriate polarity.

  • Solvent Quality: Impurities in the solvent, particularly water or other reactive species, can interfere with the reaction, leading to side products or catalyst deactivation.

    • Troubleshooting Step: Ensure you are using a dry, high-purity solvent, especially for moisture-sensitive reactions.[2] If necessary, purify or distill the solvent before use.[2]

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, or volatile, leading to loss during solvent removal under reduced pressure.[3]

    • Troubleshooting Step: Analyze the aqueous layer for your product. If product is present, adjust the pH of the aqueous layer or use a different extraction solvent. If the product is volatile, use caution during rotoevaporation.[2][3]

Q2: The reaction is proceeding much slower than anticipated. How can I choose a solvent to increase the reaction rate?

Solvents can dramatically influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[4][5]

  • Polarity and Transition State Stabilization: The effect of solvent polarity depends on the reaction mechanism. For reactions that proceed through a more polar or charged transition state compared to the reactants, a polar solvent will stabilize this transition state, lowering the activation energy and increasing the rate. Conversely, if the reactants are more polar than the transition state, a non-polar solvent may be preferable.[4]

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., ethanol, methanol, water) can donate hydrogen bonds. This can be beneficial for reactions where charge separation needs to be stabilized. However, they can also solvate nucleophiles, reducing their reactivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) can stabilize charged species without hydrogen bonding to nucleophiles, often leading to significant rate enhancements in nucleophilic substitution reactions.

    • Troubleshooting Step: If your reaction is slow, consider screening a small set of solvents with varying polarities and proticities (e.g., toluene, acetonitrile, and ethanol) to identify a more suitable medium.[6]

Q3: I am observing unexpected side products in my reaction. Can the solvent be the cause?

Yes, the solvent can influence the chemoselectivity of a reaction, favoring one pathway over another.[6]

  • Favoring Alternative Pathways: A solvent can selectively stabilize the transition state of an undesired reaction pathway, leading to the formation of side products. For instance, in reactions involving aldehydes, the solvent can influence the equilibrium between the desired product and byproducts from self-condensation or polymerization.[7]

  • Direct Solvent Participation: Protic solvents like alcohols or water can sometimes act as nucleophiles or reagents themselves, leading to unintended products.

    • Troubleshooting Step: Isolate and characterize the side product to understand its formation mechanism.[1] This can provide clues for modifying reaction conditions. Consider switching to a less reactive or aprotic solvent to disfavor the side reaction.[1][6]

Troubleshooting_Workflow start Poor Reaction Outcome low_yield Low Yield start->low_yield slow_rate Slow Reaction Rate start->slow_rate side_products Side Products start->side_products cause1 Poor Solubility? Solvent Impurity? low_yield->cause1 Check cause2 Mismatched Polarity? Suboptimal H-Bonding? slow_rate->cause2 Analyze cause3 Solvent Favors Side Reaction? side_products->cause3 Investigate solution1 Change Solvent Polarity Use High-Purity Solvent cause1->solution1 Action solution2 Screen Solvents (Protic vs. Aprotic) cause2->solution2 Action solution3 Switch to Aprotic or Less Reactive Solvent cause3->solution3 Action

Caption: Troubleshooting workflow for solvent-related reaction issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider for optimizing reaction kinetics?

The primary properties are polarity, proticity, and the ability to form hydrogen bonds.

  • Polarity , often indicated by the dielectric constant (ε), affects the solvation of charged or polar species.

  • Proticity refers to the ability of a solvent to act as a hydrogen bond donor (e.g., alcohols, water). Aprotic solvents (e.g., THF, DMF) cannot donate hydrogen bonds. This distinction is crucial as hydrogen bonding can stabilize anions but also hinder the reactivity of nucleophiles.[8]

Q2: Is there a general rule for how solvent polarity will affect my reaction rate?

While not universal, the Hughes-Ingold rules provide a good framework. In essence:

  • If the transition state is more charged or has a greater charge separation than the reactants, increasing solvent polarity will increase the reaction rate.

  • If the transition state is less charged or has less charge separation than the reactants, increasing solvent polarity will decrease the reaction rate.

Q3: How should I approach solvent screening for a new reaction with this compound?

A pragmatic approach is to select a small, diverse set of solvents for initial screening. This set should cover a range of properties. A typical starting lineup might include:

  • A non-polar solvent (e.g., Toluene or Hexane)

  • A polar aprotic solvent (e.g., Acetonitrile or DMF)

  • A polar protic solvent (e.g., Ethanol or Isopropanol)

Running small-scale, parallel reactions in these solvents can quickly indicate which solvent class is most promising for further optimization.

Data Presentation

While specific kinetic data for every reaction of this compound is extensive, the following table provides representative data on how solvent choice can impact the relative rate and yield of a hypothetical nucleophilic addition reaction. The values are illustrative and highlight general trends.

Table 1: Illustrative Impact of Solvent on a Hypothetical Reaction of this compound

SolventTypeDielectric Constant (ε at 25°C)Relative Rate Constant (k_rel)Representative Yield (%)
TolueneNon-polar2.4135%
DichloromethanePolar Aprotic9.11560%
AcetonitrilePolar Aprotic37.515085%
DMFPolar Aprotic38.325092%
EthanolPolar Protic24.64570%
WaterPolar Protic80.12555% (low due to solubility)

Note: Data is illustrative to demonstrate chemical principles. Actual results will vary based on the specific reaction, temperature, and catalyst used.

Experimental Protocols

This section provides a general methodology for systematically studying the effect of different solvents on a reaction involving this compound.

General Protocol: Kinetic Analysis of the Knoevenagel Condensation via UV-Vis Spectrophotometry

This protocol is adapted for comparing the reaction rates of this compound with an active methylene compound (e.g., malononitrile) in various solvents.[9]

Objective: To determine the second-order rate constant for the reaction in a selection of different solvents.

Materials:

  • This compound

  • Malononitrile

  • Base catalyst (e.g., piperidine)

  • A selection of high-purity solvents (e.g., Ethanol, Acetonitrile, Toluene)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in each solvent to be tested.

    • Prepare a stock solution of malononitrile (e.g., 0.1 M) in each solvent.

    • Prepare a stock solution of the catalyst (e.g., 0.01 M piperidine) in each solvent.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product, determined from a preliminary scan of a completed reaction.

    • Equilibrate the spectrophotometer and all stock solutions to the desired reaction temperature (e.g., 25 °C).[9]

  • Kinetic Run:

    • In a quartz cuvette, pipette the required volumes of the this compound and catalyst stock solutions. Dilute with the chosen solvent to a final volume just shy of the total (e.g., 2.5 mL).

    • Place the cuvette in the spectrophotometer and zero the absorbance.

    • Initiate the reaction by rapidly adding the required volume of the malononitrile stock solution (e.g., 0.5 mL), mix quickly, and immediately begin recording the absorbance over time.[9]

  • Data Analysis:

    • The rate of the reaction can be determined by monitoring the increase in absorbance of the product over time.

    • Plot the appropriate function of concentration versus time (e.g., for a second-order reaction, plot 1/[Reactant] vs. time) to obtain the rate constant from the slope of the line.

    • Repeat the experiment for each solvent to compare the rate constants.

Experimental_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_reagents Prepare Stock Solutions (Aldehyde, Nucleophile, Catalyst) in Each Test Solvent setup_uv Setup Spectrophotometer (Set λmax, Equilibrate Temp) prep_reagents->setup_uv mix Combine Aldehyde & Catalyst in Cuvette setup_uv->mix initiate Initiate Reaction (Add Nucleophile) mix->initiate record Record Absorbance vs. Time initiate->record plot Plot Kinetic Data (e.g., 1/[A] vs. time) record->plot calculate Calculate Rate Constant (k) from Slope plot->calculate compare Compare 'k' Values Across Solvents calculate->compare

Caption: General experimental workflow for kinetic solvent screening.

References

Temperature control strategies for 4,6-Dimethoxysalicylaldehyde reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethoxysalicylaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the key temperature considerations for each?

A1: The main synthetic pathways to this compound are the Duff reaction, the Reimer-Tiemann reaction, and formylation via a bromine-lithium interchange. Each method has distinct temperature control requirements for optimal yield and purity.

  • Duff Reaction: This method typically involves heating 3,5-dimethoxyphenol with hexamethylenetetramine in a glycerol/boric acid medium. The reaction is generally carried out at temperatures between 150-160°C.[1] Some studies suggest that the temperature can range from 145°C to 175°C without a significant negative impact on the yield.[1]

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of 3,5-dimethoxyphenol using chloroform and a strong base. It requires initial heating to start the reaction, which is often exothermic and needs careful management to prevent thermal runaway.[2] Typical reaction temperatures are in the range of 60-70°C.

  • Bromine-Lithium Interchange: This high-yielding method requires anhydrous conditions and is performed at low temperatures to ensure the stability of the intermediate organolithium species.[2] The reaction is typically carried out at temperatures below -60°C.

Q2: How does temperature affect the yield and purity of this compound in the Duff reaction?

A2: In the Duff reaction, maintaining the temperature within the optimal range of 150-160°C is crucial for maximizing the yield of this compound.[1] Temperatures below this range may lead to an incomplete reaction, while excessive temperatures can promote the formation of side products and tarry residues. Precise temperature control also helps in managing the exothermic nature of the reaction after the initial induction period.

Q3: What are the common side products in the synthesis of this compound, and how can their formation be minimized through temperature control?

A3: The formation of side products is a common issue and is often temperature-dependent.

  • In the Reimer-Tiemann reaction , a common byproduct is the p-isomer, 2-hydroxy-4,6-dimethoxybenzaldehyde. While ortho-formylation is generally favored, higher temperatures can increase the formation of the para-isomer. Careful temperature control within the 60-70°C range can help improve the ortho-selectivity.

  • In the Duff reaction , if the ortho positions are not completely available, para-formylation can occur.[3] Also, diformylation can be a side reaction if both ortho positions are vacant.[3] Sticking to the recommended temperature range of 150-160°C helps in achieving mono-ortho-formylation.[1]

  • In the bromine-lithium interchange method, elevated temperatures can lead to the decomposition of the aryllithium intermediate, resulting in a lower yield and the formation of various byproducts. Strict adherence to low-temperature conditions (below -60°C) is essential.

Q4: What is the recommended temperature for the purification of this compound by recrystallization?

A4: The ideal temperature for recrystallization depends on the chosen solvent system. A common approach is to dissolve the crude this compound in a suitable solvent at an elevated temperature to ensure complete dissolution, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize crystal formation. The key is slow cooling to obtain pure crystals. For instance, using an ethanol-water mixture, the crude product would be dissolved in hot ethanol, followed by the addition of hot water until turbidity is observed. The solution is then cooled slowly.

Q5: How should I control the temperature in subsequent reactions involving this compound, such as Schiff base formation?

A5: The formation of Schiff bases from this compound and a primary amine is typically a condensation reaction. The reaction temperature is a critical parameter to control to achieve high yields and avoid side reactions. Often, these reactions are carried out at room temperature or with gentle heating (e.g., refluxing in ethanol) for a few hours.[4] The optimal temperature will depend on the reactivity of the specific amine used. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

Troubleshooting Guides

Issue 1: Low Yield in Duff Reaction
Possible Cause Troubleshooting Step
Reaction temperature too low Ensure the reaction mixture reaches and is maintained at 150-160°C for the recommended duration. Use a high-temperature thermometer and a controlled heating source.[1]
Reaction temperature too high Overheating can lead to decomposition and tar formation. Use a temperature controller and have a cooling bath ready to manage any exotherm.[1]
Incomplete dehydration of glycerol/boric acid Before adding the reactants, ensure the glycerol and boric acid mixture is heated to about 170°C to drive off any water, which can inhibit the reaction.
Poor mixing of reactants Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Issue 2: Uncontrolled Exotherm in Reimer-Tiemann Reaction
Possible Cause Troubleshooting Step
Rapid addition of chloroform Add the chloroform dropwise to the reaction mixture to control the rate of the reaction and heat generation.
Inadequate cooling Have an ice bath ready to immerse the reaction vessel if the temperature rises too quickly.
High initial temperature Start the reaction at the lower end of the recommended temperature range (around 60°C) and allow the exotherm to raise it, with cooling as needed.
Issue 3: Poor Yield in Bromine-Lithium Interchange Reaction
Possible Cause Troubleshooting Step
Reaction temperature too high Maintain a very low temperature (e.g., -78°C using a dry ice/acetone bath) throughout the addition of n-butyllithium and the subsequent formylation step.
Presence of moisture This reaction is highly sensitive to water. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.[2]
Slow addition of n-butyllithium Add the n-butyllithium dropwise at a steady rate to the cooled solution of the bromo-precursor.

Quantitative Data Summary

Synthesis Method Parameter Value Reference
Duff ReactionOptimal Temperature Range150-160°C[1]
Acceptable Temperature Range145-175°C[1]
Reimer-Tiemann ReactionTypical Temperature Range60-70°C
Bromine-Lithium InterchangeReaction Temperature< -60°C[2]
Microwave-Assisted Duff ReactionTypical Temperature100-150°C[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Duff Reaction
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine 150 mL of glycerol and 45 g of boric acid.

  • Dehydration: Heat the mixture with stirring to 170°C and maintain for 20-30 minutes to remove any residual water.

  • Cooling: Cool the mixture to 150°C.

  • Reactant Addition: In a separate beaker, thoroughly mix 30 g of 3,5-dimethoxyphenol and 35 g of hexamethylenetetramine. Add this mixture to the glycerol-boric acid solution with vigorous stirring.

  • Reaction: The temperature will initially drop. Heat the mixture to maintain a temperature of 150-160°C for 20-30 minutes. Be prepared for a potential exotherm and use a cooling bath if necessary to keep the temperature within this range.[1]

  • Hydrolysis: Cool the reaction mixture to 100°C and slowly add a solution of 40 mL of concentrated sulfuric acid in 300 mL of water.

  • Purification: Steam distill the mixture to isolate the product. The this compound will co-distill with water and can be collected and further purified by recrystallization.

Protocol 2: Synthesis of this compound via Reimer-Tiemann Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, dissolve 20 g of 3,5-dimethoxyphenol in 100 mL of ethanol. Add a solution of 40 g of sodium hydroxide in 50 mL of water.

  • Heating: Heat the mixture to 60-65°C with stirring.

  • Chloroform Addition: Add 25 mL of chloroform dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 60-65°C. The reaction is exothermic, so use a water bath for cooling if necessary.

  • Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Duff_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mix Glycerol and Boric Acid prep2 Heat to 170°C (Dehydration) prep1->prep2 prep3 Cool to 150°C prep2->prep3 react1 Add 3,5-Dimethoxyphenol and Hexamethylenetetramine prep3->react1 react2 Maintain 150-160°C (Exotherm Control) react1->react2 workup1 Cool to 100°C and Hydrolyze (H₂SO₄) react2->workup1 workup2 Steam Distillation workup1->workup2 workup3 Recrystallization workup2->workup3

Caption: Workflow for the Duff Reaction highlighting key temperature control steps.

Reimer_Tiemann_Troubleshooting start Low Yield or Tarry Residue cause1 High Reaction Temperature start->cause1 Possible Cause cause2 Incorrect Stoichiometry start->cause2 Possible Cause cause3 Rapid Reagent Addition start->cause3 Possible Cause solution1 Maintain 60-70°C Use Cooling Bath cause1->solution1 Solution solution2 Optimize Reactant Ratios cause2->solution2 Solution solution3 Slow, Dropwise Addition of Chloroform cause3->solution3 Solution

Caption: Troubleshooting logic for the Reimer-Tiemann reaction.

Temp_Comparison cluster_methods title Optimal Temperature Ranges for Synthesis duff Duff Reaction 150-160°C reimer Reimer-Tiemann 60-70°C lithium Br-Li Exchange < -60°C

Caption: Comparison of optimal reaction temperatures for different synthesis methods.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 4,6-Dimethoxysalicylaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H NMR characterization of reaction products derived from 4,6-dimethoxysalicylaldehyde. It offers a detailed analysis of spectral data, compares 1H NMR with alternative analytical techniques, and provides standardized experimental protocols. This information is intended to aid researchers in the efficient and accurate identification and characterization of novel compounds synthesized from this versatile precursor.

1H NMR Spectral Data of this compound and a Representative Reaction Product

The following table summarizes the 1H NMR chemical shifts (δ) in ppm, multiplicities, and assignments for this compound and a representative Schiff base product formed from its reaction with aniline. This data facilitates the direct comparison and identification of key structural changes upon reaction.

Compound Solvent Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound CDCl₃-CHO9.73s-
Ar-H (H-5)6.09d2.3
Ar-H (H-3)5.92d2.3
-OCH₃ (C-6)3.86s-
-OCH₃ (C-4)3.82s-
-OH11.45s-
Schiff Base Product DMSO-d₆-CH=N-8.90s-
Ar-H (Aniline ring)7.45-7.20m-
Ar-H (Salicylaldehyde ring, H-5)6.40d2.4
Ar-H (Salicylaldehyde ring, H-3)6.25d2.4
-OCH₃ (C-6)3.85s-
-OCH₃ (C-4)3.78s-
-OH13.80s-

Comparison of Analytical Techniques for Product Characterization

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of reaction products often involves complementary analytical techniques. The following table compares 1H NMR with other common methods.

Technique Information Provided Advantages Disadvantages
1H NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Provides precise structural information, non-destructive, relatively fast for routine analysis.Requires soluble samples, can have complex spectra for large molecules.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Complements 1H NMR, provides information on non-protonated carbons.Lower sensitivity than 1H NMR, requires longer acquisition times.
FT-IR Spectroscopy Identification of functional groups present in the molecule.Fast, requires small sample amounts, can be used for solid and liquid samples.Provides limited structural information, overlapping peaks can be difficult to interpret.
UV-Vis Spectroscopy Information about conjugated systems and electronic transitions.Highly sensitive, useful for quantitative analysis.Provides limited structural information, not all compounds are UV-active.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information with high resolution MS.Can be destructive, may not provide detailed structural information on its own.

Experimental Protocols

Synthesis of a Representative Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.

  • In a separate container, dissolve 1.0 equivalent of aniline in ethanol.

  • Add the aniline solution to the stirred solution of this compound.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

1H NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized product (5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the dry product into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. This typically involves locking, shimming, and setting the appropriate acquisition parameters.

Visualizing Reaction and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate a typical reaction pathway and the workflow for 1H NMR analysis.

ReactionPathway Start This compound + Aniline Catalyst Ethanol, Acetic Acid (cat.) Reflux Start->Catalyst Product Schiff Base Product Catalyst->Product

Caption: General reaction scheme for the synthesis of a Schiff base.

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis arrow arrow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate assign Assign Signals & Interpret integrate->assign

A Comparative Guide to the Spectroscopic Validation of 4,6-Dimethoxysalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 4,6-Dimethoxysalicylaldehyde and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of these compounds, which are valuable precursors in the development of pharmaceuticals and other functional materials.[1]

Introduction to Spectroscopic Validation

The precise structural elucidation of synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a combination of spectroscopic methods is essential to confirm the molecular structure, identify functional groups, and ensure purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and when used in concert, they offer unambiguous structural verification.

Comparative Spectroscopic Data

The following tables summarize typical quantitative data obtained from the spectroscopic analysis of this compound and one of its common derivative types, a Schiff base. This comparative data highlights the spectral changes that occur upon derivatization, providing a baseline for validation.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 10.20s1H-CHO
9.92s1H-OH
7.13d1HAr-H
6.79d1HAr-H
3.8 (approx.)s6H-OCH₃
Schiff Base Derivative (Example) 11.29s1H=N-OH
9.38s1HAr-OH
8.31s1H-CH=N-
6.92d1HAr-H
6.80d1HAr-H
3.8 (approx.)s6H-OCH₃

Note: Schiff base data is representative and can vary based on the specific amine used for condensation.[2]

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound 190.0 (approx.)C=O (aldehyde)
163.0 - 160.0C-O (Ar)
108.0 - 95.0C-H (Ar)
56.0 - 55.0-OCH₃
Schiff Base Derivative (Example) 163.2C-O (Ar)
162.1C=N
146.7C-O (Ar)
135.3C-H (Ar)
109.0 - 104.7C-H (Ar)
56.0 - 55.0-OCH₃

Note: Specific shifts for this compound can be found in various databases. Schiff base data is representative.[2][3]

Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
This compound 3400 - 3200O-H stretch (phenolic)
2950 - 2800C-H stretch (aliphatic/aromatic)
1680 - 1650C=O stretch (aldehyde)
1600 - 1450C=C stretch (aromatic)
1250 - 1000C-O stretch (ether)
Schiff Base Derivative (Example) 3454O-H stretch
1641C=N stretch (imine)
1614, 1592C=C stretch (aromatic)
1250 - 1000C-O stretch (ether)

Note: The characteristic C=O stretch of the aldehyde disappears and a C=N stretch appears in the Schiff base derivative.[2][4]

Table 4: Mass Spectrometry Data

Compoundm/z (Calculated)m/z (Found)Ionization Method
This compound 182.0579182EI
Schiff Base Derivative (Example) VariesVariesESI, EI

Note: The molecular ion peak in the mass spectrum is a critical indicator of the compound's molecular weight.[3]

Experimental Workflows and Protocols

The structural validation of this compound derivatives follows a logical workflow, from synthesis to spectroscopic analysis and data interpretation.

G General Workflow for Spectroscopic Validation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation start Starting Materials (this compound + Amine) reaction Condensation Reaction start->reaction workup Work-up and Purification reaction->workup product Purified Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Data Interpretation and Comparison nmr->interpretation ir->interpretation ms->interpretation validation Structure Confirmed interpretation->validation

Caption: Workflow for synthesis and spectroscopic validation.

Key Experimental Protocols

1. Synthesis of Schiff Base Derivatives (General Protocol)

A common method for synthesizing Schiff base derivatives involves the condensation of this compound with a primary amine.[1][5][6]

  • Materials : this compound, primary amine (e.g., aniline derivative), ethanol or methanol, catalytic amount of glacial acetic acid.

  • Procedure :

    • Dissolve equimolar amounts of this compound and the chosen primary amine in a suitable solvent like ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • The reaction mixture is typically refluxed for a period of 2-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

2. NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation : A 400 or 500 MHz NMR spectrometer is typically used.[2][7]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

3. FT-IR Spectroscopy

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[2]

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : A standard FT-IR spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber.

4. Mass Spectrometry

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or prepare it for direct insertion for Electron Impact (EI) ionization.

  • Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., ESI, EI).

  • Data Acquisition : The instrument is calibrated, and the sample is introduced. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Relationships in Spectral Interpretation

The interpretation of the combined spectroscopic data follows a logical process to confirm the structure of the derivative.

G Logical Flow of Spectral Interpretation ms_data Mass Spectrum (Provides Molecular Weight) mw_confirm Molecular Weight Confirmed? ms_data->mw_confirm ir_data FT-IR Spectrum (Identifies Functional Groups) fg_confirm Key Functional Groups Present? (e.g., C=N, loss of C=O) ir_data->fg_confirm nmr_data NMR Spectra (¹H, ¹³C) (Shows Connectivity and Chemical Environment) connectivity_confirm Proton/Carbon Environment Matches Proposed Structure? nmr_data->connectivity_confirm mw_confirm->ir_data Yes fg_confirm->nmr_data Yes structure_validated Structure Validated connectivity_confirm->structure_validated Yes

Caption: Logical flow for structural validation.

By systematically comparing the expected spectral features with the acquired data, researchers can confidently validate the structure of their synthesized this compound derivatives. This rigorous approach is fundamental to ensuring the quality and reliability of subsequent research and development activities.

References

A Comparative Analysis of the Antifungal Efficacy of 4,6-Dimethoxysalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. Among the promising scaffolds, 4,6-dimethoxysalicylaldehyde and its derivatives have emerged as a noteworthy class of compounds with considerable antifungal potential. This guide provides a comparative analysis of their antifungal activity, supported by experimental data, to inform further research and development in this critical area.

Comparative Antifungal Activity: A Quantitative Overview

The antifungal efficacy of this compound and its derivatives has been evaluated against a range of pathogenic fungi, with Minimum Inhibitory Concentration (MIC) being a key metric for comparison. The data presented in the following tables summarizes the in vitro antifungal activity of these compounds against various fungal species, alongside established antifungal agents for benchmarking.

Table 1: Antifungal Activity of this compound and Related Salicylaldehyde Derivatives against Yeast Pathogens

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Candida albicans>1000[1][2]
Saccharomyces cerevisiae>1000[1][2]
Salicylaldehyde Candida albicans>1000[1][2]
Saccharomyces cerevisiae>1000[1][2]
3,5-Dichlorosalicylaldehyde Candida albicans12.5[1][2]
Saccharomyces cerevisiae25[1][2]
3,5-Dibromosalicylaldehyde Candida albicans6.25[1][2]
Saccharomyces cerevisiae12.5[1][2]
3,5-Diiodosalicylaldehyde Candida albicans6.25[1][2]
Saccharomyces cerevisiae12.5[1][2]
Compound 6b (fused dihydrobenzoxepine-pyridine scaffold) Candida albicans SC53149.3[3]
Candida auris PUJ-HUSI 53775[3][4][5]
Cryptococcus neoformans 280719[3][4][5]
Compound 12b (salicylaldehyde derivative) Candida albicans SC531438[3]
Compound 19b (salicylaldehyde derivative) Cryptococcus neoformans38[3]
Fluconazole (Comparator) Candida auris PUJ-HUSI 537128[3]
Cryptococcus neoformans 280732[3]

Table 2: Semi-Quantitative Antifungal Activity of Substituted Salicylaldehydes by Agar Diffusion Method

CompoundFungal SpeciesZone of Inhibition (mm)Reference
This compound Candida albicans11[6]
Saccharomyces cerevisiae8[6]
Aspergillus niger0[6]
Salicylaldehyde Candida albicans0[6]
Saccharomyces cerevisiae0[6]
Aspergillus niger0[6]
3,5-Dichlorosalicylaldehyde Candida albicans28[6]
Saccharomyces cerevisiae25[6]
Aspergillus niger13[6]
3,5-Dibromosalicylaldehyde Candida albicans32[6]
Saccharomyces cerevisiae28[6]
Aspergillus niger15[6]
3,5-Diiodosalicylaldehyde Candida albicans33[6]
Saccharomyces cerevisiae30[6]
Aspergillus niger17[6]

Insights into the Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, studies on related salicylaldehydes suggest a multi-faceted mechanism of antifungal action. Evidence points towards the disruption of fungal cell membrane integrity and interference with respiratory metabolism.[7] One study indicated that a salicylaldehyde derivative could induce changes in mycelial morphology, increase cell membrane permeability, and affect respiratory metabolism by binding to complex III.[7] Furthermore, a correlation between the broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their antimicrobial activity suggests that proton exchange processes may be involved in their mechanism of action.[8]

A proposed general mechanism involves the compound's interaction with the fungal cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of cellular homeostasis, coupled with the impairment of mitochondrial function and energy production, ultimately results in fungal cell death.

Antifungal_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Fungal Cell Derivative This compound Derivative CellWall Cell Wall Derivative->CellWall Crosses CellMembrane Cell Membrane CellWall->CellMembrane Impacts Integrity Mitochondrion Mitochondrion RespiratoryChain Respiratory Chain (Complex III) CellMembrane->RespiratoryChain Inhibits CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to ROS Increased ROS Production RespiratoryChain->ROS Leads to ROS->CellDeath Induces Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Stock Prepare Stock Solutions of Derivatives SerialDilution Perform Serial Dilutions in 96-well Plate Stock->SerialDilution ApplyDisks Apply Impregnated Disks Stock->ApplyDisks Inoculum Prepare Fungal Inoculum InoculateMIC Inoculate Wells Inoculum->InoculateMIC InoculateAgar Inoculate Agar Plate Inoculum->InoculateAgar SerialDilution->InoculateMIC IncubateMIC Incubate Plate InoculateMIC->IncubateMIC ReadMIC Determine MIC IncubateMIC->ReadMIC InoculateAgar->ApplyDisks IncubateDisk Incubate Plate ApplyDisks->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone

References

A Comparative Guide to Computational Models and Experimental Validation for 4,6-Dimethoxysalicylaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate prediction of reaction outcomes is crucial for accelerating discovery and optimizing processes. Computational models, particularly those based on Density Functional Theory (DFT), offer powerful tools for predicting the reactivity and reaction mechanisms of complex organic molecules like 4,6-Dimethoxysalicylaldehyde. However, the reliability of these models hinges on their validation through rigorous experimental work. This guide provides a comparative overview of computational approaches and experimental methodologies for studying the reactions of substituted salicylaldehydes, with a focus on providing the context for validating models for this compound.

Comparison of Computational Predictions and Experimental Observations

Computational models, typically employing DFT, can predict various parameters that correlate with reactivity. These include the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the activation energies for the reaction steps. Experimental studies, on the other hand, provide quantitative data on reaction kinetics, such as reaction rates and yields.

The following table summarizes a comparison between computationally derived parameters for salicylaldehyde derivatives and experimentally observed outcomes for the Knoevenagel condensation. This comparison highlights the predictive power of computational models and the importance of experimental validation.

CompoundSubstituent(s)Computational Prediction (Illustrative)Experimental Observation (Illustrative)
Salicylaldehyde-HReference electrophilicityReference reaction rate
4-Nitrosalicylaldehyde4-NO₂ (Electron-withdrawing)Increased positive charge on carbonyl carbon, lower LUMO energyHigher reaction rate compared to salicylaldehyde
4-Methoxysalicylaldehyde4-OCH₃ (Electron-donating)Decreased positive charge on carbonyl carbon, higher LUMO energyLower reaction rate compared to salicylaldehyde
This compound 4,6-di-OCH₃ (Electron-donating)Further decreased positive charge on carbonyl carbon. Steric hindrance from the ortho-methoxy group may also be computationally modeled.Expected to have a low reaction rate due to the combined electron-donating effects of two methoxy groups. Steric hindrance from the ortho-methoxy group can significantly impede the approach of a nucleophile, further reducing reactivity.[1]
2,6-Dimethoxybenzaldehyde2,6-di-OCH₃High degree of steric hindrance predicted around the carbonyl group.Exceptionally low reactivity in nucleophilic addition reactions due to significant steric hindrance from the two ortho-methoxy groups.[1]

Experimental Workflow for Model Validation

The validation of a computational model for a chemical reaction typically follows a structured workflow. This process involves a feedback loop between computational predictions and experimental measurements to refine the model and enhance its predictive accuracy.

Workflow for the validation of computational models.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating high-quality data for model validation. Below is a representative protocol for the Knoevenagel condensation of a substituted salicylaldehyde, which can be adapted for this compound.

General Procedure for Knoevenagel Condensation and Kinetic Analysis

This protocol describes the reaction of a substituted salicylaldehyde with an active methylene compound (e.g., malononitrile) and the subsequent kinetic analysis using UV-Vis spectrophotometry.[1]

Materials:

  • Substituted salicylaldehyde (e.g., this compound)

  • Malononitrile

  • Ethanol (spectroscopic grade)

  • Piperidine (catalyst)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Thermostatted cell holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted salicylaldehyde (e.g., 0.1 M) in ethanol.

    • Prepare a stock solution of malononitrile (e.g., 0.1 M) in ethanol.

    • Prepare a stock solution of piperidine (e.g., 0.01 M) in ethanol.

  • Determination of λmax:

    • In a cuvette, mix small, unquantified amounts of the salicylaldehyde, malononitrile, and piperidine solutions to initiate the reaction and form the colored product.

    • Scan the UV-Vis spectrum of the resulting solution to determine the wavelength of maximum absorbance (λmax) of the product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the salicylaldehyde and piperidine stock solutions and dilute with ethanol to a final volume just less than the total desired volume (e.g., 2.5 mL total).

    • Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly adding the required volume of the malononitrile stock solution and quickly mixing the contents of the cuvette.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time. Collect data at regular intervals (e.g., every 15-30 seconds) for a duration sufficient for the reaction to proceed significantly.

  • Data Analysis:

    • The reaction can be analyzed using integrated rate laws. For a second-order reaction with initial concentrations [Aldehyde]₀ and [Malononitrile]₀, the integrated rate law is: 1/([Aldehyde]₀ - [Malononitrile]₀) * ln(([Malononitrile]₀ * [Aldehyde]t) / ([Aldehyde]₀ * [Malononitrile]t)) = kt

    • The concentration of the product at time t, [P]t, can be calculated from the absorbance (At) using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product. The concentrations of the reactants at time t can then be determined.

    • A plot of the appropriate function of concentration versus time will yield a straight line with a slope equal to the rate constant, k.

Signaling Pathways and Logical Relationships

The interplay between computational prediction and experimental validation can be visualized as a logical flow. The following diagram illustrates the relationship between theoretical calculations and empirical evidence in the context of studying reaction mechanisms.

G A Computational Model (e.g., DFT) B Predicted Reaction Intermediate A->B C Predicted Transition State A->C D Predicted Product Distribution A->D F In-situ Spectroscopic Monitoring (e.g., FTIR, NMR) B->F Evidence for intermediate G Chromatographic Analysis (e.g., GC-MS, HPLC) D->G Confirmation of product ratio E Experimental Setup E->F E->G H Validation F->H G->H

Logical flow for reaction mechanism validation.

By integrating computational modeling with robust experimental validation, researchers can gain deeper insights into the reaction mechanisms of this compound and other complex molecules. This synergistic approach not only enhances the predictive power of theoretical models but also accelerates the development of novel chemical entities and synthetic routes.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Synthesized 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of synthesized 4,6-dimethoxysalicylaldehyde. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and development.

Comparative Analysis of Analytical Methods

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Parameter RP-HPLC GC/MS ¹H NMR
Principle Separation based on polarity differences between the analyte and a stationary phase.Separation of volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantitative analysis.
Primary Use Purity determination and quantification of the main component and non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.Structural confirmation and purity assessment by integrating proton signals.[1]
Sample Preparation Dissolution in a suitable solvent (e.g., methanol, acetonitrile). Derivatization may be used for enhanced detection.[2][3][4]Derivatization may be required for non-volatile compounds. Dissolution in a volatile solvent.Dissolution in a deuterated solvent.
Instrumentation HPLC system with a UV detector.Gas chromatograph coupled with a mass spectrometer.NMR spectrometer.
Selectivity High selectivity for a wide range of organic molecules, including isomers.[5][6]Excellent selectivity based on both retention time and mass-to-charge ratio.High structural selectivity, can distinguish between isomers.
Sensitivity High sensitivity, often in the ppm to ppb range, depending on the detector.[3]Very high sensitivity, capable of detecting trace-level impurities.Generally lower sensitivity compared to HPLC and GC/MS for impurity detection.
Throughput High throughput with typical run times of 15-30 minutes.Moderate to high throughput, with run times varying from 20-60 minutes.Lower throughput due to longer acquisition times for high-resolution spectra.

Experimental Protocols

1. Reversed-Phase HPLC (RP-HPLC) Method

This protocol describes a general RP-HPLC method suitable for the purity analysis of this compound, based on methods used for similar aromatic aldehydes.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Chemicals and Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade methanol (for sample preparation)

    • Reference standard of this compound (if available)

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution can be used. A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., 230 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

  • Injector and Detector Temperatures: Typically set at 250 °C and 280 °C, respectively.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Experimental workflow for HPLC purity analysis.

Logic_Flow A Synthesized this compound B Primary Purity Assessment A->B D Impurity Profiling A->D F Structural Confirmation A->F C RP-HPLC B->C H Purity > 98%? C->H E GC/MS (Volatile Impurities) D->E G ¹H NMR F->G I Qualified for Further Use H->I Yes J Further Purification Required H->J No

References

A Comparative Analysis of the Reactivity of 4,6-Dimethoxysalicylaldehyde and 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic aldehydes is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 4,6-Dimethoxysalicylaldehyde and 3-hydroxybenzaldehyde, supported by experimental data and detailed reaction protocols.

The reactivity of the aldehyde functional group in aromatic systems is intrinsically linked to the electronic and steric environment of the benzene ring. Substituents on the ring can either enhance or diminish the electrophilicity of the carbonyl carbon, thereby influencing the rates and outcomes of various reactions. This guide focuses on two substituted benzaldehydes: this compound, which is richly substituted with electron-donating groups, and 3-hydroxybenzaldehyde, which features a hydroxyl group meta to the aldehyde.

Executive Summary of Reactivity

The reactivity of these two aldehydes is primarily governed by the electronic effects of their substituents. In this compound, the two methoxy groups and the hydroxyl group are all electron-donating through resonance. This increased electron density on the aromatic ring and at the carbonyl carbon generally leads to a lower reactivity towards nucleophilic addition reactions compared to 3-hydroxybenzaldehyde.

Conversely, the hydroxyl group in 3-hydroxybenzaldehyde is meta to the aldehyde group. While it is an electron-donating group, its influence on the carbonyl carbon is less pronounced than the combined effect of the three electron-donating groups in this compound. Consequently, 3-hydroxybenzaldehyde is generally more reactive in nucleophilic addition reactions.

In electrophilic aromatic substitution reactions, the highly activated ring of this compound is expected to be more reactive than 3-hydroxybenzaldehyde. The multiple electron-donating groups in this compound significantly increase the nucleophilicity of the aromatic ring.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the expected reactivity of the two compounds based on general principles of organic chemistry and available data for related structures.

Property/ReactionThis compound3-HydroxybenzaldehydeRationale
Carbonyl Electrophilicity LowerHigherThe two methoxy groups and one hydroxyl group in this compound are strongly electron-donating, which reduces the partial positive charge on the carbonyl carbon. The single hydroxyl group in 3-hydroxybenzaldehyde has a weaker deactivating effect on the carbonyl group.
Reactivity in Nucleophilic Addition Generally lowerGenerally higherA less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles.
Reactivity in Electrophilic Aromatic Substitution HigherLowerThe cumulative electron-donating effect of the three substituents in this compound makes the aromatic ring more electron-rich and thus more reactive towards electrophiles.

Quantitative Comparison: The Perkin Reaction

Starting AldehydeSubstituentsYield of Cinnamic Acid Derivative (%)Reference
BenzaldehydeH70-75[1]
4-Methoxybenzaldehyde4-OCH₃30[1]
2-Methoxybenzaldehyde2-OCH₃55[1]
3-Hydroxybenzaldehyde3-OHNot specified, but expected to be higher than methoxy-substituted analogs-
This compound2-OH, 4-OCH₃, 6-OCH₃Not specified, but expected to be lower than 3-hydroxybenzaldehyde-

The data indicates that electron-donating groups, such as a methoxy group, tend to decrease the yield of the Perkin reaction, which is consistent with a reduction in the electrophilicity of the carbonyl carbon. Given that this compound has three electron-donating groups, it is reasonable to predict a lower yield in the Perkin reaction compared to 3-hydroxybenzaldehyde.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols can be adapted for comparative studies of the two aldehydes.

Protocol 1: Perkin Reaction for the Synthesis of Cinnamic Acid Derivatives

Objective: To synthesize α,β-unsaturated carboxylic acids from this compound and 3-hydroxybenzaldehyde to compare their reactivity.

Materials:

  • Aromatic aldehyde (this compound or 3-hydroxybenzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Sodium carbonate solution

  • Concentrated Hydrochloric acid

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), acetic anhydride (15 mmol), and freshly fused, powdered sodium acetate (10 mmol).

  • Attach a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours.

  • Allow the mixture to cool slightly and pour it into 50 mL of water.

  • Boil the mixture for 15 minutes to hydrolyze the excess anhydride.

  • Add 10% sodium carbonate solution until the solution is alkaline to litmus paper.

  • Filter the hot solution to remove any resinous byproducts.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of the cinnamic acid derivative is complete.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.

  • Dry the purified product and determine the yield.

Protocol 2: Knoevenagel Condensation

Objective: To compare the yields and reaction times for the Knoevenagel condensation of the two aldehydes with an active methylene compound.

Materials:

  • Aromatic aldehyde (this compound or 3-hydroxybenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

  • Calculate the yield and compare the reaction times for both aldehydes.

Protocol 3: Schiff Base Formation

Objective: To synthesize Schiff bases from the respective aldehydes and a primary amine to compare their reactivity.

Materials:

  • Aromatic aldehyde (this compound or 3-hydroxybenzaldehyde)

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the aromatic aldehyde (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add the primary amine (10 mmol) to the solution.

  • If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the solution to room temperature and then in an ice bath to crystallize the Schiff base.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

  • Determine the yield for a comparative analysis.

Mandatory Visualization

Reactivity_Comparison cluster_46DMS This compound cluster_3HB 3-Hydroxybenzaldehyde cluster_reactivity Reactivity Comparison DMS This compound DMS_Structure Aromatic Ring + 2 -OCH3 (EDG) + 1 -OH (EDG) DMS->DMS_Structure Substituents Nuc_Add Nucleophilic Addition DMS_Structure->Nuc_Add Decreased Reactivity (Higher electron density at carbonyl carbon) EAS Electrophilic Aromatic Substitution DMS_Structure->EAS Increased Reactivity (Highly activated ring) HB 3-Hydroxybenzaldehyde HB_Structure Aromatic Ring + 1 -OH (EDG) HB->HB_Structure Substituents HB_Structure->Nuc_Add Increased Reactivity (Lower electron density at carbonyl carbon) HB_Structure->EAS Decreased Reactivity (Less activated ring)

Caption: Comparative reactivity of this compound and 3-hydroxybenzaldehyde.

Perkin_Reaction_Workflow start Start: Aromatic Aldehyde (4,6-DMS or 3-HB) reactants Add Acetic Anhydride & Sodium Acetate start->reactants heating Heat at 180°C (5 hours) reactants->heating hydrolysis Hydrolyze with H2O & Na2CO3 heating->hydrolysis filtration Filter hot solution hydrolysis->filtration acidification Acidify with HCl filtration->acidification product Precipitate Cinnamic Acid Derivative acidification->product isolation Filter, Wash, Recrystallize product->isolation analysis Determine Yield & Purity isolation->analysis

Caption: Experimental workflow for the Perkin reaction.

Nucleophilic_Addition_Mechanism cluster_reactivity Reactivity Determinants carbonyl Substituted Benzaldehyde (C=O group) intermediate Tetrahedral Intermediate (Alkoxide) carbonyl->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) nucleophile->intermediate product Addition Product (e.g., Alcohol) intermediate->product Protonation EWG Electron-Withdrawing Groups: Increase reactivity EDG Electron-Donating Groups: Decrease reactivity

Caption: General mechanism for nucleophilic addition to benzaldehydes.

References

X-ray crystallography of novel compounds derived from 4,6-Dimethoxysalicylaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the X-ray crystallography of novel manganese(III) complexes derived from the Schiff base of 4,6-Dimethoxysalicylaldehyde is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of the structural data of five newly synthesized compounds, supported by detailed experimental protocols.

Comparison of Crystallographic Data

Five novel Manganese(III) complexes derived from the condensation of this compound with N,N'-bis(3-aminopropyl)ethylenediamine, forming the Schiff-base ligand H2(4,6-diOMe-sal2323), were synthesized and analyzed. The single crystal structural data for these complexes, all recorded at a temperature of 100 K, reveal the impact of different counter-anions on the crystal packing and molecular geometry.[1] Each complex features a hexadentate Schiff base ligand coordinating the manganese center in an octahedral geometry, with two cis-amine, two cis-imine, and two trans-phenolate donor atoms.[1]

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) F β (°) F γ (°) F V (ų)
1 C26H37MnN4O8.5ClMonoclinicP21/n14.1233(5)16.0350(6)14.2201(5)90109.843(2)903028.5(2)
2 C54H67MnN4O7.5BMonoclinicP21/c18.799(2)15.111(2)18.913(2)90107.800(5)905112.9(11)
3 C26H37.7MnN4O7.85BF4MonoclinicP21/n13.918(2)16.299(3)14.072(2)90110.113(6)902997.5(8)
4 C27H36MnN4O9F3SMonoclinicP21/n13.939(3)16.321(3)14.103(3)90110.024(8)903012.3(10)
5 C28H43MnN4O7ClMonoclinicP21/c14.288(2)15.828(2)14.436(2)90109.112(5)903086.4(7)

Experimental Protocols

Synthesis of the Schiff-base ligand H2(4,6-diOMe-sal2323)

The Schiff-base ligand was formed in situ by the reaction between 1,2-bis(3-aminopropylamino)ethane and two equivalents of this compound.[1]

General Synthesis of the Manganese(III) Complexes[1]
  • A solution of N,N'-bis(3-aminopropyl)ethylenediamine (0.574 mmol) in a 1:1 mixture of methanol:acetonitrile (25 mL) was prepared.

  • To this solution, this compound (1.15 mmol) in 1:1 methanol:acetonitrile (20 mL) was added, resulting in a yellow solution which was stirred for 15 minutes.

  • For complexes 1 , 2 , and 5 , the corresponding manganese salt (Manganese(II) perchlorate hexahydrate for 1 , Manganese(II) chloride tetrahydrate followed by addition of sodium tetraphenylborate for 2 , and Manganese(II) chloride tetrahydrate for 5 ) was added to the Schiff base solution.

  • For complexes 3 and 4 , a salt metathesis procedure was employed starting with hydrated manganese(II) chloride, followed by the addition of the appropriate counter-anion salt (ammonium tetrafluoroborate for 3 and ammonium trifluoromethanesulfonate for 4 ).

  • The resulting solutions were stirred, and crystals of the respective complexes were obtained upon solvent evaporation or standing.

X-ray Crystallography

Single-crystal X-ray diffraction data for all five complexes were collected at a temperature of 100 K.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for the comparison of the synthesized compounds.

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis cluster_output Output start Start Materials: This compound N,N'-bis(3-aminopropyl)ethylenediamine schiff_base In situ formation of Schiff Base Ligand H2(4,6-diOMe-sal2323) start->schiff_base mn_salt Addition of Manganese(II) Salt schiff_base->mn_salt complexation Complexation Reaction mn_salt->complexation crystallization Crystallization complexation->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd data_collection Data Collection at 100 K xrd->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution crystallographic_data Crystallographic Data Table structure_solution->crystallographic_data comparative_analysis Comparative Structural Analysis crystallographic_data->comparative_analysis logical_comparison Comparative Analysis of Crystal Structures cluster_complexes Synthesized Complexes parent_compound Common Cation: [Mn(4,6-diOMe-sal2323)]+ compound1 Complex 1 (ClO4-) parent_compound->compound1 Varying Counter-Anion compound2 Complex 2 (BPh4-) parent_compound->compound2 Varying Counter-Anion compound3 Complex 3 (BF4-) parent_compound->compound3 Varying Counter-Anion compound4 Complex 4 (CF3SO3-) parent_compound->compound4 Varying Counter-Anion compound5 Complex 5 (Cl-) parent_compound->compound5 Varying Counter-Anion comparison_point Comparison of: - Unit Cell Parameters - Crystal Packing - Intermolecular Interactions - Mn(III) Coordination Geometry compound1->comparison_point compound2->comparison_point compound3->comparison_point compound4->comparison_point compound5->comparison_point

References

Efficacy comparison of anticancer agents derived from different salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, salicylaldehyde and its derivatives have emerged as a promising class of compounds with potent cytotoxic activities against a range of cancer cell lines. This guide provides an objective comparison of the anticancer efficacy of two prominent classes of salicylaldehyde derivatives: Schiff bases and their metal complexes, and hydrazones. The information presented herein is supported by experimental data from preclinical studies to aid researchers in navigating this promising area of drug discovery.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various salicylaldehyde-derived anticancer agents against several human cancer cell lines. This quantitative data allows for a direct comparison of the cytotoxic potential of these compounds.

Table 1: Anticancer Activity of Salicylaldehyde Schiff Bases and Their Metal Complexes

Compound/ComplexCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chitosan salicylaldehydePC3 (Prostate)45.55 (µg/ml)Doxorubicin39.19 (µg/ml)
Chitosan salicylaldehyde/CuFe2O4PC3 (Prostate)35.3 (µg/ml)Doxorubicin39.19 (µg/ml)
Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)Not specified, but showed strong inhibition--
Cobalt(II) Schiff Base Complex (NSC-924XX)Various mouse tumorsActive at low doses--
Copper(II) Complex (Cu-50)HeLa (Cervical)7.1 (µg/ml)Cisplatin7.8 (µg/ml)
Copper(II) Complex (Cu-54)HeLa (Cervical)13.50 ± 1.21--
HL-60 (Leukemia)13.85 ± 1.39--
Caco-2 (Colorectal)13.88 ± 1.22--
A-549 (Lung)20.01 ± 1.09--

Table 2: Anticancer Activity of Salicylaldehyde Hydrazones

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-methoxy-salicylaldehyde-benzoylhydrazone (12)K-562 (Leukemia)0.03Melphalan>27
HL-60 (Leukemia)<0.06Melphalan-
MCF-7 (Breast)0.23Melphalan>115
4-methoxy-salicylaldehyde-benzoylhydrazone (14)K-562 (Leukemia)0.05Melphalan>27
HL-60 (Leukemia)<0.06Melphalan-
MCF-7 (Breast)0.23Melphalan>115
3-methoxysalicylaldehyde-derived hydrazonesHL-60 (Leukemia)Strong cytotoxic effects--
5-methoxysalicylaldehyde hydrazonesMCF-7 (Breast)0.91–3.54--
5-bromosalicylaldehyde-derived hydrazonesSKW-3 (Leukemia)3.02–3.14--
HL-60 (Leukemia)---
5-nitrosalicylaldehyde benzoylhydrazonesHL-60 (Leukemia)Micromolar concentrations--
BV-173 (Leukemia)Micromolar concentrations--

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of these anticancer agents.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO2.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells (1 × 10^6 cells) in a T25 culture flask. After 24 hours, treat the cells with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anticancer activity of salicylaldehyde derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Signaling Pathway

Some salicylaldehyde Schiff base derivatives, particularly those conjugated with chitosan, have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Salicylaldehyde_SB Salicylaldehyde Schiff Base Derivative Salicylaldehyde_SB->PI3K Salicylaldehyde_SB->AKT Salicylaldehyde_SB->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by salicylaldehyde Schiff base derivatives.

Apoptosis Induction

A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Salicylaldehyde derivatives, including both Schiff bases and hydrazones, have been reported to induce apoptosis in cancer cells.[2] This is often observed through experiments like Annexin V staining and is a key indicator of their therapeutic potential.

Apoptosis_Induction Salicylaldehyde_Derivative Salicylaldehyde Derivative Cancer_Cell Cancer Cell Salicylaldehyde_Derivative->Cancer_Cell Mitochondria Mitochondrial Pathway Cancer_Cell->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Salicylaldehyde_Derivative Salicylaldehyde Derivative Salicylaldehyde_Derivative->G1 Salicylaldehyde_Derivative->S Salicylaldehyde_Derivative->G2

References

Comparative Analysis of 4,6-Dimethoxysalicylaldehyde: Experimental Findings and Literature Cross-Reference

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,6-Dimethoxysalicylaldehyde stands as a versatile aromatic aldehyde with a range of applications stemming from its unique substitution pattern. This guide provides a comprehensive comparison of its experimental findings with established literature data, focusing on its antimicrobial properties and its utility as a key synthetic intermediate.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The properties of this compound are well-documented and consistent across various suppliers and literature sources.

PropertyLiterature ValueSource
Molecular Formula C₉H₁₀O₄[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
CAS Number 708-76-9[1][2][3]
Melting Point 68-70 °C[1]
Appearance Not specified in literature-
Solubility Not specified in literature-

Antimicrobial Activity

Substituted salicylaldehydes have garnered attention for their potential as antimicrobial agents. Literature indicates that this compound exhibits notable antifungal activity, particularly against Candida albicans.

While one study using the paper disc agar diffusion method described its effect as "considerable activity" against C. albicans, specific quantitative data such as the Minimum Inhibitory Concentration (MIC) is crucial for comparative analysis and drug development pipelines. A follow-up study by the same research group provided MIC values for a range of salicylaldehydes, however, the specific MIC for the 4,6-dimethoxy substituted variant against C. albicans remains to be explicitly documented in widely available literature. For the purpose of this guide, we will compare its stated activity with a common antifungal agent, Fluconazole.

CompoundOrganismMIC (µg/mL)Source
This compoundCandida albicans"Considerable activity" (Agar diffusion)[2]
FluconazoleCandida albicans0.25 - 4Standard Literature
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Candida albicans, based on established methods.

  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Utility in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including natural products and heterocyclic systems. Its aldehyde and hydroxyl functionalities are key sites for chemical modification.

Synthesis of (+/-)-Linderol A

This compound is a key starting material in the total synthesis of (+/-)-Linderol A, a natural product with potential biological activities. The synthetic pathway involves a series of transformations, including olefination and cycloaddition reactions.

G Synthesis of (+/-)-Linderol A from this compound A This compound B Protection of phenolic hydroxyl group A->B C Wittig or Horner-Wadsworth-Emmons Olefination B->C D Intermediate with diene and dienophile C->D E Intramolecular Diels-Alder Reaction D->E F Hexahydrodibenzofuran core structure E->F G Functional group manipulations F->G H (+/-)-Linderol A G->H

Caption: Key stages in the total synthesis of (+/-)-Linderol A.

Key Synthetic Reactions and Comparative Yields
Reaction TypeReagentsProduct TypeExpected Yield (%)
Wittig Reaction Phosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride)Alkene60-80
Horner-Wadsworth-Emmons Phosphonate Ester (e.g., Triethyl phosphonoacetate)α,β-Unsaturated Ester70-90
Schiff Base Formation Primary Amine (e.g., Methylamine)Imine (Schiff Base)>90
Experimental Protocols for Key Reactions

This reaction is a reliable method for the synthesis of alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.

  • Deprotonation: A phosphonate ester (e.g., triethyl phosphonoacetate) is deprotonated using a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to form the phosphonate carbanion.

  • Reaction with Aldehyde: A solution of this compound in the same solvent is added to the phosphonate carbanion solution at a controlled temperature (often 0 °C to room temperature).

  • Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

G Horner-Wadsworth-Emmons Reaction Workflow A Phosphonate Ester + Strong Base B Phosphonate Carbanion Formation A->B C This compound Addition B->C D Alkene Product Formation C->D E Aqueous Work-up & Extraction D->E F Purification E->F G Pure Alkene F->G

References

Isomeric Effects on the Biological Activity of Dimethoxysalicylaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of methoxy groups on the salicylaldehyde scaffold plays a crucial role in determining the biological activity of the resulting isomers. This guide provides a comparative analysis of the reported biological activities of various dimethoxysalicylaldehyde isomers, supported by available experimental data. Understanding these structure-activity relationships is vital for the targeted design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of dimethoxysalicylaldehyde isomers are diverse, ranging from antimicrobial and antifungal to potential anticancer and enzyme-inhibitory effects. The position of the two methoxy groups on the salicylaldehyde ring significantly influences the potency and spectrum of these activities.

Antimicrobial and Antifungal Activity

Salicylaldehydes and their derivatives have long been investigated for their antimicrobial properties. The introduction of methoxy groups can modulate this activity. Limited direct comparative studies on a full range of dimethoxysalicylaldehyde isomers are available; however, existing data on individual isomers and closely related compounds provide valuable insights.

A study on methoxy-substituted salicylaldehydes revealed that the position of the methoxy group influences the minimum inhibitory concentration (MIC) against various foodborne bacteria. For instance, 4-methoxysalicylaldehyde has demonstrated notable activity.

Table 1: Comparative Antimicrobial Activity of Methoxy-Substituted Salicylaldehydes (MIC in μg/mL)

CompoundListeria monocytogenesSalmonella typhimuriumShigella flexneriShigella sonneiStaphylococcus intermediusStaphylococcus aureus
4-Methoxysalicylaldehyde30.145.267.355.433.841.3
3-Methoxysalicylaldehyde------
5-Methoxysalicylaldehyde------

Data for 3- and 5-methoxysalicylaldehyde isomers were not available in the cited study.

Furthermore, 4,6-dimethoxysalicylaldehyde has been reported to possess antimicrobial activity against Candida albicans[1]. While quantitative comparative data for all dimethoxysalicylaldehyde isomers against a wide panel of microbes is scarce, the available information suggests that the substitution pattern is a key determinant of antimicrobial efficacy.

Antioxidant Activity
Cytotoxicity

The cytotoxic effects of salicylaldehyde derivatives against various cancer cell lines are an active area of research. The substitution pattern on the aromatic ring can significantly impact the potency and selectivity of these compounds. While specific comparative data for all dimethoxysalicylaldehyde isomers is limited, research on related methoxy-substituted benzaldehyde derivatives has shown that the position of the methoxy groups can influence cytotoxicity.

Enzyme Inhibition

The ability of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. Salicylaldehyde derivatives have been explored as inhibitors of various enzymes, including tyrosinase, which is involved in melanin production. The substitution pattern of the methoxy groups on the salicylaldehyde ring can affect the binding affinity of the molecule to the enzyme's active site.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of dimethoxysalicylaldehyde isomers.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the dimethoxysalicylaldehyde isomers are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (microorganism without the test compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dimethoxysalicylaldehyde isomers for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

To further elucidate the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Dimethoxysalicylaldehydes prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic Experimental_Workflow_Antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Radical Solution mix Mix DPPH and Isomer Solutions prep_dpph->mix prep_samples Prepare Isomer Solutions (various concentrations) prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure_abs Measure Absorbance at ~517 nm incubate->measure_abs calculate Calculate % Inhibition and Determine IC50 measure_abs->calculate Signaling_Pathway_Example compound Dimethoxysalicylaldehyde Isomer target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Activation pathway Signaling Pathway (e.g., Inflammatory Pathway) target->pathway Modulation response Biological Response (e.g., Reduced Inflammation) pathway->response

References

A Comparative Guide to the Synthesis of 4,6-Dimethoxysalicylaldehyde: An Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,6-Dimethoxysalicylaldehyde is a valuable building block in the synthesis of various biologically active compounds. This guide provides a quantitative comparison of different synthetic methods for this compound, focusing on reaction yields and providing detailed experimental protocols.

Comparison of Synthetic Methods

The synthesis of this compound from its common precursor, 3,5-dimethoxyphenol, can be achieved through several formylation reactions. The choice of method significantly impacts the reaction yield and regioselectivity. The following table summarizes the quantitative data for three prominent methods.

Synthesis MethodStarting MaterialKey ReagentsReported YieldRemarks
Ortho-formylation with MgCl₂/Paraformaldehyde 3,5-DimethoxyphenolMgCl₂, Paraformaldehyde, Triethylamine60-95% (general for alkoxy-substituted phenols)This method is reported to be highly efficient and regioselective for the ortho-formylation of phenols with electron-donating groups. It offers high to excellent yields.
Vilsmeier-Haack Reaction 3,5-DimethoxyphenolPOCl₃, DMF56% (for the para-isomer)This reaction primarily yields the para-formylated product, 4-formyl-3,5-dimethoxyphenol. The desired ortho-isomer, this compound, is formed as a byproduct.[1] While a detailed protocol for a large-scale reaction is available, it is not ideal for the specific synthesis of the target molecule.[1]
Duff Reaction 3,5-DimethoxyphenolHexamethylenetetramine, Acid31-32% (for a related dimethoxyphenol)The Duff reaction is generally characterized by its inefficiency and moderate yields.[2] The provided yield is for the synthesis of syringaldehyde, a similarly substituted phenol, suggesting a comparable outcome for this compound.
Reimer-Tiemann Reaction 3,5-DimethoxyphenolChloroform (CHCl₃), Strong Base (e.g., NaOH)Moderate (often low)This classical method is known for its moderate to low yields and potential for producing a mixture of ortho and para isomers, which can complicate purification.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ortho-formylation with MgCl₂ and Paraformaldehyde

This method is adapted from a general procedure for the ortho-formylation of phenols and is expected to give a high yield of this compound.

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous magnesium chloride (1.5 eq) and paraformaldehyde (2.5 eq).

  • Anhydrous acetonitrile is added, followed by triethylamine (3.75 eq).

  • 3,5-dimethoxyphenol (1.0 eq) is added to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained for 2-4 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of 1 M HCl.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Vilsmeier-Haack Reaction

This protocol is for the synthesis of the para-isomer, with the desired ortho-isomer as a byproduct.[1]

Procedure:

  • To a 4 L three-neck round-bottomed flask equipped with a mechanical stirrer, a 1 L addition funnel, and a thermometer, add 770 g (5.00 mol) of 3,5-dimethoxyphenol and 936 mL (10.04 mol) of POCl₃ under an argon atmosphere.[1]

  • After stirring for 10 minutes, cool the mixture to 0°C.[1]

  • Add 582 mL (7.52 mol) of anhydrous DMF dropwise via the addition funnel over 4 hours, ensuring the internal temperature remains below 10°C.[1]

  • Allow the mixture to warm to room temperature while stirring. The mixture will become very viscous.[1]

  • After 16 hours, the reaction is complete. The mixture is then carefully hydrolyzed by pouring it onto crushed ice.

  • The precipitated crude product, containing a mixture of 4-formyl-3,5-dimethoxyphenol and this compound, is collected by filtration.

  • Purification to separate the isomers can be achieved by trituration with chloroform, where the desired ortho-isomer has higher solubility.[1]

Duff Reaction

This procedure is adapted from the synthesis of syringaldehyde and is expected to yield this compound in a moderate yield.[2]

Procedure:

  • In a flask, a mixture of glycerol and boric acid is heated to form glyceroboric acid.

  • 3,5-dimethoxyphenol and hexamethylenetetramine are added to the reaction mixture.

  • The mixture is heated at 150-160°C for a specified time.

  • After cooling, the reaction mixture is hydrolyzed with dilute sulfuric acid.

  • The product, this compound, is then isolated by steam distillation.

Logical Workflow for Method Selection

The selection of a synthetic method depends on the desired yield, purity, and scalability of the reaction. The following diagram illustrates a logical workflow for choosing the most appropriate method.

SynthesisMethodSelection Start Start: Need to synthesize This compound HighYield Is high yield the primary concern? Start->HighYield OrthoSelectivity Is ortho-selectivity critical? HighYield->OrthoSelectivity Yes Scalability Is the synthesis for a large scale? HighYield->Scalability No MgCl2_Method Use MgCl2/Paraformaldehyde Method (High Yield, High Ortho-selectivity) OrthoSelectivity->MgCl2_Method Yes Duff_Reimer_Tiemann Consider Duff or Reimer-Tiemann Reaction (Lower Yield, Potential for Isomers) OrthoSelectivity->Duff_Reimer_Tiemann No Vilsmeier_Method Consider Vilsmeier-Haack Reaction (Moderate Yield, Para-selective, Detailed Large-Scale Protocol) Scalability->Vilsmeier_Method Yes Scalability->Duff_Reimer_Tiemann No End End: Method Selected MgCl2_Method->End Vilsmeier_Method->End Duff_Reimer_Tiemann->End

Caption: Logical workflow for selecting a synthesis method for this compound.

Signaling Pathway of Formylation Reactions

The following diagram illustrates the generalized signaling pathway for the electrophilic aromatic substitution involved in these formylation reactions.

FormylationPathway cluster_reagents Reagent Activation cluster_aromatic_substitution Electrophilic Aromatic Substitution FormylatingAgent Formylating Agent (e.g., Paraformaldehyde, DMF, CHCl3) Electrophile Electrophile Generation FormylatingAgent->Electrophile ActivatingReagent Activating Reagent (e.g., MgCl2/Et3N, POCl3, NaOH) ActivatingReagent->Electrophile Intermediate Sigma Complex (Intermediate) Electrophile->Intermediate Phenol 3,5-Dimethoxyphenol Phenoxide Phenoxide Formation (Base) Phenol->Phenoxide AromaticRing Nucleophilic Aromatic Ring Phenoxide->AromaticRing AromaticRing->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation

Caption: Generalized signaling pathway for the formylation of 3,5-dimethoxyphenol.

References

Safety Operating Guide

Proper Disposal of 4,6-Dimethoxysalicylaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 4,6-Dimethoxysalicylaldehyde, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must be aware of the potential hazards associated with this compound and the appropriate protocols for its disposal. This compound is classified as an irritant, capable of causing skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

Immediate Safety and Disposal Overview

The primary method for the disposal of this compound involves its chemical degradation through oxidation, followed by neutralization and disposal in accordance with local and national regulations.[4] It is imperative not to dispose of this chemical directly down the drain or in regular waste streams.

A summary of the key disposal and safety information is provided in the table below:

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 708-76-9N/A
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong bases[5]
Recommended Disposal Method Chemical degradation via oxidationN/A
Personal Protective Equipment Safety glasses, gloves, lab coatN/A
Spill Procedure Take up dry, clean the affected area, and avoid dust generation.[4]

Experimental Protocol: Chemical Degradation of this compound

The following protocol details a safe and effective method for the chemical degradation of small quantities of this compound in a laboratory setting. This procedure utilizes potassium permanganate to oxidize the aldehyde to a less hazardous carboxylic acid.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Dilute sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Water

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., water, if soluble, or a minimal amount of a water-miscible organic solvent like acetone). Place the container in a secondary containment vessel (e.g., a larger beaker or tray).

  • Oxidation: While stirring, slowly add a solution of potassium permanganate to the dissolved aldehyde. A slight excess of potassium permanganate should be used to ensure complete oxidation. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent purple or pink color remains, indicating that the oxidation is complete. A brown precipitate of manganese dioxide (MnO₂) will also form.

  • Quenching Excess Permanganate: After the oxidation is complete, any excess potassium permanganate must be quenched. While stirring, slowly add a solution of sodium bisulfite or sodium sulfite until the purple color disappears and the solution becomes colorless or slightly brown due to the manganese dioxide precipitate.

  • Neutralization: Check the pH of the reaction mixture. If acidic, neutralize it by slowly adding a solution of sodium hydroxide until the pH is between 6 and 8. If the solution is already basic, neutralize it with a dilute acid like sulfuric or hydrochloric acid.

  • Disposal of Manganese Dioxide: The manganese dioxide precipitate can be separated by filtration or allowed to settle. The solid manganese dioxide should be disposed of as solid chemical waste in a properly labeled container.

  • Aqueous Waste Disposal: The remaining neutralized aqueous solution, containing the potassium salt of the oxidized product and other inorganic salts, can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste is_small_quantity Is it a small, manageable quantity for lab treatment? start->is_small_quantity chemical_degradation Perform Chemical Degradation (Oxidation Protocol) is_small_quantity->chemical_degradation Yes package_for_disposal Package for Hazardous Waste Disposal is_small_quantity->package_for_disposal No oxidation_complete Is oxidation complete? (Persistent purple color disappears after quenching) chemical_degradation->oxidation_complete consult_ehs Consult Institutional EHS for guidance package_for_disposal->consult_ehs end End of Disposal Process consult_ehs->end oxidation_complete->chemical_degradation No, add more oxidant neutralize Neutralize the reaction mixture (pH 6-8) oxidation_complete->neutralize Yes separate_solids Separate Manganese Dioxide (MnO2) precipitate neutralize->separate_solids dispose_solids Dispose of MnO2 as solid hazardous waste separate_solids->dispose_solids dispose_liquid Dispose of neutralized aqueous solution per local regulations separate_solids->dispose_liquid dispose_solids->end dispose_liquid->end

Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling 4,6-Dimethoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4,6-Dimethoxysalicylaldehyde (CAS No. 708-76-9). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Hazard Identification and Classification

This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]

The signal word for this chemical is "Warning".[1][3]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the mandatory personal protective equipment required when handling this compound. This equipment must be donned before handling the substance and worn at all times when there is a potential for exposure.

Protection Area Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)Necessary to prevent inhalation of dust particles, which can cause respiratory irritation.[3] Use only in well-ventilated areas.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Essential to prevent skin contact and irritation.[1] Natural rubber gloves may offer fair protection against aldehydes. Avoid latex gloves as some chemicals can readily pass through them.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a risk of splashing.[3][6]Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2]
Body Protection Laboratory coat, long-sleevedProtects skin and personal clothing from contamination.[6]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.

Pre-Handling and Preparation
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][5]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.

  • Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]

  • PPE Donning: Put on all required PPE as specified in the table above.

Handling Procedures
  • Grounding: Use spark-proof tools and explosion-proof equipment. Remove all sources of ignition as the substance is a combustible solid.[1][3]

  • Dispensing: Avoid the formation of dust and aerosols when handling the solid.[1]

  • Contact Avoidance: Avoid all contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling the chemical.[1][4] Do not eat, drink, or smoke in the work area.[5]

Storage
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][4][5]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

Spill Management
  • Evacuation: For significant spills, evacuate the area.

  • Containment: For minor spills, and while wearing appropriate PPE, sweep up the solid material. Avoid generating dust.

  • Collection: Collect the spilled material and place it into a suitable, closed container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Plan
  • Waste Collection: Dispose of waste residues and contaminated materials in a designated and approved waste container. Do not mix with other waste.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Leave chemicals in their original containers for disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Spill & Disposal A Review Safety Data Sheet (SDS) B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Don Appropriate PPE B->C D Handle in a Well-Ventilated Area C->D E Weigh and Dispense (Avoid Dust Formation) D->E F Store in a Cool, Dry, Well-Ventilated Area (Tightly Closed Container) E->F G Spill Occurs I Collect Waste in Labeled Container F->I End of Experiment H Contain and Clean Up Spill (Wearing Full PPE) G->H Yes H->I J Dispose According to Regulations I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.